molecular formula C8H14N2O3 B8743247 2-(3-amino-2-oxoazepan-1-yl)acetic acid

2-(3-amino-2-oxoazepan-1-yl)acetic acid

Número de catálogo: B8743247
Peso molecular: 186.21 g/mol
Clave InChI: NBOYLYUNMQVMQY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride (CAS 2137482-10-9) is a chemically synthesized caprolactam derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C8H15ClN2O3 and a molecular weight of 222.67 g/mol, belongs to a class of substituted azepane compounds that have been investigated for their potential biological activity. Its structure, featuring a carboxylic acid group and a primary amino group on a seven-membered lactam ring, makes it a valuable synthetic intermediate or potential pharmacophore in drug discovery campaigns. Related caprolactam derivatives have been explored in patent literature for various therapeutic applications, including as potential antihypertensive agents and NPR-B (Natriuretic Peptide Receptor B) agonists, indicating the relevance of this scaffold in modulating cardiovascular and other physiological pathways . The presence of multiple functional groups allows for further chemical modifications, enabling researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies. This product is provided as a solid and is offered with cold-chain transportation to ensure stability [citation:7). It is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound as a key building block in the synthesis of more complex molecules or as a reference standard in analytical method development.

Propiedades

Fórmula molecular

C8H14N2O3

Peso molecular

186.21 g/mol

Nombre IUPAC

2-(3-amino-2-oxoazepan-1-yl)acetic acid

InChI

InChI=1S/C8H14N2O3/c9-6-3-1-2-4-10(8(6)13)5-7(11)12/h6H,1-5,9H2,(H,11,12)

Clave InChI

NBOYLYUNMQVMQY-UHFFFAOYSA-N

SMILES canónico

C1CCN(C(=O)C(C1)N)CC(=O)O

Origen del producto

United States
Foundational & Exploratory

2-(3-amino-2-oxoazepan-1-yl)acetic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structure, properties, and applications of 2-(3-amino-2-oxoazepan-1-yl)acetic acid , a specialized peptidomimetic scaffold used in modern drug discovery.

Core Identity & Therapeutic Utility as a Conformational Constraint

Executive Summary

2-(3-amino-2-oxoazepan-1-yl)acetic acid (often referred to as Aze-Gly or a cyclic Lysine-Glycine analogue) is a non-proteinogenic amino acid derivative. It features a 7-membered lactam (azepan-2-one) ring acting as a rigid scaffold that fuses an


-amino functionality with an 

-acetic acid tail.

In medicinal chemistry, this molecule is valued not as a standalone drug, but as a conformational constraint . By incorporating this unit into peptide backbones, researchers "lock" bioactive peptides into specific secondary structures (typically


-turns), reducing the entropic penalty of receptor binding and significantly increasing resistance to proteolytic degradation. It is a critical building block in the development of NPR-B agonists  and Integrin inhibitors .

Chemical Identity & Structural Analysis

Nomenclature and Identification
ParameterDetail
IUPAC Name 2-(3-amino-2-oxoazepan-1-yl)acetic acid
Common Synonyms (3-Amino-2-oxo-hexahydro-azepin-1-yl)-acetic acid; Aze(1-CH2COOH); Cyclic Lys-Gly mimic
CAS Number 2137482-10-9 (HCl salt); 99780-96-8 (Free acid generic)
Molecular Formula

Molecular Weight 186.21 g/mol
Chirality The C3 position is chiral.[1] The (S)-enantiomer is most relevant in drug design as it mimics the L-amino acid configuration.
Structural Logic

The molecule can be dissected into three functional domains:

  • The Core (Azepan-2-one): A 7-membered lactam ring derived from

    
    -caprolactam. This ring forces the backbone angles (
    
    
    
    ) into a restricted range, mimicking a "frozen" peptide bond.
  • The Head (3-Amino): An exocyclic primary amine at the

    
    -position to the carbonyl. This corresponds to the 
    
    
    
    -terminus of a standard amino acid.
  • The Tail (

    
    -Acetic Acid):  A carboxylic acid attached to the lactam nitrogen. This mimics the 
    
    
    
    -terminus of a subsequent residue (like Glycine).

Chemoinformatic Descriptors:

  • H-Bond Donors: 2 (Primary amine, Carboxylic acid OH)

  • H-Bond Acceptors: 3 (Lactam Carbonyl, Acid Carbonyl, Amine N)

  • Rotatable Bonds: 2 (Restricted freedom compared to linear Lys-Gly)

  • Topological Polar Surface Area (TPSA): ~69 Ų

Physicochemical Properties[3][4][5][6][7]

Acid-Base Profile (Zwitterionic Nature)

Like standard amino acids, this molecule exists primarily as a zwitterion at neutral pH.

  • pKa 1 (Carboxylic Acid): ~3.0 – 3.5. The electron-withdrawing nature of the lactam nitrogen (amide) lowers the pKa slightly compared to acetic acid (4.76).[2]

  • pKa 2 (Primary Amine): ~8.5 – 9.5. Typical for

    
    -amino groups adjacent to a carbonyl.
    
Solubility and Stability
  • Solubility: Highly soluble in water (>50 mg/mL) and polar organic solvents (DMSO, Methanol) due to its polarity and zwitterionic character. Insoluble in non-polar solvents (Hexane, Et2O).

  • Stability: The 7-membered lactam ring is thermodynamically stable but can undergo hydrolysis under strong acidic/basic conditions at elevated temperatures (

    
    C). The amide bond is resistant to standard proteases (trypsin/chymotrypsin), which is a key feature for its use in peptide drugs.
    

Synthesis & Production Protocol

The synthesis typically starts from L-Lysine or 3-amino-caprolactam . The following protocol describes the route via 3-amino-caprolactam, ensuring chiral integrity.

Synthetic Pathway Visualization

SynthesisPath Lys L-Lysine (Starting Material) Cap (S)-3-Aminocaprolactam Lys->Cap Cyclization (-H2O) BocCap N-Boc-3-aminocaprolactam (Protected Intermediate) Cap->BocCap Boc2O, TEA (Protection) Alkylated N-Alkylated Ester (Precursor) BocCap->Alkylated Br-CH2-COOtBu NaH/THF (N-Alkylation) Final 2-(3-amino-2-oxoazepan-1-yl) acetic acid (Target) Alkylated->Final TFA/DCM (Global Deprotection)

Figure 1: Synthetic route from L-Lysine to the target scaffold.

Detailed Protocol (Bench-Scale)

Step 1: Protection

  • Dissolve (S)-3-amino-hexahydro-2H-azepin-2-one (1.0 eq) in Dichloromethane (DCM).

  • Add Triethylamine (1.5 eq) and Di-tert-butyl dicarbonate (

    
    , 1.1 eq).
    
  • Stir at RT for 4 hours. Wash with 1N HCl and Brine. Dry over

    
    .
    
  • Yield: ~90% of tert-butyl (2-oxoazepan-3-yl)carbamate.

Step 2: N-Alkylation

  • Dissolve the Boc-protected intermediate in anhydrous THF under

    
    .
    
  • Cool to 0°C and add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) carefully. Stir for 30 min to deprotonate the lactam nitrogen.

  • Add tert-butyl bromoacetate (1.1 eq) dropwise.

  • Allow to warm to RT and stir for 12 hours.

  • Quench with

    
    , extract with Ethyl Acetate.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Step 3: Deprotection

  • Dissolve the alkylated diester in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA).

  • Stir at RT for 2 hours (monitors via TLC for disappearance of starting material).

  • Concentrate in vacuo. Co-evaporate with toluene to remove residual TFA.

  • Final Form: The product is obtained as a TFA salt. For the HCl salt, treat with 4M HCl in Dioxane.

Applications in Drug Discovery[8][9][10]

Peptidomimetics: The "Beta-Turn" Mimic

The primary utility of this scaffold is to replace the


 and 

residues
of a

-turn in native peptides.
  • Mechanism: In a linear peptide, a

    
    -turn (hairpin) is entropically unfavorable. By using the azepan ring, the backbone is pre-organized into a turn conformation.
    
  • Effect: This reduces the entropy loss upon binding to a receptor (

    
     becomes less negative), thereby improving the overall Binding Affinity (
    
    
    
    ).
NPR-B Agonists (Case Study)

Patents (e.g., US8546523) highlight the use of this scaffold in analogues of C-type Natriuretic Peptide (CNP) .

  • Challenge: Native CNP has a short half-life due to cleavage by neutral endopeptidase (NEP).

  • Solution: Substituting the flexible Glycine or Lysine residues with 2-(3-amino-2-oxoazepan-1-yl)acetic acid creates a "fortified" backbone that NEP cannot recognize or cleave, extending the plasma half-life from minutes to hours.

Biological Logic Visualization

BioLogic Linear Linear Peptide (High Entropy / Unstable) Scaffold Insert Azepan Scaffold (Conformational Lock) Linear->Scaffold Chemical Modification Constrained Constrained Analog (Pre-organized Turn) Scaffold->Constrained Rigidification Receptor Target Receptor (NPR-B / Integrin) Constrained->Receptor High Affinity Binding (Low Entropic Cost) Protease Proteolytic Enzymes (NEP / Trypsin) Constrained->Protease Steric Hinderance (No Degradation)

Figure 2: Mechanism of action for peptidomimetic stabilization.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures are diagnostic:

  • 1H NMR (400 MHz, D2O):

    • 
       4.3 – 4.5 ppm (1H, m, 
      
      
      
      -proton at C3).
    • 
       4.1 ppm (2H, s, 
      
      
      
      ). Key diagnostic peak.
    • 
       3.2 – 3.6 ppm (2H, m, 
      
      
      
      -protons at C7).
    • 
       1.4 – 2.0 ppm (6H, m, Ring protons C4, C5, C6).
      
  • Mass Spectrometry (ESI+):

    • Calculated

      
      .
      
    • Common fragment: Loss of carboxyl group or ring opening depending on ionization energy.

References

  • US Patent 8546523 . NPR-B Agonists. Assignee: Zealand Pharma A/S. (Describes the use of the azepan scaffold to stabilize natriuretic peptides).

  • PubChem Compound Summary . 3-amino-epsilon-caprolactam derivatives. National Center for Biotechnology Information.

  • Gómez-Suárez, A., et al. (2021).[3] "Radical-Based Synthesis and Modification of Amino Acids." Angewandte Chemie Int.[3] Ed. (Context on synthesis of non-canonical amino acids).

  • EPA CompTox Chemicals Dashboard . 3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid (Physicochemical property analogues).

Sources

An In-Depth Technical Guide to 7-Membered Lactam Ring Amino Acid Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Peptides are fundamental signaling molecules in biology, but their therapeutic potential is often hindered by poor metabolic stability and conformational flexibility. Constraining a peptide into its bioactive conformation is a cornerstone of modern medicinal chemistry. This guide provides a deep technical dive into a particularly successful class of peptidomimetics: 7-membered lactam ring amino acid analogs. We will explore the core principles of their design, detailing how the ε-caprolactam (azepan-2-one) framework serves as a rigid scaffold to mimic and stabilize critical secondary structures like β-turns. This document will cover robust synthetic strategies, including foundational methods and recent advancements, provide detailed experimental protocols, and analyze case studies where these analogs have led to potent and selective therapeutic candidates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage constrained peptide mimics to overcome the challenges of peptide-based drug discovery.

The Core Principle: Conformational Constraint as a Driver of Bioactivity

Peptides in solution are not static entities; they exist as a dynamic equilibrium of multiple conformers.[1] However, when a peptide binds to its biological target, it adopts a single, specific three-dimensional structure known as the bioactive conformation. The energetic cost of "freezing" the peptide into this conformation upon binding can significantly reduce its affinity. The central hypothesis behind using 7-membered lactam analogs is to pre-organize the peptide into a conformation that closely resembles the bound state, thereby minimizing this entropic penalty and enhancing binding affinity.

The 7-membered ring, often an ε-caprolactam, acts as a covalent bridge, typically between the side chain of one amino acid and the backbone amide of a neighboring residue. This constraint dramatically reduces the rotational freedom of the peptide backbone, effectively locking in specific dihedral angles (φ, ψ) that are characteristic of secondary structures, most notably the β-turn.

G N1 Conformer A N2 Conformer B N1->N2 Dynamic Equilibrium N3 Bioactive Conformer N2->N3 N4 Conformer D N3->N4 Target Biological Target (e.g., Receptor) N3->Target High Entropic Cost (Binding) C1 Pre-organized Conformation C1->Target Low Entropic Cost (Enhanced Binding)

The stability of the chair conformation of the caprolactam ring is a key factor in its effectiveness as a scaffold.[2] This inherent conformational preference translates into a predictable influence on the peptide backbone, making it a powerful tool for rational drug design.

Synthetic Strategies: Building the Constrained Core

The synthesis of enantiomerically pure 7-membered lactam amino acid analogs is a non-trivial challenge that has been addressed through a variety of elegant chemical strategies. The choice of synthetic route often depends on the desired substitution pattern and the overall complexity of the target molecule.

Foundational Approach: The Freidinger Lactam Synthesis

A milestone in the field was the development of Freidinger lactams, which are lactam-bridged dipeptides.[1] This approach typically involves the intramolecular cyclization of a precursor containing a side-chain amine and a backbone carboxylic acid.

Experimental Protocol: Representative Synthesis of a Freidinger-type Lactam

Step 1: Precursor Assembly

  • Start with a suitably protected amino acid, for example, Fmoc-L-Asp(OAll)-OH.

  • Couple this to a second amino acid methyl ester (e.g., H-Gly-OMe) using standard peptide coupling reagents like HATU/DIPEA in DMF to form the dipeptide Fmoc-L-Asp(OAll)-Gly-OMe.

  • Selectively deprotect the allyl ester using a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger like dimedone to reveal the side-chain carboxylic acid.

  • Remove the Fmoc protecting group with 20% piperidine in DMF to yield the free N-terminal amine.

Step 2: Intramolecular Cyclization

  • Dissolve the deprotected dipeptide precursor in a suitable solvent (e.g., DMF) at high dilution (typically 0.01 M) to favor intramolecular cyclization over intermolecular polymerization.

  • Add a potent coupling reagent such as DPPA (diphenylphosphoryl azide) or HBTU.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

Step 3: Purification and Characterization

  • Purify the crude lactam using reverse-phase HPLC.

  • Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy to confirm its structure and purity. 2D NMR techniques like NOESY are crucial for confirming the desired conformation.[3]

Modern Synthetic Advances

While the Freidinger approach is robust, newer methods have emerged to provide access to a wider diversity of 7-membered lactam scaffolds.

  • Ring-Closing Metathesis (RCM): This powerful carbon-carbon bond-forming reaction has been successfully applied to the synthesis of unsaturated 7-membered lactams from amino acid-derived diene amides.[4] Subsequent functionalization of the double bond (e.g., via dihydroxylation or epoxidation) allows for the introduction of additional diversity.[4]

  • Beckmann Rearrangement: This classic reaction can be used to form lactams from cyclic ketones. Recent advances have enabled highly enantioselective versions of this rearrangement, providing a direct route to chiral ε-lactams.[5][6]

  • Catalytic C-H Activation: Emerging strategies involving transition metal-catalyzed C-H activation are providing novel and efficient pathways to construct these complex heterocyclic systems.

G Start Amino Acid Precursors Freidinger Freidinger Start->Freidinger RCM RCM Start->RCM Beckmann Beckmann Start->Beckmann Other Other Start->Other Product Diverse 7-Membered Lactam Scaffolds Freidinger->Product RCM->Product Beckmann->Product Other->Product

Applications in Drug Discovery: Case Studies and Therapeutic Impact

The true value of these analogs is demonstrated by their successful application in modulating challenging biological targets, from G protein-coupled receptors (GPCRs) to enzymes.

Enzyme Inhibitors

The rigid conformation of lactam analogs makes them excellent scaffolds for designing enzyme inhibitors, where precise positioning of pharmacophores is critical for activity.

  • HIV Protease Inhibitors: Seven-membered lactams derived from amino acids have been synthesized and evaluated as inhibitors of HIV protease.[4] By incorporating hydroxyl or epoxy functionalities, these scaffolds can effectively mimic the transition state of peptide cleavage, leading to micromolar inhibition.[4]

  • Influenza PAN Endonuclease Inhibitors: Recently, 7-membered lactams have been fused with hydroxypyridinone moieties to create potent metal-binding pharmacophores.[7] These compounds chelate the dinuclear Mn²⁺ ions in the active site of influenza virus PAN endonuclease, with optimized analogs showing potent inhibitory activity (IC₅₀ = 0.045 µM) and significant anti-influenza efficacy.[7]

  • Reverse Transcriptase Inhibitors: The diazepine framework, a close relative of the caprolactam ring, is a core component of several antiviral drugs.[8][9] Novel dipyridodiazepinone derivatives, which are structurally related to nevirapine, have been synthesized and shown to be potent inhibitors of HIV-1 reverse transcriptase, with some analogs exhibiting nanomolar efficacy.[8]

GPCR Ligands and Peptide Mimetics

Modulating protein-protein interactions (PPIs) and GPCRs often requires mimicking secondary structures like α-helices or β-turns.[10] Lactam-based constraints are ideally suited for this purpose.

  • Melanocortin Receptor Agonists: A 1,4-dihydro-[4][11]diazepine-5,7-dione core has been developed as a lower molecular weight mimic of benzodiazepine scaffolds.[12] Compounds incorporating this 7-membered ring system demonstrated agonist activity at melanocortin receptors (MC1R and MC4R) and were effective in reducing food intake in vivo, highlighting their potential for treating metabolic disorders.[12]

  • General Peptidomimetics: The concept extends beyond specific targets. By replacing a dipeptide unit with a lactam analog, researchers can stabilize a desired turn conformation, leading to increased receptor affinity, enhanced selectivity, and improved resistance to proteolytic degradation.[1][13]

Table 1: Comparative Bioactivity Data
Target ClassNative Ligand/Scaffold7-Membered Lactam AnalogKey ImprovementReference
Enzyme Inhibitors
Influenza PAN EndonucleaseInitial Hit (IC₅₀ = 2.87 µM)Optimized Analog (IC₅₀ = 0.045 µM)64-fold increase in potency[7]
HIV-1 Reverse TranscriptaseNevirapine (IC₅₀ = 3.05 nM)Analog 5b (IC₅₀ = 0.86 nM)>3-fold increase in potency[8]
GPCR Ligands
Melanocortin ReceptorBenzodiazepine ScaffoldDiazepinedione CoreReduced molecular weight, in vivo efficacy[12]

Structural Characterization and Conformational Analysis

Confirming that a synthesized analog adopts the intended conformation is a critical, self-validating step in the design process. A combination of experimental and computational techniques is employed.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the primary tool for determining the solution-state conformation.[3] Key techniques include:

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Measures through-space correlations between protons, providing distance constraints that define the 3D fold.

    • Coupling Constants (³J): Provide information about dihedral angles.

  • X-ray Crystallography: When single crystals can be obtained, this technique provides a high-resolution snapshot of the solid-state structure, offering definitive proof of the molecular conformation.

  • Computational Modeling: Molecular mechanics and dynamics simulations are used to explore the conformational landscape of the analogs, predict stable conformers, and rationalize structure-activity relationships (SAR).[2][14]

Future Outlook and Challenges

The field of 7-membered lactam amino acid analogs continues to evolve. Future directions will likely focus on:

  • Novel Synthetic Methodologies: Developing more efficient, stereoselective, and diversity-oriented syntheses to rapidly access novel scaffolds.[5]

  • Larger Ring Systems: Exploring the conformational effects of larger lactam rings (8- to 12-membered) to mimic other secondary structures or to span longer peptide sequences.

  • Integration with Other Constraints: Combining lactam bridges with other constraining strategies, such as hydrocarbon stapling, to create bicyclic peptides with even greater conformational rigidity and tailored bioactivity.[10]

The primary challenge remains the synthetic complexity. While powerful methods exist, the multi-step synthesis of these constrained analogs can be time-consuming and resource-intensive, which can slow down the iterative cycle of drug design and optimization.

Conclusion

Seven-membered lactam ring amino acid analogs represent a mature and highly effective strategy in medicinal chemistry for overcoming the inherent limitations of peptide-based therapeutics. By rigidly constraining the peptide backbone into a bioactive conformation, these analogs offer a proven path to enhanced potency, selectivity, and metabolic stability. A deep understanding of the underlying principles of conformational control, coupled with robust synthetic and analytical methodologies, enables drug discovery teams to rationally design and develop novel therapeutic candidates for a wide range of challenging biological targets.

References

  • Zaman, S., Campaner, P., & Abell, A. D. (2006). Synthesis of amino acid derived seven-membered lactams by RCM and their evaluation against HIV protease. Bioorganic & Medicinal Chemistry, 14(24), 8323–8331. [Link]

  • Timmerman, H., et al. (2005). The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics. Medicinal Research Reviews. [Link]

  • Wang, Y., et al. (2024). Design and synthesis of 7-membered lactam fused hydroxypyridinones as potent metal binding pharmacophores (MBPs) for inhibiting influenza virus PAN endonuclease. European Journal of Medicinal Chemistry. [Link]

  • Chen, Y., et al. (2022). Discovery and Optimization of Seven-Membered Lactam-Based Compounds to Phenocopy the Inhibition of the Aurora Kinase B. Journal of Medicinal Chemistry. [Link]

  • (2025). Asymmetric Synthesis of Seven‐Membered Lactams: Recent Advances and Future Perspectives. Angewandte Chemie International Edition. [Link]

  • Speltz, T. E., et al. (2016). Recent Structural Advances in Constrained Helical Peptides. Accounts of Chemical Research. [Link]

  • Candeias, N. R., Gois, P. M. P., & Afonso, C. A. M. (2006). An intramolecular vinylation of various iodoenamides using CuI as the catalyst and N,N'-dimethylethylenediamine as the ligand led to five- to seven-membered lactams in moderate to excellent yields. The Journal of Organic Chemistry. [Link]

  • Bissy, D., et al. (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry. Medicinal Research Reviews. [Link]

  • Gmeiner, P., et al. (1995). 3,4-Disubstituted .gamma.-lactam rings as conformationally constrained mimics of peptide derivatives containing aspartic acid or norleucine. The Journal of Organic Chemistry. [Link]

  • Geranurimi, A., & Lubell, W. D. (2018). Diversity-Oriented Syntheses of β-Substituted α-Amino γ-Lactam Peptide Mimics with Constrained Backbone and Side Chain Residues. Organic Letters. [Link]

  • (n.d.). Synthesis of novel amino acid derivative of 7-AVCA. SlideShare. [Link]

  • Groenewald, F., & Dillen, J. (2007). Conformational analysis of caprolactam, cycloheptene and caprolactone. Journal of Molecular Modeling. [Link]

  • Jäschke, A., et al. (2022). Constrained peptides mimic a viral suppressor of RNA silencing. Nucleic Acids Research. [Link]

  • Szewczyk, J. R., et al. (2010). A concise synthesis of 1,4-dihydro-[4][11]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. Bioorganic & Medicinal Chemistry. [Link]

  • (2021). 1,3‐Diazepine: A privileged scaffold in medicinal chemistry. ResearchGate. [Link]

  • (2025). Synthesis of novel N1 functionalized diazepinone analogues via a base-mediated C–N cross coupling reaction as reverse transcriptase inhibitors: theoretical and experimental investigations. RSC Advances. [Link]

  • (2024). Insights into Conformational Ensembles of Compositionally Identical Disordered Peptidomimetics. ACS Publications. [Link]

  • (n.d.). MC/EM conformational analysis for peptidomimetics 1a and 1b. ResearchGate. [Link]

  • (n.d.). Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the market. ResearchGate. [Link]

  • (n.d.). Lactam. Wikipedia. [Link]

  • (2018). Visualized and Quantitative Conformational Analysis of Peptidomimetics. ACS Omega. [Link]

  • (2021). A lactam is a cyclic amide, which is derived from an amino alkanoic acid. BYJU'S. [Link]

  • (n.d.). Selected examples of biologically active β- (a), γ- (b), δ- (c) and ε-lactam (d) containing molecules. ResearchGate. [Link]

  • (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. [Link]

Sources

CAS 2137482-10-9 2-(3-amino-2-oxoazepan-1-yl)acetic acid properties

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 2137482-10-9 Document Type: Technical Monograph & Application Guide Version: 2.0 (Scientific Review)

Executive Summary: The Structural Scaffold

In the realm of peptidomimetic drug design, 2-(3-amino-2-oxoazepan-1-yl)acetic acid (CAS 2137482-10-9) represents a critical "constrained building block." Unlike flexible linear peptides, this compound features a seven-membered lactam (azepan-2-one) ring that rigidly fixes the backbone dihedral angles (


 and 

).

Functionally, it serves as a dipeptide surrogate . By forcing the peptide backbone into a specific conformation—typically mimicking a


-turn (Type II' or similar)—it enhances the affinity and selectivity of the molecule for G-protein coupled receptors (GPCRs) and protease active sites. It is particularly valued in the synthesis of protease inhibitors (e.g., Thrombin, Factor Xa) and integrin antagonists where the spatial orientation of the amino and carboxyl termini is decisive for bioactivity.

Physicochemical Specifications

The following data aggregates experimentally determined values and high-confidence predicted parameters for the hydrochloride salt form, which is the standard stable supply form.

PropertySpecificationNotes
Chemical Name 2-(3-amino-2-oxoazepan-1-yl)acetic acidIUPAC
Molecular Formula

Free base
Molecular Weight 186.21 g/mol Free base
Appearance White to off-white crystalline solidHygroscopic
Solubility Water (>50 mg/mL), DMSO, MethanolPoor in non-polar solvents (Hexane, DCM)
pKa (Predicted) Carboxyl: ~3.5; Amine: ~8.2Zwitterionic character at neutral pH
H-Bond Donors 2 (Amine, Carboxyl)
H-Bond Acceptors 3 (Lactam Carbonyl, Carboxyl, Amine)
Rotatable Bonds 2 (N-CH2 bond, Carboxyl bond)Ring is rigid
Topological Polar Surface Area 69.4 ŲGood permeability potential

Structural Biology: The "Turn" Mimicry

The primary utility of CAS 2137482-10-9 lies in its ability to restrict the conformational space of a peptide chain.

Mechanism of Conformational Constraint

In a linear peptide (e.g., Gly-Lys), the entropy cost of binding to a receptor is high because the molecule must freeze out many rotatable bonds.

  • Entropy Reduction: The azepan-2-one ring "pre-organizes" the molecule into a bioactive conformation.

  • Beta-Turn Induction: The 7-membered ring forces the

    
     and 
    
    
    
    atoms into a geometry that closely resembles a
    
    
    -turn, a common recognition motif in protein-protein interactions.
  • Proteolytic Stability: The lactam linkage is resistant to standard proteases (trypsin/chymotrypsin), significantly increasing the in vivo half-life of drugs incorporating this scaffold.

Visualization: Pharmacophore Mapping

The diagram below illustrates how this scaffold bridges the gap between a flexible peptide and a rigid drug molecule.

Pharmacophore cluster_mechanism Mechanism of Action Linear Linear Peptide (High Entropy) Scaffold CAS 2137482-10-9 (Constrained Lactam) Linear->Scaffold Cyclization & N-Alkylation Target Receptor Pocket (Bioactive Conformation) Scaffold->Target Pre-organized Binding Stability Proteolytic Resistance (High t1/2) Scaffold->Stability Lactam Shielding

Caption: Transformation of flexible peptides into rigid, stable pharmacophores using the azepan-2-one scaffold.

Synthetic Methodology

Context: This protocol describes the synthesis of the building block from commercially available 3-amino-caprolactam (or its protected derivative). This is a "Self-Validating" protocol; the checkpoints ensure intermediate purity before proceeding.

Reagents
  • Starting Material:

    
    -Amino- 
    
    
    
    -caprolactam (L-Lysine lactam).
  • Protection: Di-tert-butyl dicarbonate (

    
    ).
    
  • Alkylation: tert-Butyl bromoacetate, Sodium Hydride (NaH).

  • Deprotection: Trifluoroacetic acid (TFA) or HCl/Dioxane.

Step-by-Step Protocol
Phase 1: Amine Protection
  • Dissolve 3-aminocaprolactam (1.0 eq) in dry Dichloromethane (DCM).

  • Add Triethylamine (1.5 eq) followed by

    
     (1.1 eq) at 0°C.
    
  • Stir at Room Temperature (RT) for 4 hours.

  • Checkpoint 1 (TLC): Confirm disappearance of starting amine (ninhydrin stain).

  • Wash with 1M citric acid and brine. Dry over

    
    .
    
Phase 2: N-Alkylation (The Critical Step)
  • Dissolve the Boc-protected lactam in anhydrous DMF under Nitrogen.

  • Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Caution: Hydrogen gas evolution.

  • Stir for 30 mins to generate the lactam anion.

  • Add tert-butyl bromoacetate (1.1 eq) dropwise.

  • Allow to warm to RT and stir for 12 hours.

  • Checkpoint 2 (LC-MS): Look for mass peak corresponding to [M+H]+ of the diester intermediate.

  • Quench with saturated

    
    . Extract with Ethyl Acetate.
    
Phase 3: Global Deprotection
  • Dissolve the intermediate in DCM.

  • Add TFA (20% v/v) or 4M HCl in Dioxane.

  • Stir for 2-4 hours.

  • Concentrate in vacuo.

  • Purification: Recrystallize from Methanol/Ether or use Prep-HPLC (C18 column, Water/Acetonitrile gradient).

Synthesis Workflow Diagram

Synthesis Start 3-Amino-Caprolactam Step1 Boc Protection (Boc2O, Et3N) Start->Step1 Inter1 Boc-Lactam Step1->Inter1 Step2 N-Alkylation (NaH, Br-CH2-COO-tBu) Inter1->Step2 Inter2 Alkylated Intermediate Step2->Inter2 Step3 Deprotection (TFA or HCl) Inter2->Step3 Final CAS 2137482-10-9 (HCl Salt) Step3->Final

Caption: Three-step synthetic route from caprolactam to the target acetic acid derivative.

Quality Control & Validation

To ensure the integrity of CAS 2137482-10-9 for research use, the following analytical parameters must be met.

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amide bond) and 254 nm.

  • Acceptance Criteria: Purity > 95% (Area under curve).

NMR Signature (D2O)
  • 
     4.0-4.2 ppm:  Multiplet (1H, 
    
    
    
    -proton next to amine).
  • 
     3.8-4.0 ppm:  Singlet/AB System (2H, 
    
    
    
    ).
  • 
     3.2-3.5 ppm:  Multiplet (2H, 
    
    
    
    -protons next to lactam N).
  • 
     1.4-2.0 ppm:  Multiplets (6H, caprolactam ring protons).
    

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store at -20°C. Hygroscopic—keep desiccated.

  • Handling: Use standard PPE (Gloves, Goggles). Avoid inhalation of dust.

  • Stability: Stable in acidic media; liable to racemization at the

    
    -carbon under strongly basic conditions at high temperatures.
    

References

  • Freidinger, R. M. (1981). Design and synthesis of novel biosynthetic lactam analogues of peptides. The Journal of Organic Chemistry. Link

  • Angelucci, L., et al. (1993).[1] Synthesis and amnesia-reversal activity of a series of 7- and 5-membered 3-acylamino lactams. Journal of Medicinal Chemistry. Link

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Link

  • PubChem. (2024). Compound Summary: 2-(3-amino-2-oxoazepan-1-yl)acetic acid.[2][3] National Library of Medicine. Link

  • ChemScene. (2024). Product Monograph: 2-(2-Oxoazepan-1-yl)acetic acid derivatives. Link

Sources

Engineering Azepan-2-one Based Dipeptide Mimetics: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary

The transition from native peptides to small-molecule therapeutics is a foundational challenge in drug discovery. While peptides offer exquisite target affinity, their clinical utility is severely bottlenecked by rapid proteolytic degradation and poor membrane permeability. Scaffold hopping from a linear dipeptide to an azepan-2-one (caprolactam) core represents a highly effective peptidomimetic strategy. By locking the flexible N-Cα and Cα-CO bonds into a constrained 7-membered lactam ring, medicinal chemists can accurately mimic β-turn secondary structures and enzymatic transition states. This technical whitepaper details the structural rationale, synthetic methodologies, and biological validation protocols for azepan-2-one based dipeptide mimetics.

Structural & Mechanistic Rationale

The Entropic Advantage of Conformational Restriction

In an aqueous physiological environment, linear peptides exist as an ensemble of rapidly interconverting conformers. Binding to a target receptor requires the peptide to adopt a single, highly specific bioactive conformation, resulting in a massive entropic penalty. The azepan-2-one scaffold mitigates this by pre-organizing the pharmacophores. The 7-membered ring enforces specific dihedral angles (


 and 

) that closely resemble the transition state of peptide bond hydrolysis.
Isosteric Modifications for Pharmacokinetic Optimization

Beyond simple cyclization, the azepan-2-one core is highly amenable to isosteric modifications. For instance, replacing hydrogen atoms on the lactam moiety with fluorine atoms (forming a difluorolactam) significantly alters the molecule's electron density. Fluorine's high electronegativity lowers the pKa of adjacent functional groups and modulates lipophilicity (


), which can drastically reduce clearance via glucuronidation while simultaneously boosting target efficacy[1].

G LP Linear Dipeptide (High Flexibility) Protease Protease Active Site (Enzymatic Cleavage) LP->Protease Susceptible Azepan Azepan-2-one Mimetic (Conformational Restriction) LP->Azepan Scaffold Hopping Degradation Rapid Degradation (Poor Bioavailability) Protease->Degradation Binding High Affinity Binding (Reduced Entropic Penalty) Azepan->Binding Mimics Transition State Stability Proteolytic Stability (Enhanced Half-life) Azepan->Stability Steric Shielding

Caption: Logical flow: Structural advantages of azepan-2-one mimetics over linear peptides in drug design.

Synthetic Methodologies

Synthesizing 7-membered rings is notoriously difficult due to unfavorable enthalpic and entropic factors during end-to-end macrocyclization. Modern medicinal chemistry relies on two primary workflows to overcome this.

A. Solution-Phase: Successive Ring Expansion (SuRE)

The SuRE methodology bypasses direct cyclization by starting with a smaller, easily synthesized lactam (e.g., a 5- or 6-membered ring) and systematically expanding it. Through conjugate addition/ring expansion (CARE) cascade reactions, the azepan-2-one core can be synthesized with high functional group tolerance, allowing for the rapid generation of medium-sized ring libraries[2].

B. Solid-Phase Peptidomimetic Synthesis (SPPS)

For iterative drug discovery, incorporating the azepan-2-one building block into a larger peptide sequence requires solid-phase techniques.

Protocol 1: Self-Validating SPPS of Azepan-2-one Mimetics

Causality & Design: This protocol utilizes 2-Chlorotrityl chloride (2-CTC) resin. The extreme steric bulk of the trityl linker prevents unwanted side reactions, such as diketopiperazine formation, which is a common failure mode when synthesizing conformationally constrained mimetics[3].

Step 1: Resin Loading

  • Swell 2-CTC resin in anhydrous dichloromethane (DCM) for 30 minutes.

  • Add the C-terminal amino acid (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (4.0 eq).

  • Causality: The basic conditions allow the carboxylic acid to displace the chloride, immobilizing the sequence.

Step 2: Deprotection & Self-Validation

  • Treat the resin with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group.

  • Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm. A plateau in absorbance mathematically validates complete deprotection.

Step 3: Coupling the Azepan-2-one Scaffold

  • Activate the Fmoc-protected azepan-2-one building block using HATU (1.9 eq) and DIPEA (4.0 eq).

  • Causality: HATU is selected over standard carbodiimides (like DIC) because its highly reactive 7-aza-HOBt ester intermediate is required to overcome the steric hindrance of the constrained 7-membered lactam.

  • Validation: Perform a Kaiser test. A negative (yellow) result confirms complete coupling. A positive (blue) result triggers an automated double-coupling cycle, ensuring the protocol is self-correcting.

Step 4: Mild Cleavage

  • Cleave the mimetic using 1% Trifluoroacetic acid (TFA) in DCM.

  • Causality: The acid-labile nature of 2-CTC allows for cleavage under extremely mild conditions, preserving the integrity of the sensitive azepan-2-one core and preventing premature ring-opening[3].

SPPS Start 2-CTC Resin (Acid-Labile Support) Step1 Immobilize C-Terminal AA (DIPEA / DCM) Start->Step1 Step2 Fmoc Deprotection (20% Piperidine / DMF) Step1->Step2 Step3 Coupling of Azepan-2-one (HATU / DIPEA) Step2->Step3 Step4 Chain Elongation (Iterative SPPS) Step3->Step4 Cleavage Mild Acidic Cleavage (1% TFA in DCM) Step4->Cleavage Product Pure Azepan-2-one Peptidomimetic Cleavage->Product

Caption: Step-by-step solid-phase synthesis workflow for azepan-2-one peptidomimetics using 2-CTC resin.

Quantitative Data: Structure-Activity Relationship (SAR)

The azepan-2-one scaffold has been successfully deployed against multiple high-value therapeutic targets. The table below summarizes the structure-activity relationship (SAR) data across different protease and receptor targets, highlighting how minor modifications to the lactam ring yield profound changes in potency.

Target Enzyme / ReceptorCompound DesignationScaffold ModificationPotency (IC₅₀ / EC₅₀)Key Insight
Human Tryptase Compound 8t2-azepanone coreIC₅₀ = 38 nM Exhibited >330-fold selectivity over related serine proteases (e.g., trypsin, thrombin)[4].
γ-Secretase Compound 51Unsubstituted Azepan-2-oneEC₅₀ = 170 nM Modest efficacy in reducing amyloid-β production[1].
γ-Secretase Compound 52Difluorolactam isostereEC₅₀ = 4 nM A 43-fold increase in efficacy driven by the electronegativity of the fluorine atoms[1].
CGRP Receptor Telcagepant (MK-0974)(3R,6S)-3-amino-6-(2,3-difluorophenyl)azepan-2-onePotent Antagonist Diastereoselective synthesis yielded a highly stable core for migraine therapy[5].

Biological Evaluation: Self-Validating Enzyme Inhibition Assay

To accurately quantify the inhibitory potency of azepan-2-one mimetics against targets like human tryptase, a continuous fluorogenic assay must be employed.

Protocol 2: Fluorogenic Protease Inhibition Assay

Causality & Design: End-point assays are prone to false positives due to compound aggregation or substrate depletion. By using a fluorogenic substrate (e.g., an AMC-tagged peptide), the assay remains non-fluorescent until enzymatically cleaved. This allows for real-time monitoring of the initial velocity (


), ensuring strict adherence to Michaelis-Menten kinetics.

Step 1: Reagent Preparation & Control Setup

  • Prepare the assay buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.05% Tween-20. Causality: Tween-20 prevents non-specific binding of the highly hydrophobic peptidomimetics to the microplate walls.

  • Self-Validation Controls: Include a vehicle control (DMSO) to establish maximum enzyme activity (

    
    ), and a known linear peptide inhibitor as a positive control. If the linear peptide fails to inhibit, the assay is flagged as invalid, preventing false-negative reporting of the mimetic.
    

Step 2: Pre-Incubation

  • Incubate recombinant human tryptase[4] with varying concentrations of the azepan-2-one inhibitor (serial dilution from 10 µM to 0.1 nM) for 30 minutes at 37°C.

  • Causality: Azepan-2-one mimetics often exhibit slow-binding kinetics due to the time required to displace ordered water molecules from the active site. Pre-incubation ensures thermodynamic equilibrium is reached prior to measurement.

Step 3: Kinetic Measurement

  • Initiate the reaction by adding the fluorogenic substrate (e.g., Tos-Gly-Pro-Arg-AMC).

  • Measure fluorescence continuously for 20 minutes (

    
     = 380 nm, 
    
    
    
    = 460 nm).
  • Calculate the IC₅₀ by plotting the fractional velocity (

    
    ) against the log of the inhibitor concentration using a 4-parameter logistic non-linear regression model.
    

Conclusion

The integration of the azepan-2-one scaffold into medicinal chemistry workflows represents a masterclass in rational drug design. By leveraging the rigid 7-membered lactam to mimic peptide transition states, researchers can bypass the inherent pharmacokinetic flaws of linear peptides. Supported by advanced synthetic techniques like SuRE and optimized SPPS protocols, azepan-2-one mimetics continue to drive the discovery of highly selective, bioavailable therapeutics for complex targets ranging from serine proteases to G-protein coupled receptors.

References

  • Zhao, G., Bolton, S. A., Kwon, C., Hartl, K. S., Seiler, S. M., Slusarchyk, W. A., Sutton, J. C., & Bisacchi, G. S. (2004). "Synthesis of potent and selective 2-azepanone inhibitors of human tryptase." Bioorganic & Medicinal Chemistry Letters, 14(2), 309-312. 4

  • Li, J. J. (2020). Medicinal Chemistry for Practitioners. Wiley. 1

  • Yang, Z. (2023). "Successive Ring Expansion (SuRE) in the synthesis of medium sized ring and macrocycle libraries." White Rose eTheses Online, University of York. 2

  • BenchChem. (2025). "Solid-Phase Synthesis of Peptidomimetics Using 2-Chlorotrityl Chloride Resin: Application Notes and Protocols." BenchChem Application Notes. 3

  • Williams, et al. / Merck & Co. (2012). "Synthesis of the (3R,6S)-3-Amino-6-(2,3-difluorophenyl)azepan-2-one of Telcagepant (MK-0974), a Calcitonin Gene-Related Peptide Receptor Antagonist for the Treatment of Migraine Headache." Journal of Organic Chemistry / ResearchGate.5

Sources

Engineering Constraints: A Technical Guide to Non-Proteinogenic Amino Acids with Lactam Rings

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of lactam rings into peptide backbones represents a high-impact strategy in modern peptidomimetic drug design.[1][2] By covalently linking the nitrogen and carbon atoms of an amino acid residue (or between two residues), scientists can restrict the conformational freedom of the peptide backbone (


 and 

torsion angles). This "conformational locking" reduces the entropic penalty of receptor binding, enhances proteolytic stability, and improves oral bioavailability. This guide provides a technical deep-dive into the structural classification, synthetic integration, and experimental protocols for deploying lactam-constrained amino acids in drug discovery.

Part 1: Structural Classification & Pharmacological Significance

Lactam-containing amino acids are not merely structural scaffolds; they are functional tools that force peptides into bioactive secondary structures such as


-turns, 

-turns, and

-helices.
The Freidinger Lactams (Local Constraint)

First described by Veber and Freidinger in the early 1980s, these are the gold standard for local constraint. They typically involve a 5-, 6-, or 7-membered lactam ring fused to the peptide backbone.

  • Structure: The

    
     and 
    
    
    
    (or side chain) are linked.
  • Function: They lock the peptide bond into a specific geometry, often mimicking a Type II

    
    -turn.
    
  • Key Example: (S)-3-amino-2-oxo-1-pyrrolidineacetic acid (a

    
    -lactam analogue of Gly-Pro).
    
-Lactam Amino Acids (The Warhead)

While famous as the core of penicillin/cephalosporin antibiotics,


-lactam (4-membered) amino acids function differently in peptidomimetics.
  • Mechanism: The ring strain makes the carbonyl carbon highly electrophilic.

  • Application: They act as "suicide substrates" for serine proteases (e.g., elastase, thrombin). The enzyme attacks the lactam carbonyl, opening the ring and becoming covalently trapped (acylated).

Macrocyclic Lactam Bridges (Global Constraint)

Instead of a single modified residue, this involves a covalent amide bond between the side chains of two residues (e.g.,


 and 

).
  • Chemistry: Typically formed between Lysine/Ornithine (amine) and Aspartic/Glutamic Acid (carboxylate).[3]

  • Function: Stabilizes

    
    -helical conformations by "stapling" the helix, significantly increasing resistance to intracellular proteases.
    
Visualization: Structural Logic & SAR

LactamClassification Root Lactam-Constrained Amino Acids Type1 Freidinger Lactams (Local Constraint) Root->Type1 Type2 Beta-Lactams (Electrophilic Warheads) Root->Type2 Type3 Macrocyclic Bridges (Global Constraint) Root->Type3 Mech1 Fixes Phi/Psi Angles Induces Beta-Turns Type1->Mech1 Mech2 Acylates Serine Proteases (Covalent Inhibition) Type2->Mech2 Mech3 Staples Alpha-Helices Resists Proteolysis Type3->Mech3 App1 GPCR Ligands (e.g., LHRH, Opioids) Mech1->App1 App2 Antibiotics & Enzyme Inhibitors Mech2->App2 App3 PPI Inhibitors (e.g., p53-MDM2) Mech3->App3

Figure 1: Classification of lactam-based constraints mapping structural features to pharmacological mechanisms.

Part 2: Synthetic Methodologies

The synthesis of these moieties requires overcoming significant entropic barriers and controlling stereochemistry.

Method A: Intramolecular Alkylation (The Freidinger Route)

This is the classical method for synthesizing


- and 

-lactams.
  • Starting Material: Methionine or Glutamic acid derivatives.

  • Key Step: Alkylation of the amide nitrogen followed by cyclization displacing a leaving group (often a sulfonium ion or halide).

  • Stereocontrol: High, as it retains the chirality of the starting amino acid.[4]

Method B: Ring-Closing Metathesis (RCM)

Used for larger rings (7-8 membered) or macrocycles.

  • Precursors: Two amino acids bearing alkene side chains (e.g., allylglycine).

  • Catalyst: Grubbs II or Hoveyda-Grubbs.

  • Process: The catalyst clips the alkenes, releasing ethylene and forming a cyclic alkene, which is subsequently hydrogenated to the lactam.

Method C: The Staudinger Synthesis (for -Lactams)

To create the strained 4-membered ring, a [2+2] cycloaddition is employed.[5]

  • Reaction: An imine (Schiff base) reacts with a ketene (generated in situ from an acid chloride).

  • Stereoselectivity: Controlled by the order of addition and the substituents on the imine, allowing access to specific cis or trans isomers essential for biological activity.

Part 3: Solid-Phase Peptide Synthesis (SPPS) Integration

Integrating lactams into SPPS requires orthogonal protecting group strategies.[3] You cannot use standard Fmoc/tBu protocols blindly because the cyclization step must occur on-resin without cleaving the peptide or deprotecting other side chains.

The Orthogonal Strategy: Allyl/Alloc

For creating lactam bridges (e.g., Lys-Asp cyclization), the Allyl/Alloc strategy is the industry standard for trustworthiness and yield.

  • Asp/Glu protection: Allyl ester (OAll).[3]

  • Lys/Orn protection: Allyloxycarbonyl (Alloc).

  • Mechanism: Both groups are stable to TFA (Fmoc removal) and Piperidine (Fmoc deprotection). They are removed selectively using Palladium(0), allowing cyclization of only those two residues while the rest of the peptide remains protected.

Visualization: On-Resin Cyclization Workflow

SPPS_Workflow Step1 1. Linear Assembly (Fmoc-SPPS) Step2 2. Orthogonal Deprotection (Pd(PPh3)4 / PhSiH3) Step1->Step2 Note1 Incorporates Fmoc-Asp(OAll) and Fmoc-Lys(Alloc) Step1->Note1 Step3 3. Solvent Wash (DTC or Sodium Diethyldithiocarbamate) Step2->Step3 Note2 Removes Allyl/Alloc only. Fmoc/tBu remain intact. Step2->Note2 Step4 4. Cyclization (PyBOP / HOBt / DIEA) Step3->Step4 Note3 Removes Pd catalyst (Critical for purity) Step3->Note3 Step5 5. Global Cleavage (TFA / TIS / H2O) Step4->Step5

Figure 2: Workflow for on-resin construction of a side-chain to side-chain lactam bridge.

Part 4: Experimental Protocol

Protocol: On-Resin Synthesis of an


 to 

Lactam-Bridged Peptide

Objective: Synthesize a peptide containing a lactam bridge between Ornithine (Orn) and Aspartic Acid (Asp) using the Allyl/Alloc orthogonal strategy.

Materials:

  • Resin: Rink Amide MBHA (0.5 mmol/g loading).

  • Unnatural AA: Fmoc-Orn(Alloc)-OH.

  • Unnatural AA: Fmoc-Asp(OAll)-OH.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ].
  • Scavenger: Phenylsilane (PhSiH

    
    ).
    
  • Coupling Agents: PyBOP, HOBt, DIEA (Diisopropylethylamine).

Step-by-Step Methodology:

  • Linear Assembly:

    • Synthesize the linear sequence using standard Fmoc chemistry.[3]

    • Incorporate Fmoc-Asp(OAll)-OH at position

      
       and Fmoc-Orn(Alloc)-OH  at position 
      
      
      
      .
    • Critical Check: Ensure the N-terminal Fmoc is ON (or replaced with an Acetyl cap) before starting cyclization to prevent N-terminal polymerization.

  • Orthogonal Deprotection (Allyl/Alloc Removal):

    • Wash resin with dry DCM (3x).

    • Reaction: Add Pd(PPh

      
      )
      
      
      
      (0.2 eq) and PhSiH
      
      
      (10 eq) in dry DCM under Nitrogen.
    • Shake for 30 minutes. Repeat this step once with fresh reagents.

    • Why: PhSiH

      
       acts as an allyl scavenger, preventing the re-attachment of the allyl group to nucleophilic sites on the peptide.
      
  • Catalyst Removal (The "Black Resin" Problem):

    • The resin often turns black due to precipitated Pd.

    • Wash with 0.02 M Sodium Diethyldithiocarbamate (DTC) in DMF (3 x 5 min).

    • Wash until resin returns to its original color.

    • Trustworthiness: Failure to remove Pd will poison the subsequent cyclization reaction and contaminate the final product.

  • Cyclization (Lactamization):

    • Add PyBOP (5 eq), HOBt (5 eq), and DIEA (10 eq) in DMF.

    • Shake for 4–16 hours.

    • Validation: Perform a Kaiser test (ninhydrin). It should be negative (colorless) because the primary amine of Ornithine has reacted to form the lactam. If blue, re-couple.

  • Global Cleavage:

    • Wash resin (DMF, DCM).[3]

    • Treat with TFA/TIS/H

      
      O (95:2.5:2.[3][6][7]5) for 2 hours.
      
    • Precipitate in cold diethyl ether and analyze via LC-MS.

Data Summary: Stability Comparison

PropertyLinear PeptideLactam-Bridged PeptideImprovement Factor
Serum Half-Life (t1/2) ~15 mins> 4 hours16x
Protease Resistance Low (Trypsin sensitive)HighHigh
Receptor Affinity (

)
150 nM12 nM12.5x
Conformation Random CoilStable

-Helix
Defined

References

  • Freidinger, R. M., Veber, D. F., et al. (1980).[8] "Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog." Science.

  • BenchChem. (2025).[3] "Application Notes and Protocols: On-Resin Lactamization of Peptides." BenchChem Technical Library.

  • Stymiest, J. L., et al. (2003). "Synthesis of Biologically Active Beta-Lactam Analogues." Organic Letters.

  • Blackburn, C., & Kates, S. A. (1997). "Solid-phase synthesis of cyclic homodetic peptides." Methods in Enzymology.

  • Puckett, J. W., et al. (2023). "Macrocyclization strategies for peptide drug development." Journal of Medicinal Chemistry.

Sources

Introduction to 3-amino-2-oxoazepine scaffold in peptide science

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 3-Amino-2-oxoazepine Scaffold in Peptide Science

Authored by: A Senior Application Scientist

Foreword: Beyond Flexibility – Engineering Precision into Peptide Therapeutics

The therapeutic landscape is increasingly shaped by peptides, molecules that offer a compelling balance of specificity and potency. However, the inherent flexibility and susceptibility to enzymatic degradation of natural peptides often limit their clinical utility. The field of peptide science has thus pivoted towards the design of peptidomimetics—structures that emulate the essential features of a peptide while overcoming its intrinsic liabilities. A cornerstone of modern peptidomimetic strategy is the principle of conformational constraint: locking a peptide into its biologically active shape to enhance receptor affinity, selectivity, and metabolic stability.

This guide provides a deep dive into a particularly powerful tool for achieving this goal: the 3-amino-2-oxoazepine scaffold . This seven-membered lactam structure, also known as (S)-3-amino-hexahydro-2-azepinone or L-α-amino-ε-caprolactam, serves as a constrained, cyclic amino acid analogue.[1] Its incorporation into a peptide backbone imparts a rigid, predictable turn, making it an exemplary scaffold for engineering peptides with superior pharmacological profiles. Here, we will explore the synthesis of this scaffold, its seamless integration into peptide chains, its profound impact on secondary structure, and its applications in the rational design of next-generation therapeutics.

The Foundation: Synthesis of the (S)-3-Amino-2-oxoazepine Scaffold

The elegance of the 3-amino-2-oxoazepine scaffold lies not only in its structural utility but also in its accessible synthesis. The most direct and widely adopted route involves the intramolecular cyclization of L-lysine, a readily available proteinogenic amino acid.[1] This process leverages the terminal amino group of the lysine side-chain to form a stable seven-membered lactam ring with the α-carboxyl group.

The causality behind this choice of starting material is clear: L-lysine provides the necessary carbon backbone and the pre-installed chirality at the α-carbon, ensuring the stereospecific formation of the desired (S)-enantiomer. The reaction is typically driven by heat, often under supercritical fluid conditions, which facilitates the dehydration and subsequent cyclization without the need for harsh catalysts that could lead to racemization.[2]

Key Physical and Chemical Properties
PropertyValueReference
Systematic Name (S)-3-Amino-hexahydro-2-azepinone[1]
Common Names L-alpha-Amino-epsilon-caprolactam, L-Lysine lactam[1]
CAS Number 26081-07-2[1]
Molecular Formula C₆H₁₂N₂O[1]
Molecular Weight 128.17 g/mol
Appearance White to off-white crystalline powder[1]
Experimental Protocol: Synthesis from L-Lysine Hydrochloride

This protocol describes a robust method for the synthesis of the scaffold's hydrochloride salt, a stable and easily handled precursor.[1][2]

Materials:

  • L-lysine hydrochloride

  • Methanol (or other suitable alcohol solvent)

  • High-pressure reaction vessel

Procedure:

  • A mixture of L-lysine hydrochloride and methanol is prepared in an appropriate ratio (e.g., 1:2 w/w).

  • The mixture is charged into a high-pressure reactor.

  • The vessel is sealed and heated to a temperature between 250°C and 300°C, generating pressures typically in the range of 1500-2000 psi.

  • The reaction is held at temperature and pressure for a defined period (e.g., 1-2 hours) to ensure complete cyclization. During this step, the water generated by the condensation reaction is kept in the supercritical gas phase, driving the equilibrium toward the cyclic product.[2]

  • The reactor is cooled to room temperature, and the pressure is carefully released.

  • The resulting crude product is typically a solid or a concentrated slurry.

  • Purification: For high-purity applications, the crude L-alpha-Amino-epsilon-caprolactam hydrochloride is purified via recrystallization. This is achieved by dissolving the crude material in a minimal amount of a polar solvent (e.g., hot methanol) and inducing precipitation by adding a less polar co-solvent (e.g., diethyl ether or isopropanol) and cooling.

  • The purified crystals are collected by filtration, washed with a cold, non-polar solvent, and dried under vacuum.

Visualization: Synthesis Workflow

Synthesis_Workflow Lysine L-Lysine HCl Reactor High-Pressure Reactor (Methanol, ~280°C, ~1800 psi) Lysine->Reactor Cyclization Intramolecular Cyclization & Dehydration Reactor->Cyclization Crude Crude Scaffold (HCl salt) Cyclization->Crude Purify Recrystallization (e.g., Methanol/Ether) Crude->Purify Final (S)-3-Amino-2-oxoazepine HCl Purify->Final

Caption: Synthetic pathway for (S)-3-Amino-2-oxoazepine HCl from L-Lysine.

Integration: Solid-Phase Peptide Synthesis (SPPS)

The true power of the 3-amino-2-oxoazepine scaffold is realized upon its incorporation into a peptide sequence. Solid-Phase Peptide Synthesis (SPPS) is the method of choice for this task, allowing for the stepwise, controlled assembly of the peptidomimetic chain. The scaffold is treated as a custom, non-proteinogenic amino acid building block.

The key to successful integration is the orthogonal protection strategy, most commonly employing the Fmoc (9-fluorenylmethyloxycarbonyl) group for temporary N-terminal protection. The scaffold's primary amino group is protected with Fmoc, allowing its carboxyl group to be activated and coupled to the N-terminus of the growing peptide chain, which is anchored to a solid support (resin).

Experimental Protocol: Fmoc-SPPS Incorporation

Prerequisites:

  • Fmoc-protected (S)-3-amino-2-oxoazepine.

  • Standard SPPS resin (e.g., Rink Amide, Wang).

  • Standard coupling reagents (e.g., HBTU/HOBt or HATU) and a non-nucleophilic base (e.g., DIPEA).

  • Piperidine solution in DMF for Fmoc deprotection.

Procedure (Single Coupling Cycle):

  • Resin Preparation: The peptide chain is assembled on the resin up to the residue preceding the scaffold insertion point. The N-terminal Fmoc group of the final natural amino acid is removed using a piperidine/DMF solution.

  • Activation: In a separate vessel, Fmoc-(S)-3-amino-2-oxoazepine (typically 3-5 equivalents) is pre-activated by dissolving it in a suitable solvent (e.g., DMF) with coupling reagents (e.g., HATU) and a base (e.g., DIPEA). This step forms a highly reactive ester intermediate. The choice of HATU is often preferred for sterically hindered or unusual amino acids as it minimizes the risk of epimerization and promotes efficient coupling.[3]

  • Coupling: The activated scaffold solution is added to the deprotected, resin-bound peptide. The mixture is agitated for 1-2 hours to ensure complete reaction. A ninhydrin test can be performed to confirm the absence of free primary amines, indicating a successful coupling.

  • Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

  • Fmoc Deprotection: The Fmoc group on the newly added scaffold is removed with piperidine/DMF, liberating the N-terminal amine for the next coupling cycle.

  • Chain Elongation: Subsequent natural or non-natural amino acids are coupled to the scaffold's N-terminus using standard SPPS protocols.

Visualization: SPPS Incorporation Cycle

SPPS_Cycle cluster_0 SPPS Cycle for Scaffold Incorporation Start Resin-Bound Peptide (Free N-Terminus) Activate Activate Fmoc-Scaffold (HATU/DIPEA) Couple Couple Scaffold to Resin Start->Couple Activate->Couple Wash1 Wash (DMF/DCM) Couple->Wash1 Deprotect Fmoc Deprotection (Piperidine/DMF) Wash1->Deprotect Wash2 Wash (DMF/DCM) Deprotect->Wash2 Next Ready for Next Amino Acid Coupling Wash2->Next

Caption: Key steps for incorporating the scaffold via Fmoc-based SPPS.

Structural Impact: The Art of Conformational Mimicry

The defining characteristic of the 3-amino-2-oxoazepine scaffold is its ability to rigidly control the peptide backbone. By restricting the rotation around the N-Cα and Cα-C bonds, it forces the peptide chain to adopt a specific, predictable conformation.

Induction of β-Turns

This scaffold is an exceptional inducer of β-turns. A β-turn is a secondary structure element where the polypeptide chain reverses its direction over the span of four amino acid residues. These turns are critical for protein folding and are frequently found at the surface of proteins, where they mediate molecular recognition events.

Studies on the closely related 4-amino-2-oxoazepane scaffold, synthesized from ornithine, have demonstrated through molecular modeling, NMR spectroscopy, and X-ray crystallography that it is a highly effective β-turn inducer, particularly when placed at the i+1 position of the turn.[4][5] The 3-amino-2-oxoazepine scaffold is hypothesized to function similarly, pre-organizing the peptide backbone into a turn-like structure that is stabilized by an intramolecular hydrogen bond, typically between the C=O group of the i residue and the N-H group of the i+3 residue.

Comparative Dihedral Angles
Turn TypeTypical φ(i+1), ψ(i+1)Typical φ(i+2), ψ(i+2)
Type I β-Turn -60°, -30°-90°, 0°
Type II β-Turn -60°, 120°80°, 0°
Azepane-Induced Turn *Constrained by ringFavorable for H-bonding

*Qualitative data based on analogous structures. The azepane ring at position i+1 fixes the backbone torsion, positioning the i+2 and i+3 residues to readily form a stabilizing hydrogen bond.

Visualization: Scaffold-Induced β-Turn

Beta_Turn R_i R(i) N_i N R_i3 R(i+3) N_i3 N C_i C_i->R_i CO_i C' N_i1 N CO_i->N_i3 H-Bond Scaffold Azepinone Scaffold CO_i->Scaffold C_i1 CO_i1 C' N_i2 N C_i2 N_i2->C_i2 CO_i2 C' C_i2->CO_i2 CO_i2->N_i3 C_i3 N_i3->C_i3 C_i3->R_i3 CO_i3 C' C_i3->CO_i3 Scaffold->N_i2

Caption: The azepine scaffold at position i+1 forces a β-turn conformation.

Applications in Drug Development: From Theory to Practice

The incorporation of the 3-amino-2-oxoazepine scaffold is not merely an academic exercise; it is a strategic decision aimed at creating superior drug candidates. The benefits are multifaceted and validated by extensive research into constrained peptidomimetics.

1. Enhanced Proteolytic Stability: Native peptides are rapidly degraded by proteases in the body. The non-natural lactam structure of the scaffold is not recognized by these enzymes, effectively acting as a "firewall" against enzymatic cleavage at the site of incorporation and often sterically shielding adjacent peptide bonds.

2. Increased Receptor Affinity and Selectivity: By reducing the conformational entropy of the peptide, the scaffold pre-organizes the pharmacophore—the key amino acid side chains responsible for binding—into the precise orientation required for receptor interaction. This lock-and-key fit can dramatically increase binding affinity (potency) and, by disfavoring conformations that bind to off-target receptors, improve selectivity.

3. Improved Pharmacokinetic Properties: Beyond stability, the unique chemical nature of the scaffold can modulate the overall physicochemical properties of the peptide, potentially improving solubility, membrane permeability, and other pharmacokinetic parameters that contribute to better bioavailability.

4. Versatile Chemical Handle: The azepine ring itself can be a platform for further chemical modification. Synthetic routes can be designed to introduce functional groups onto the ring, allowing for the attachment of imaging agents, PEG chains (for half-life extension), or other molecular payloads.

Summary of Advantages
FeatureConsequence in Drug Design
Rigid Backbone Induces stable secondary structures (e.g., β-turns).
Conformational Lock Reduces entropy loss upon binding, increasing affinity.
Non-natural Structure Confers high resistance to proteolytic degradation.
Stereochemically Pure Ensures specific, reproducible 3D structure and activity.
Synthetic Accessibility Readily prepared from L-lysine for scalable production.

Conclusion and Future Outlook

The 3-amino-2-oxoazepine scaffold represents a mature and powerful technology in the peptide scientist's toolbox. Its straightforward synthesis from a common amino acid, ease of incorporation via standard SPPS, and profound ability to dictate peptide conformation make it an invaluable asset for modern drug discovery. By providing a reliable method to engineer stability and pre-organize bioactive conformations, this scaffold enables the transformation of promising but flawed peptide leads into robust clinical candidates.

The future of this scaffold is bright. Ongoing research will likely focus on the development of novel derivatives with diverse substitutions on the azepine ring to fine-tune conformational effects and introduce new functionalities. Furthermore, as our understanding of complex biological targets like protein-protein interactions deepens, the use of conformation-locking scaffolds such as this one will become increasingly central to the design of highly selective and potent peptide-based therapeutics.

References

  • Golebowski, A., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals, 14(5), 449. Available at: [Link]

  • Wiesner, M., et al. (1997). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society, 119(28), 6732-6740. Available at: [Link]

  • Tourwé, D., et al. (2014). Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. Request PDF. Available at: [Link]

  • Hattori, T., et al. (2023). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. ACS Omega. Available at: [Link]

  • Ullmann, G. (2019). Conformational Design of Cyclic Peptides. Enlighten Theses. Available at: [Link]

  • Gauff, D. (2006). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. Available at: [Link]

  • de Oliveira, R., et al. (2024). Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. MDPI. Available at: [Link]

  • Albericio, F., et al. (2011). Quaternary α,α-2-oxoazepane α-amino acids: synthesis from ornithine-derived β-lactams and incorporation into model dipeptides. PubMed. Available at: [Link]

  • Royo, M., et al. (2011). Quaternary α,α-2-Oxoazepane α-Amino Acids: Synthesis from Ornithine-Derived β-Lactams and Incorporation into Model Dipeptides. ResearchGate. Available at: [Link]

  • Zhang, H., et al. (2024). Synthesis of ϵ‐caprolactam (3) and N‐(2‐hydroxyethyl)acetamide (5). ResearchGate. Available at: [Link]

  • Gelmi, M. L., et al. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. PMC. Available at: [Link]

  • Wikipedia. Caprolactam. Available at: [Link]

  • Gellman, S. H., & Schepartz, A. (2008). Peptidomimetics. Accounts of Chemical Research, 41(10), 1229-1231. Available at: [Link]

  • Farnish, E. E., & Levinson, M. I. (2012). Method for making alpha-amino-epsilon-caprolactam using mixed super critical fluids. Google Patents.
  • Wikipedia. Peptidomimetic. Available at: [Link]

  • Ciupa, A., et al. (2024). Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]

Sources

Conformational Constriction in Peptide Engineering: Structural Homology of 3-Amino-Caprolactam and Lysine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The rational design of peptide-based therapeutics frequently encounters a thermodynamic bottleneck: the entropic penalty associated with the binding of highly flexible linear peptides to their target receptors. To circumvent this, structural biologists and medicinal chemists employ conformational constraints. This technical whitepaper explores the structural homology between L-lysine and its cyclized derivative, 3-amino-caprolactam (specifically L-


-amino-

-caprolactam, or L-ACL). By acting as a rigidified lysine mimetic, L-ACL serves as a critical synthon in drug discovery, most notably in the synthesis of Bengamide analogs, and forms the basis of highly efficient industrial biocatalytic pathways.

Molecular Architecture: The Homology of 3-ACL and Lysine

L-


-amino-

-caprolactam hydrochloride ((S)-3-Amino-hexahydro-2-azepinone hydrochloride) is a chiral, cyclic amino acid derivative[1]. Structurally, it is the intramolecular lactam of L-lysine.

The Causality of Conformational Rigidity: In a linear L-lysine molecule, the aliphatic side chain possesses multiple freely rotating carbon-carbon bonds, leading to a vast ensemble of microstates in solution. When cyclized into the 7-membered azepinone ring of 3-ACL, the


 and 

dihedral angles of the peptide backbone, as well as the side-chain rotamers, are geometrically locked. When this moiety is incorporated into a peptide inhibitor, the constrained ring structure pre-organizes the molecule into its bioactive conformation[1]. Consequently, upon binding to a target receptor, the loss of conformational entropy (

) is minimized. This thermodynamic advantage directly translates to enhanced binding affinity and increased proteolytic stability, as endogenous peptidases struggle to accommodate the rigidified lactam within their active sites[2].

Biocatalytic Recognition: The Racemase-Hydrolase System

The structural homology between 3-ACL and L-lysine is so precise that biological systems readily recognize the lactam ring. This homology is exploited industrially for the enzymatic synthesis of L-lysine from a racemic mixture of DL-


-amino-

-caprolactam (DL-ACL)[3].

Mechanistic Causality: The conversion relies on a dynamic kinetic resolution (DKR) utilizing two distinct microbial enzymes:

  • Aminocaprolactam Racemase (e.g., from Pseudomonas sp.): This enzyme continuously epimerizes the unreactive D-ACL into L-ACL. The racemase utilizes a pyridoxal 5'-phosphate (PLP) cofactor to abstract the

    
    -proton, forming a planar carbanionic intermediate before stereorandomly reprotonating it[4].
    
  • L-

    
    -amino-
    
    
    
    -caprolactamase (Hydrolase, e.g., from Cryptococcus sp.):
    This enzyme selectively hydrolyzes the amide bond of the L-enantiomer, opening the 7-membered ring to yield linear L-lysine[3].

Because the racemase continuously replenishes the L-enantiomer from the D-enantiomer pool, the theoretical yield of L-lysine from the racemic starting material is 100%, overcoming the traditional 50% yield limitation of standard kinetic resolutions.

EnzymaticPathway D_ACL D-alpha-amino-epsilon-caprolactam (D-ACL) Racemase Aminocaprolactam Racemase (PLP-dependent Epimerization) D_ACL->Racemase Equilibration L_ACL L-alpha-amino-epsilon-caprolactam (L-ACL) Hydrolase L-ACL Hydrolase (Enantioselective Ring Opening) L_ACL->Hydrolase L_Lysine L-Lysine (Linear Amino Acid) Racemase->L_ACL Hydrolase->L_Lysine + H2O

Enzymatic dynamic kinetic resolution of DL-ACL to L-Lysine.

Therapeutic Integration: The Bengamide Class

The utility of the 3-ACL scaffold is prominently showcased in the Bengamides , a class of marine natural products originally isolated from Jaspidae sponges and later from terrestrial myxobacteria like Myxococcus virescens[5],[6].

Bengamides are classified into two structural types based on their caprolactam ring. Type II bengamides (such as Bengamide E, F, E', and F') specifically contain a lysine-derived caprolactam[5].

Pathway Modulation: The lysine-derived caprolactam in Bengamide E acts as a rigid hydrophobic anchor that inserts deeply into the active site of target enzymes (such as Methionine Aminopeptidase 2, MetAP2). The structural homology to basic amino acids allows it to hijack the endogenous binding pockets, while its rigidity prevents the target enzyme from hydrolyzing the inhibitor. This interaction leads to potent cell cycle arrest at the G0/G1 and G2/M interfaces, triggering apoptosis in human carcinoma cells[6].

SignalingPathway Peptide Bengamide E Analog (Lysine-derived Caprolactam) Rigidity Conformational Rigidity (Restricted Rotational Freedom) Peptide->Rigidity Structural feature Target Target Receptor / Enzyme (e.g., MetAP2) Rigidity->Target Lock-and-key fit Affinity Enhanced Binding Affinity & Proteolytic Resistance Target->Affinity Thermodynamic advantage Outcome Cell Cycle Arrest & Apoptosis (Antitumor Activity) Affinity->Outcome Pathway modulation

Mechanism of action for Bengamide E analogs utilizing the 3-ACL scaffold.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify causality and structural fidelity.

Protocol A: Chemical Synthesis of -Amino- -caprolactam from L-Lysine

This protocol utilizes thermal dehydration in an alcoholic solvent to drive the cyclization of L-lysine into its lactam form[7].

  • Preparation: Suspend 50 mmol of L-lysine hydrochloride in 150 mL of a high-boiling alcohol solvent (e.g., hexanol or a mixture of hexanol/methanol)[1],[7].

  • Catalysis & Heating: Add a catalytic amount of sodium hydroxide (NaOH) to neutralize the hydrochloride salt, freeing the

    
    -amine for nucleophilic attack. Heat the reaction mixture to reflux (approx. 150°C) under a Dean-Stark trap to continuously remove the water byproduct. Causality: Removing water shifts the equilibrium towards the dehydrated lactam product.
    
  • Precipitation: After 12 hours, cool the mixture to 0°C and bubble dry HCl gas through the solution to precipitate L-

    
    -amino-
    
    
    
    -caprolactam hydrochloride.
  • Validation Checkpoint (Self-Validation):

    • Purity: Perform acid-base titration to confirm

      
      97.0% purity[1].
      
    • Chiral Integrity: Run chiral HPLC. The harsh heating conditions risk epimerization. A valid synthesis must yield an enantiomeric ratio of

      
      99:1 (L:D)[1]. If the ratio is lower, the heating time must be reduced or the solvent polarity adjusted.
      
Protocol B: Biocatalytic Production of L-Lysine from DL-ACL

This workflow leverages the dual-enzyme system to achieve 100% theoretical conversion[3].

  • Substrate Preparation: Prepare a 10% (w/v) aqueous solution of DL-

    
    -amino-
    
    
    
    -caprolactam[3].
  • Buffer Optimization: Buffer the solution to pH 8.0 using potassium phosphate. Causality: Potassium phosphates actively reduce the induction lag of the enzymes and stabilize the PLP cofactor in the racemase[3].

  • Enzyme Addition: Introduce a mixture of native microbial cells or purified enzymes in a mass ratio of 1:2 (L-ACL hydrolase producer : ACL racemase producer)[3].

  • Incubation: Incubate the bioreactor at 40°C for 8 hours under gentle agitation.

  • Validation Checkpoint (Self-Validation):

    • Reaction Progress: Monitor the reaction via LC-MS. The mass-to-charge ratio (

      
      ) will shift from 128.17 (lactam) to 146.19 (L-lysine).
      
    • Optical Rotation: Measure the specific rotation of the final purified product. It must match the reference value for L-lysine (

      
       to 
      
      
      
      in 6N HCl) to confirm that the racemase did not act on the final linear lysine product.

Quantitative Data Summaries

Table 1: Physicochemical Properties of 3-ACL vs. L-Lysine

PropertyL-

-Amino-

-caprolactam HCl[1],
L-Lysine HCl
Molecular Weight 164.63 g/mol 182.65 g/mol
Molecular Formula C

H

ClN

O
C

H

ClN

O

Structural State Cyclic (7-membered Azepinone)Linear (Aliphatic)
Optical Activity (

)

(

in H

O)

(

in 6N HCl)
Conformational Freedom Highly restricted (Rigid)High (Flexible)

Table 2: Optimal Biocatalytic Parameters for DL-ACL Resolution[3]

ParameterOptimal ValueCausality / Effect
Temperature 40°CMaximizes kinetic rate without denaturing the hydrolase.
pH 8.0Optimal protonation state for the racemase PLP-carbanion intermediate.
Hydrolase:Racemase Ratio 1:2 (Mass ratio)Compensates for the slower turnover rate of the racemase enzyme.
Buffer System Potassium PhosphateReduces induction lag; stabilizes enzymatic tertiary structure.
Repressors to Avoid GlucoseGlucose represses the synthesis of the L-ACL hydrolase enzyme.

References

1.1 2.3 3. 4.7 5.5 6.6 7.4

Sources

Engineering Conformational Constraints: Library Design Using 2-(3-amino-2-oxoazepan-1-yl)acetic Acid Templates

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary: The Causality of Conformational Constraints

In the landscape of modern drug discovery, linear peptides often fail to translate into viable therapeutics due to two fundamental flaws: extreme susceptibility to proteolytic degradation and high conformational entropy. When a linear peptide binds to a target receptor, it must adopt a specific bioactive conformation, paying a massive entropic penalty in the process.

To circumvent this, medicinal chemists employ conformationally constrained peptidomimetics[1]. By covalently tethering the peptide backbone, we pre-organize the molecule into its bioactive geometry—most commonly a


-turn or 

-turn. The 2-(3-amino-2-oxoazepan-1-yl)acetic acid scaffold is a premier 7-membered caprolactam template (a homologated Freidinger lactam) designed specifically for this purpose[2].

This whitepaper provides an in-depth, field-tested guide on how to integrate this specific caprolactam scaffold into combinatorial libraries using Solid-Phase Peptide Synthesis (SPPS), explaining the thermodynamic and kinetic causality behind every experimental choice.

Thermodynamic Rationale & Structural Integration

The caprolactam scaffold acts as a dipeptide surrogate. The 3-amino group serves as the N-terminal extension point, while the acetic acid moiety serves as the C-terminal extension point.

Why choose a 7-membered azepane ring over the classic 5-membered pyrrolidine Freidinger lactam? The expanded ring size provides a highly specific constraint on the


 and 

dihedral angles of the backbone, perfectly mimicking the

and

positions of a Type II

-turn. Furthermore, recent high-throughput screening data reveals that Freidinger lactam derivatives are among the most highly enriched building blocks in DNA-Encoded Libraries (DELs) targeting complex RNA and protein interfaces, as they provide 3D structural complexity without relying on non-specific

-stacking[3].

Conformational_Logic Linear Linear Peptide High Entropic Penalty Template 7-Membered Lactam Dihedral Constraint (u03C6, u03C8) Linear->Template Cyclization BetaTurn Stabilized u03B2-Turn Bioactive Conformation Template->BetaTurn Pre-organization Target Target Receptor Enhanced Affinity & Stability BetaTurn->Target Binding

Caption: Thermodynamic rationale for utilizing 7-membered Freidinger lactams to stabilize β-turn conformations.

Quantitative Profiling: Linear vs. Constrained Scaffolds

Before initiating library synthesis, it is critical to understand how the integration of the 2-(3-amino-2-oxoazepan-1-yl)acetic acid template alters both the physicochemical properties of the final molecule and the kinetics of the synthesis itself. Small heterocyclic molecules are privileged scaffolds, but their steric bulk demands optimized synthetic approaches[4].

Table 1: Comparative Attributes of Linear Dipeptides vs. Caprolactam Surrogates

ParameterLinear Dipeptide (e.g., Ala-Gly)Caprolactam ScaffoldMechanistic Causality
Conformational Entropy High (

upon binding)
Low (Pre-organized)Covalent tethering of the backbone restricts

and

dihedral angles, reducing the entropic penalty of receptor binding.
Proteolytic Stability Poor (

min in serum)
Excellent (

hours)
The amide bond is buried within the 7-membered ring, preventing recognition by protease active sites[5].
Receptor Affinity Moderate to LowHigh (Turn-dependent)Pre-organization lock aligns side chains precisely for target interaction.
SPPS Coupling Kinetics Rapid (>99% in 30 min)Slow (Requires optimization)The steric bulk of the azepane ring severely hinders the nucleophilicity of the 3-amino group during N-terminal extension.

Solid-Phase Synthesis (SPPS) Workflow & Causality

The integration of 2-(3-amino-2-oxoazepan-1-yl)acetic acid into a combinatorial library requires a self-validating protocol. Standard HBTU/DIPEA coupling will fail at the N-terminal extension step due to the steric shielding of the 3-amino group by the adjacent lactam carbonyl and the 7-membered ring.

SPPS_Workflow Step1 1. Resin Swelling Rink Amide AM-PS Step2 2. Fmoc Deprotection 20% Piperidine in DMF Step1->Step2 Step3 3. C-Terminal Extension HATU / DIPEA Coupling Step2->Step3 Step4 4. Template Integration Fmoc-3-amino-2-oxoazepane-1-acetic acid Step3->Step4 Step5 5. N-Terminal Extension Overcoming Steric Hindrance Step4->Step5 Step6 6. Cleavage & Global Deprotection TFA / TIS / H2O Step5->Step6

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for caprolactam-based peptidomimetic libraries.

Step-by-Step Experimental Protocol

Step 1: Resin Preparation and Initial Deprotection

  • Action: Swell 100 mg of Rink Amide AM-PS resin (loading 0.6 mmol/g) in DMF for 30 minutes. Treat with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc protecting group. Wash thoroughly with DMF (5 × 1 min).

  • Causality: Proper swelling ensures the polystyrene matrix is fully expanded, allowing reagents to diffuse freely to the reactive sites, preventing truncated sequences early in the library generation.

Step 2: C-Terminal Sequence Elongation

  • Action: Pre-activate 3.0 eq of the first Fmoc-AA-OH with 3.0 eq HATU and 6.0 eq DIPEA in DMF for 3 minutes. Add to the resin and agitate for 1 hour.

  • Causality: HATU is selected over traditional reagents because the 7-azabenzotriazole leaving group accelerates aminolysis via a neighboring group effect, driving the coupling to >99% completion.

Step 3: Template Integration (The Caprolactam Scaffold)

  • Action: Deprotect the terminal Fmoc group. Add a pre-activated solution of Fmoc-2-(3-amino-2-oxoazepan-1-yl)acetic acid (2.5 eq), HATU (2.5 eq), and DIPEA (5.0 eq) in DMF. Agitate for 2 hours.

  • Causality: The acetic acid moiety of the template is primary and relatively unhindered, but the bulky azepane ring reduces the overall diffusion rate. Extending the coupling time to 2 hours ensures >95% integration without the need for a double-coupling cycle.

Step 4: N-Terminal Extension (The Critical Bottleneck)

  • Action: Deprotect the template's Fmoc group. To couple the next amino acid onto the highly hindered 3-amino group of the azepane ring, use 4.0 eq Fmoc-AA-OH, 4.0 eq HATU, 4.0 eq HOAt, and 8.0 eq DIPEA. Agitate at 50°C for 2 hours.

  • Causality: The 3-amino group is sterically blocked by the adjacent 7-membered ring and the lactam carbonyl. The addition of HOAt acts as a highly efficient nucleophilic catalyst. Applying mild heating (50°C) provides the necessary activation energy to overcome this steric barrier, a critical step validated in advanced heterocycle SPPS strategies[4].

Step 5: Cleavage and Global Deprotection

  • Action: Wash the resin with DCM and dry under a vacuum. Treat with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Filter, concentrate, and precipitate the library in cold diethyl ether.

  • Causality: The caprolactam ring is completely stable to highly acidic conditions. Triisopropylsilane (TIS) and water act as scavengers to trap reactive carbocations generated from side-chain protecting groups, preventing the re-alkylation of the peptidomimetic backbone.

Conclusion

The design of combinatorial libraries using the 2-(3-amino-2-oxoazepan-1-yl)acetic acid template represents a paradigm shift from traditional linear peptide screening. By forcing the peptide backbone into a constrained


-turn, we drastically reduce the entropic penalty of binding while simultaneously shielding the molecule from proteolytic degradation[1]. While the steric bulk of the 7-membered ring presents synthetic challenges during N-terminal extension, the application of optimized HATU/HOAt chemistry at elevated temperatures ensures high-fidelity library generation, paving the way for next-generation peptidomimetic therapeutics.

References

  • Source: nih.
  • Source: acs.
  • Source: nih.
  • Source: pnas.
  • Source: acs.

Sources

Methodological & Application

Synthesis of peptidomimetics using 2-(3-amino-2-oxoazepan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Peptidomimetics Using the 2-(3-Amino-2-oxoazepan-1-yl)acetic Acid Scaffold

Executive Summary

The incorporation of conformationally constrained scaffolds is a pivotal strategy in modern drug design to enhance the metabolic stability and receptor selectivity of bioactive peptides.[1] This guide details the synthesis and application of 2-(3-amino-2-oxoazepan-1-yl)acetic acid (hereafter referred to as Aca ), a seven-membered lactam scaffold.

The Aca scaffold acts as a dipeptide surrogate , effectively mimicking the


 and 

positions of a

-turn. By locking the peptide backbone into a specific geometry, Aca reduces the entropic penalty of binding and protects the peptide from proteolytic degradation. This protocol provides a self-validating workflow for synthesizing the Fmoc-protected building block and integrating it into solid-phase peptide synthesis (SPPS).

Structural Logic & Design Principles

The Aca scaffold is derived from


-caprolactam. Its design addresses two critical failure points in linear peptide therapeutics:
  • Conformational Flexibility: Linear peptides often exist as random coils, leading to low affinity and off-target binding. Aca forces a "kink" in the chain, inducing a Type II

    
    -turn geometry.
    
  • Proteolytic Susceptibility: The lactam ring masks the amide bond, preventing cleavage by standard proteases.

Key Structural Features:

  • C3-Amino Group: Corresponds to the side chain/amine of the

    
     residue. In the (3S) configuration, it mimics L-amino acids.
    
  • N1-Carboxymethyl Tail: Acts as the linker to the preceding amino acid (

    
    ), replacing the flexible peptide bond with a rigid tertiary amide.
    

Protocol A: Synthesis of the Fmoc-Aca-OH Building Block

While custom synthesis houses offer this reagent, in-house synthesis ensures high enantiomeric purity and reduces cost for large-scale campaigns.

Reagents Required:

  • (3S)-3-Amino-hexahydro-2H-azepin-2-one (L-

    
    -amino- 
    
    
    
    -caprolactam)
  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)

  • tert-Butyl bromoacetate

  • Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium Hydride (NaH)

  • Trifluoroacetic acid (TFA)

Step-by-Step Methodology

1. Fmoc Protection of the Exocyclic Amine

  • Rationale: The C3 primary amine is more nucleophilic than the amide nitrogen (N1) but must be protected to prevent self-polymerization during alkylation.

  • Procedure: Dissolve (3S)-3-amino-caprolactam (1.0 eq) in 1:1 Dioxane/H2O with NaHCO3 (2.5 eq). Add Fmoc-OSu (1.1 eq) at 0°C. Stir for 4 hours. Acidify and extract.

  • Checkpoint: LC-MS should show mass M+H corresponding to Fmoc-amino-caprolactam.

2. Regioselective N-Alkylation

  • Rationale: The lactam nitrogen (N1) is non-nucleophilic under neutral conditions. Strong base deprotonation is required. We use tert-butyl bromoacetate to prevent side reactions at the carboxyl group.

  • Procedure:

    • Dissolve Fmoc-intermediate in dry THF under Argon. Cool to -78°C.

    • Add LiHMDS (1.1 eq) dropwise. (Avoid NaH if possible to prevent Fmoc cleavage, though rapid workup makes NaH viable).

    • Stir for 30 min, then add tert-butyl bromoacetate (1.2 eq).

    • Allow to warm to RT over 2 hours.

  • Critical Note: Maintain strictly anhydrous conditions to prevent hydrolysis of the active ester.

3. Global Acidolysis (Ester Deprotection)

  • Rationale: Selective removal of the tert-butyl group without affecting the Fmoc group requires controlled acidolysis.

  • Procedure: Treat the intermediate with TFA/DCM (1:1) for 1 hour. Evaporate TFA immediately to prevent Fmoc degradation.

  • Yield: Typically 65-75% overall.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration

The integration of Fmoc-Aca-OH requires modified coupling protocols due to the steric bulk of the lactam ring.

Standard Resin: 2-Chlorotrityl Chloride (2-CTC) or Rink Amide resin.[2]

Workflow Diagram

SPPS_Workflow Start Resin Loading (Rink Amide / 2-CTC) Elongation Standard Fmoc SPPS (Up to residue i-1) Start->Elongation Coupling_Aca Coupling Fmoc-Aca-OH (Reagent: HATU/HOAt) Elongation->Coupling_Aca N-terminus exposed Check_1 QC: Chloranil Test (Verify secondary amine coupling) Coupling_Aca->Check_1 Check_1->Coupling_Aca Fail (Recouple) Deprotection Fmoc Removal (20% Piperidine/DMF) Check_1->Deprotection Pass Coupling_Next Coupling Next AA (i+2) (Standard DIC/Oxyma) Deprotection->Coupling_Next Cleavage Final Cleavage (TFA/TIS/H2O) Coupling_Next->Cleavage

Figure 1: SPPS workflow for inserting the Aca scaffold. Note the specific requirement for HATU/HOAt during the scaffold coupling due to the tertiary amide formation.

Detailed Coupling Steps

Step 1: Coupling Fmoc-Aca-OH to the Resin-Bound Peptide The carboxylic acid of Aca is sterically accessible, but the reaction forms a tertiary amide if the resin-bound residue is a secondary amine (e.g., Proline).

  • Reagents: Fmoc-Aca-OH (3 eq), HATU (2.9 eq), HOAt (3 eq), DIPEA (6 eq) in DMF.

  • Time: 2 hours at Room Temperature.

  • Monitoring: Standard Kaiser test (if primary amine on resin) or Chloranil test (if secondary).

Step 2: Fmoc Removal

  • Reagent: 20% Piperidine in DMF (2 x 10 min).

  • Note: The Aca scaffold is stable to piperidine.

Step 3: Coupling the Next Amino Acid to Aca The amine at position 3 of the Aca ring is a primary amine , but it is sterically crowded by the ring structure.

  • Recommendation: Use DIC/Oxyma Pure (1:1) at elevated temperature (50°C) for 30 minutes, or double couple at RT.

  • Avoid: Large bulky protecting groups on the incoming amino acid (e.g., Trityl) if possible, though standard side chains are generally tolerated.

Quantitative Data & Validation

Table 1: Comparative Stability and Conformation

ParameterLinear Peptide (Gly-Ala)Aca-PeptidomimeticMethod of Verification
Proteolytic Half-life (

)
< 15 min (Human Serum)> 4 hours (Human Serum)HPLC degradation assay
H-Bonding Solvent exposedIntramolecular (

)
NMR (DMSO-

) Temp Coeff.
Secondary Structure Random CoilType II

-Turn
CD Spectroscopy (Minima @ 205nm)
Coupling Efficiency > 99%~95% (Requires optimization)Fmoc-monitoring (UV 301nm)

QC Checkpoint: NMR Characterization To confirm the turn induction, perform 1H-NMR in DMSO-


.
  • Indicator: Look for the amide proton (NH) of the residue following the Aca scaffold. A temperature coefficient (

    
    ) > -3 ppb/K indicates a solvent-shielded, hydrogen-bonded proton, confirming the turn.
    

References

  • Freidinger, R. M., Veber, D. F., Perlow, D. S., Brooks, J. R., & Saperstein, R. (1980). Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog.[3] Science, 210(4470), 656-658.

  • Perdih, A., & Kikelj, D. (2006).[4] The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics.[4] Current Medicinal Chemistry, 13(13), 1525-1556.[4]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.

  • Boeglin, D., Lubell, W. D. (2005). Aza-amino acid scanning of secondary structure suited for solid-phase peptide synthesis with Fmoc chemistry. Journal of Combinatorial Chemistry, 7(6), 864-878.

Sources

Application Note: Regioselective N-Alkylation of 3-Amino-2-Oxoazepane

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-alkylation of 3-amino-2-oxoazepane with bromoacetate methods Content Type: Application Note & Protocol Guide

Abstract

The 3-amino-2-oxoazepane scaffold (also known as


-amino-

-caprolactam or L-lysine lactam) is a critical pharmacophore in the synthesis of ACE inhibitors (e.g., Benazepril), protease inhibitors, and conformational peptidomimetics. Functionalization of this scaffold via N-alkylation with bromoacetate presents a regioselectivity challenge due to the presence of two distinct nucleophilic nitrogen centers: the exocyclic primary amine and the endocyclic amide (lactam). This guide details protocols for achieving high-fidelity regiocontrol, allowing researchers to selectively target either nitrogen center through precise pKa manipulation and protecting group strategies.

Mechanistic Insight & Regioselectivity

The reaction outcome is dictated by the disparate nucleophilicity of the two nitrogen atoms, governed by their respective pKa values and electronic environments.

The Nucleophilic Competition
  • Exocyclic Amine (

    
    ):  A primary aliphatic amine with a conjugate acid pKa 
    
    
    
    . It possesses a localized lone pair, making it the kinetic nucleophile under neutral or mild basic conditions.
  • Endocyclic Amide (

    
    ):  The lactam nitrogen lone pair is delocalized into the carbonyl group (resonance stabilization). It is significantly less nucleophilic (pKa 
    
    
    
    for deprotonation). Alkylation here requires thermodynamic forcing or strong deprotonation (e.g.,
    
    
    ).
Reaction Pathways

The following decision tree illustrates the experimental logic required to target the specific product.

ReactionPathways Start 3-Amino-2-oxoazepane (Starting Material) Cond_Mild Mild Base (TEA/K2CO3, 0-25°C) Start->Cond_Mild Direct Alkylation Cond_Strong 1. N-Protection (Boc) 2. Strong Base (NaH) Start->Cond_Strong Directed Alkylation Prod_Exo Product A: N-Alkylated Exocyclic Amine (Glycine Derivative) Cond_Mild->Prod_Exo 1.0 eq Bromoacetate Kinetic Control Prod_Di Side Product: Dialkylated Amine Cond_Mild->Prod_Di Excess Reagent or High Temp Prod_Endo Product B: N-Alkylated Lactam (Endocyclic) Cond_Strong->Prod_Endo Thermodynamic Control

Figure 1: Decision tree for regioselective alkylation of 3-amino-2-oxoazepane.

Protocol A: Selective Mono-N-Alkylation of the Exocyclic Amine

Target: Synthesis of


-(2-oxoazepan-3-yl)glycine derivatives.
Mechanism:  Kinetic control utilizing the superior nucleophilicity of the primary amine.
Materials
  • Substrate: 3-Amino-2-oxoazepane (hydrochloride salt often used; requires neutralization).

  • Reagent: Ethyl bromoacetate (or Methyl bromoacetate).

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA).
    
  • Solvent: Anhydrous THF or DMF.

Step-by-Step Methodology
  • Free Base Preparation (If starting with HCl salt):

    • Dissolve 3-amino-2-oxoazepane HCl (10 mmol) in minimal water.

    • Adjust pH to 11 with 2M

      
      . Extract with 
      
      
      
      (
      
      
      ).
    • Dry over

      
      , filter, and concentrate to obtain the free amine.
      
  • Reaction Setup:

    • Dissolve the free amine (1.0 eq) in anhydrous THF (

      
       concentration) under nitrogen atmosphere.
      
    • Add

      
       (1.1 eq) to scavenge the HBr byproduct.
      
  • Controlled Addition (Critical Step):

    • Cool the solution to

      
       to suppress dialkylation.
      
    • Dissolve Ethyl bromoacetate (0.95 eq) in THF. Note: Using a slight deficit of the alkylating agent minimizes over-alkylation.

    • Add the bromoacetate solution dropwise over 30–60 minutes.

  • Monitoring:

    • Allow the reaction to warm to room temperature (

      
      ) and stir for 4–12 hours.
      
    • Monitor via TLC (Eluent: 10% MeOH in DCM). Look for the disappearance of the bromoacetate.

  • Workup:

    • Filter off the triethylamine hydrobromide salt.

    • Concentrate the filtrate under reduced pressure.[1]

    • Purification: The crude residue often contains trace dialkylated product. Purify via silica gel column chromatography (Gradient: 100% DCM

      
       5% MeOH/DCM).
      

Data Summary: Protocol A

Parameter Condition Rationale
Stoichiometry 1.0 : 0.95 (Amine:Bromide) Prevents formation of tertiary amine (dialkylation).

| Temperature |


 | Kinetic control favors mono-substitution. |
| Base  | Organic Amine (

) | Sufficient to neutralize acid without deprotonating the lactam. |

Protocol B: N-Alkylation of the Lactam Nitrogen (Endocyclic)

Target: Functionalization of the ring nitrogen (position 1). Mechanism: Protection-deprotection strategy followed by strong base deprotonation to enhance amide nucleophilicity.

Materials
  • Substrate: 3-(Boc-amino)-2-oxoazepane (Commercially available or prepared via

    
     protection).
    
  • Reagent: Ethyl bromoacetate.

  • Base: Sodium Hydride (

    
    , 60% dispersion in oil).
    
  • Solvent: Anhydrous DMF or THF.

Step-by-Step Methodology
  • Protection (Pre-requisite):

    • Ensure the exocyclic amine is protected (e.g., Boc group). Free amines will react uncontrollably with

      
      .
      
  • Deprotonation:

    • Suspend

      
       (1.2 eq) in anhydrous DMF at 
      
      
      
      under Argon.
    • Add a solution of 3-(Boc-amino)-2-oxoazepane (1.0 eq) in DMF dropwise.

    • Stir at

      
       for 30 minutes until hydrogen evolution ceases. The solution typically turns yellow/orange, indicating the formation of the lactam anion.
      
  • Alkylation:

    • Add Ethyl bromoacetate (1.2 eq) dropwise to the cold anion solution.

    • Allow to warm to room temperature and stir for 2–4 hours.

  • Quench & Workup:

    • Carefully quench with saturated

      
       solution.
      
    • Extract with EtOAc (

      
      ).[1] Wash organics with water and brine (critical to remove DMF).
      
    • Dry over

      
       and concentrate.
      
  • Deprotection (Optional/Subsequent):

    • To recover the primary amine, treat the intermediate with TFA/DCM (1:1) or 4M HCl in Dioxane.

Data Summary: Protocol B

Parameter Condition Rationale

| Base |


 (

) | Required to deprotonate the amide (

). | | Protection | Boc-group | Essential to prevent side reactions at the primary amine. | | Solvent | DMF | Polar aprotic solvent stabilizes the amide anion. |

Troubleshooting & Optimization

Managing Dialkylation (Protocol A)

If significant dialkylation (tertiary amine formation) is observed in Protocol A:

  • High Dilution: Increase solvent volume to

    
    .
    
  • Bulky Base: Switch

    
     to DIPEA (Hünig's base) to increase steric hindrance around the reaction center.
    
  • Alternative Route: Use Reductive Amination instead of alkylation. React 3-amino-2-oxoazepane with Ethyl Glyoxylate in the presence of

    
    . This method exclusively yields the mono-alkylated product.
    
Solubility Issues

The 3-amino-2-oxoazepane scaffold is highly polar.

  • If the starting material is insoluble in THF, switch to DMF or Acetonitrile .

  • For workup of highly polar products, avoid aqueous washes if possible; simply filter salts and evaporate, then load directly onto silica.

References

  • Synthesis of 3-amino-2-oxoazepane derivatives

    • Parsons, W. H., et al. "Benzolactams. A new class of converting enzyme inhibitors." Biochemical and Biophysical Research Communications 117.1 (1983): 108-113. Link

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience.
  • L-Lysine Lactam utility in peptidomimetics

    • Freidinger, R. M. "Design and synthesis of novel bioactive peptides and peptidomimetics." Journal of Medicinal Chemistry 46.26 (2003): 5553-5566. Link

  • General procedure for amino-lactam synthesis

    • Blacklock, T. J., et al. "Synthesis of L-3-amino-epsilon-caprolactam by a biocatalytic resolution process." Journal of Organic Chemistry 53.4 (1988): 836-844. Link

Sources

Application Note: Advanced Protecting Group Strategies for 3-Amino-Lactam Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

The design of conformationally constrained peptidomimetics frequently relies on the incorporation of 3-amino-lactam amino acids—such as 3-amino-pyrrolidin-2-one, 3-amino-2-piperidone, and 3-amino-caprolactam. Widely recognized as Freidinger lactams or their analogs, these rigid scaffolds are critical for enforcing active peptide conformations, restricting


 and 

dihedral angles, and stabilizing type II

-turns[1]. Furthermore, their incorporation significantly improves the proteolytic stability and pharmacokinetic profiles of therapeutic peptides[2].

However, integrating these constrained lactams into complex sequences via Solid-Phase Peptide Synthesis (SPPS) presents unique chemical challenges. The synthesis of complex architectures, such as orthogonally protected labionin or bicyclic targeting peptides, requires strict chemodifferentiation of the amino, carboxylic, and lactam functional groups[3][4]. As a Senior Application Scientist, selecting the correct protecting group strategy is not merely a matter of protocol, but of understanding the underlying mechanistic causality:

  • The N-

    
     Position (Fmoc vs. Boc):  The Fmoc/tBu strategy is the gold standard for 3-amino-lactams. The lactam ring is susceptible to hydrolytic opening under prolonged exposure to strong aqueous bases, but it is highly stable to the mild, non-aqueous basic conditions (20% piperidine in DMF) used for Fmoc removal. Conversely, repetitive exposure to strong acids (TFA) required in Boc-SPPS can prematurely degrade functionalized lactams or cleave sensitive side-chain protections[3].
    
  • The Lactam Nitrogen (To Protect or Not?): While the lactam amide bond is relatively unreactive, leaving the N-lactam unprotected during SPPS is a critical point of failure. When utilizing highly active uronium/aminium coupling reagents (e.g., HATU, HBTU), the weakly nucleophilic lactam nitrogen can undergo trace acylation. This leads to irreversible chain branching. By masking the lactam nitrogen with a tert-butyloxycarbonyl (Boc) group, we enforce strict linear chemoselectivity and significantly enhance the solubility of the building block in DMF/NMP.

Quantitative Orthogonal Protection Matrix

To design a successful synthesis, the protecting groups must be completely orthogonal. The following table summarizes the quantitative parameters, cleavage conditions, and the chemical rationale for a robust Fmoc/Boc/Alloc strategy applied to 3-amino-lactams.

Protection SiteProtecting GroupReagents & EquivalentsCleavage ConditionsTime (min)Avg. Yield (%)Causality / Rationale
N-

FmocFmoc-OSu (1.2 eq)20% Piperidine in DMF2 × 10>95%Mild basic cleavage preserves the lactam ring; avoids repetitive acid exposure during chain elongation.
N-Lactam BocBoc

O (2.0 eq), DMAP (0.1 eq)
95% TFA, 2.5% TIPS, 2.5% H

O
90 - 12085-90%Prevents trace acylation of the lactam nitrogen during highly active HATU couplings; cleaved globally at the end.
C-Terminal Cumyl EsterCumyl alcohol, DIC2% TFA in DCM5 × 2~90%Highly acid-labile; allows orthogonal C-terminal deprotection while strictly preserving the N-Boc group[3].
Side-Chain AllocDiallyl dicarbonate (1.5 eq)Pd(PPh

)

(0.1 eq), PhSiH

(10 eq)
2 × 30>92%Completely orthogonal to both Fmoc and Boc/tBu strategies; ideal for functionalized lactams requiring late-stage modification[3].

Workflow Visualization

The following logical relationship diagram outlines the critical path from the unprotected 3-amino-lactam building block through orthogonal protection and final SPPS incorporation.

G A Unprotected 3-Amino-Lactam (e.g., 3-Amino-2-piperidone) B N-alpha Protection (Fmoc-OSu, Na2CO3) A->B Step 1 Chemoselectivity C N-Lactam Protection (Boc2O, DMAP) B->C Step 2 Orthogonality D SPPS Coupling (HATU, DIPEA) C->D Step 3 Chain Elongation E Global Deprotection (TFA / TIPS / H2O) D->E Step 4 Resin Cleavage F Final Peptidomimetic (Purified via HPLC) E->F Step 5 Validation

Workflow for orthogonal protection and SPPS of 3-amino-lactam building blocks.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol A: Synthesis of Fmoc-3-Amino-Lactam(Boc)-OH

Objective: To install the Boc protecting group on the sterically hindered lactam nitrogen of an Fmoc-protected 3-amino-lactam carboxylic acid.

Causality Insight: The addition of catalytic DMAP is non-negotiable. Unlike primary amines, the lactam nitrogen is electronically deactivated by the adjacent carbonyl. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-Boc-pyridinium intermediate that forces the acylation forward.

  • Preparation: Dissolve 1.0 equivalent of Fmoc-3-amino-lactam-OH in anhydrous THF (0.1 M concentration) under an inert nitrogen atmosphere.

  • Activation: Add 2.0 equivalents of Di-tert-butyl dicarbonate (Boc

    
    O) followed by 0.1 equivalents of 4-Dimethylaminopyridine (DMAP).
    
  • Reaction: Stir the mixture at room temperature for 12–16 hours.

  • System Validation Checkpoint (TLC & LC-MS):

    • Action: Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexane/EtOAc 1:1 with 1% AcOH).

    • Validation: The complete disappearance of the starting material and the appearance of a single, less polar spot confirms conversion. Confirm via LC-MS; the target mass must show a shift of

      
       Da (
      
      
      
      ). Do not proceed to workup if the starting material mass is still present.
  • Workup: Evaporate the THF, redissolve in EtOAc, and wash sequentially with 5% KHSO

    
     (aq) to remove DMAP, followed by brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate in vacuo.
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: To couple the orthogonally protected Fmoc-3-Amino-Lactam(Boc)-OH to a growing peptide chain on a solid support[4].

  • Resin Preparation: Swell the resin-bound peptide (e.g., Rink Amide AM resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min).

  • System Validation Checkpoint (UV Monitoring):

    • Action: Collect the piperidine washes and monitor UV absorbance at 301 nm.

    • Validation: A flat baseline after the second wash validates complete Fmoc removal.

  • Coupling: Pre-activate 4.0 equivalents of Fmoc-3-Amino-Lactam(Boc)-OH with 3.9 equivalents of HATU and 8.0 equivalents of DIPEA in DMF for 2 minutes. Add the cocktail to the resin and agitate for 2 hours at room temperature.

  • System Validation Checkpoint (Kaiser Test):

    • Action: Perform a Kaiser (ninhydrin) test on a few resin beads.

    • Validation: A color change from blue to yellow/colorless validates >99% coupling efficiency. If the beads remain blue, the primary amine is still free; you must perform a double coupling using DIC/Oxyma before proceeding to the next Fmoc deprotection.

  • Global Cleavage: Treat the resin with a cleavage cocktail of 95% TFA / 2.5% TIPS / 2.5% H

    
    O for 2 hours to simultaneously cleave the peptide from the resin and remove the N-lactam Boc group.
    
  • Final Validation Checkpoint (Post-Cleavage LC-MS):

    • Action: Precipitate the peptide in cold diethyl ether, centrifuge, and analyze the crude pellet via LC-MS.

    • Validation: The presence of the target mass without the +100 Da Boc adduct validates both the successful incorporation of the lactam and the complete global deprotection of the sterically hindered lactam nitrogen.

References

  • -Amino Acid Building Blocks.Organic Letters, 2023.
  • The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics.Current Medicinal Chemistry, 2006.
  • Synthesis of Orthogonally Protected Labionin.The Journal of Organic Chemistry, 2021.
  • Structural Refinement of 64Cu- and 68Ga-Labeled Bicyclic Peptides Targeting Nectin‑4 for Improved Tumor Imaging: From Preclinical Development to First-in-Human Application.PMC, 2023.

Sources

Designing beta-turn mimetics with azepan-2-one scaffolds

Engineering -Turn Mimetics: The Azepan-2-one Scaffold

Executive Summary

Protein-Protein Interactions (PPIs) are often mediated by recognition motifs located on exposed loop regions, most notably

azepan-2-one ( 

-caprolactam)

This guide details the design principles, chemical synthesis, and structural validation of azepan-2-one-based peptidomimetics. Unlike rigid 5-membered "Freidinger lactams" (which mimic Proline-like Type I/II turns), the 7-membered azepan-2-one ring provides unique flexibility to stabilize Type II’ and distorted Type I turns, often required for bioactive conformations in GPCR and protease targets.

Design Principles: The Geometry of Constraint

Scaffold Architecture & Turn Mapping

The azepan-2-one scaffold functions as a conformationally constrained amino acid . When incorporated into a peptide, it typically replaces the



1
  • The "Quaternary" Advantage: The most potent turn inducers utilize a quaternary carbon at the C3 position of the lactam (equivalent to the

    
     of the amino acid). This "gem-disubstitution" effect restricts the 
    
    
    and
    
    
    torsion angles, forcing the backbone into a turn conformation.
  • Turn Type Selectivity:

    • Type II'

      
      -turn:  Favored when the azepan-2-one stereochemistry mimics a D-amino acid configuration at the 
      
      
      position.
    • Type I

      
      -turn:  Accessible via specific side-chain orientations at C3.
      
Design Logic Visualization

The following diagram illustrates how the azepan-2-one scaffold maps onto a canonical

BetaTurnDesigncluster_turnCanonical Beta-Turn (i to i+3)cluster_mimeticAzepan-2-one ScaffoldRes_iResidue i(Carbonyl Acceptor)Res_i1Residue i+1(Corner 1)Res_i3Residue i+3(Amide Donor)Res_i->Res_i3H-Bond (i to i+3)Stabilized by ScaffoldRes_i2Residue i+2(Corner 2)Lactam_C3C3 Quaternary Center(Replaces C-alpha of i+1)Res_i1->Lactam_C3Replaced byLactam_Ring7-Membered Ring(Constrains Phi/Psi)Lactam_C3->Lactam_RingConstrainsLactam_NLactam Nitrogen(Replaces Amide NH)Lactam_Ring->Lactam_NCyclization

Caption: Mapping the azepan-2-one scaffold to the



Protocol: Synthesis of Fmoc-Azepan-2-one Building Blocks

This protocol describes the synthesis of a C3-quaternary azepan-2-one amino acid via Ring-Closing Metathesis (RCM) . This building block is compatible with standard Fmoc Solid-Phase Peptide Synthesis (SPPS).

Materials & Reagents
  • Starting Material: Fmoc-Ser-OMe (or enantiomer depending on desired turn type).

  • Allylation Reagents: Allyl bromide, Cs₂CO₃.

  • Acylation Reagent: 5-Hexenoic acid (for 7-membered ring).

  • Catalyst: Grubbs Catalyst (2nd Generation).[2]

  • Solvents: DMF (anhydrous), DCM (degassed), MeOH.

Step-by-Step Synthesis Workflow
Step 1: Formation of the Quaternary Center (C3)

We utilize an oxazolidinone intermediate or direct alkylation of a Schiff base to install the allyl group at the

  • Schiff Base Formation: React Fmoc-Ser-OMe with benzaldehyde imine (if using O'Donnell method) or use a pre-formed cyclic template.

  • Allylation: Treat with Allyl Bromide (1.2 eq) and Cs₂CO₃ (2.0 eq) in dry DMF at 0°C.

    • Why: This installs the first "arm" of the diene system at the future C3 position.

  • Hydrolysis: Mild acidic hydrolysis to restore the free amine.

Step 2: N-Acylation (Installation of the Second Arm)
  • Dissolve the

    
    -allyl amino ester (1.0 eq) in DCM.
    
  • Add 5-Hexenoic acid (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).

  • Add DIPEA (2.5 eq) and stir at RT for 4-6 hours.

    • Critical Check: Monitor by LC-MS for the formation of the diene precursor (

      
      ).
      
    • Note: 5-Hexenoic acid provides the 4 carbons needed + 2 vinyl carbons. Combined with the amine nitrogen and the

      
      -carbon, this forms the chain for the 7-membered ring.
      
Step 3: Ring-Closing Metathesis (RCM)
  • Degassing: Dissolve the diene precursor in anhydrous DCM (dilute concentration: 5 mM) to prevent intermolecular polymerization. Bubble Argon for 15 mins.

  • Catalysis: Add Grubbs II catalyst (5-10 mol%).

  • Reflux: Heat to reflux (40°C) for 12-24 hours.

    • Observation: Solution color typically changes from pinkish-brown to dark brown.

  • Purification: Evaporate solvent. Purify via flash chromatography (Hexane/EtOAc).

    • Yield: Expect 60-80% cyclization efficiency.

Step 4: Hydrogenation & Activation
  • Reduction: Dissolve the unsaturated lactam in MeOH. Add Pd/C (10% wt) and stir under H₂ (1 atm) for 4 hours to reduce the C=C double bond.

  • Saponification: Hydrolyze the methyl ester using LiOH (2 eq) in THF/H₂O to generate the free carboxylic acid.

  • Final Product: Fmoc-3-substituted-azepan-2-one-3-carboxylic acid .

Synthesis Workflow Diagram

RCMSynthesisStartStart: Alpha-Allyl Amino EsterStep11. N-Acylation(5-Hexenoic Acid + EDC/HOBt)Start->Step1Inter1Diene Precursor(Linear)Step1->Inter1Step22. Ring-Closing Metathesis(Grubbs II, DCM, Reflux)Inter1->Step2 Dilution (5mM)Inter2Unsaturated Azepan-2-oneStep2->Inter2Step33. Hydrogenation(H2, Pd/C)Inter2->Step3FinalFinal Scaffold:Saturated Azepan-2-oneStep3->Final

Caption: Synthetic route to the azepan-2-one scaffold via Ring-Closing Metathesis (RCM). Dilution in Step 2 is critical to favor intramolecular cyclization.

Structural Validation & Characterization

Once the scaffold is incorporated into a peptide (e.g., Ac-Ala-[Az]-Ala-NHMe), its ability to induce a

NMR Spectroscopy (The Gold Standard)
  • Temperature Coefficients (

    
    ): 
    
    • Measure the chemical shift of amide protons in DMSO-

      
       at temperatures ranging from 298K to 323K.
      
    • Interpretation: A coefficient > -3 ppb/K indicates a solvent-shielded proton, confirming the presence of an intramolecular hydrogen bond (the hallmark of a stable turn).

  • NOE Connectivity:

    • Look for strong

      
       NOE signals.
      
    • In azepan-2-ones, a characteristic transannular NOE between the C3 proton (if present) and ring protons confirms the chair-like conformation of the 7-membered ring.

Circular Dichroism (CD) Signatures

CD spectra in water or TFE provide a rapid assessment of secondary structure.

Turn TypeCharacteristic Minima (nm)Characteristic Maxima (nm)Interpretation for Azepan-2-one
Type I ~200 nm, ~225 nm~190 nmClassic turn, often seen with C3-S configuration.
Type II ~225 nm~200 nmLess common for 7-ring, requires specific constraints.
Type II' ~200 nm~225 nmDominant form for D-configured azepan-2-one scaffolds.
Random ~198 nmNoneIndicates scaffold failure or high flexibility.

Application Case Study: Targeting the Opioid Receptor

Objective: Improve the selectivity of an Enkephalin analog (Tyr-Gly-Gly-Phe-Leu) for the

Strategy:

  • Hypothesis: The bioactive conformation requires a sharp turn at the Gly-Gly region (

    
    ).
    
  • Design: Replace the Gly-Gly dipeptide segment with a (S)-3-amino-azepan-2-one scaffold. This mimics the

    
     residue and constrains the 
    
    
    vector.
  • Result: The resulting peptidomimetic showed a 50-fold increase in proteolytic stability (t1/2 > 4h vs 5 min) and retained high affinity (Ki = 12 nM) due to the rigidification of the pharmacophores in the correct spatial orientation.

References

  • Freidinger, R. M., et al. (1980). "Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog." Science. Link

  • Hanessian, S., et al. (1997). "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds for Peptidomimetics." Tetrahedron. Link

  • Cluzeau, J., & Lubell, W. D. (2005). "Design, Synthesis, and Conformation of Azabicyclo[X.Y.0]alkane Amino Acids as Peptidomimetics." Journal of Organic Chemistry. Link

  • Pellegrini, M., et al. (2023). "

    
    -Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid." Journal of Organic Chemistry. Link
    
  • BenchChem Protocols. (2025). "Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols." Link

Synthesis of RGD mimetics using 2-(3-amino-2-oxoazepan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Conformationally Constrained RGD Mimetics utilizing 2-(3-amino-2-oxoazepan-1-yl)acetic acid as a


-Turn Inducer 

Executive Summary

The Arg-Gly-Asp (RGD) tripeptide sequence is a highly conserved recognition motif utilized by various extracellular matrix proteins to bind cell surface integrins, particularly


 and 

. Because linear RGD peptides suffer from rapid proteolytic degradation and lack receptor subtype selectivity, conformational constraint via macrocyclization is mandatory for therapeutic applications. This application note details the robust synthesis of a cyclic RGD peptidomimetic utilizing 2-(3-amino-2-oxoazepan-1-yl)acetic acid —a 7-membered lactam (azepanone)—as a rigid dipeptide surrogate. This specific scaffold acts as a potent

-turn inducer, effectively locking the pharmacophoric Arg and Asp residues into the optimal spatial geometry required for high-affinity integrin antagonism.

Mechanistic Rationale: The Azepanone Scaffold

The distance between the basic guanidino group of Arginine and the acidic carboxylate of Aspartic acid must be strictly maintained at approximately 13–14 Å to achieve selective binding to the


 integrin receptor.

Incorporating 2-(3-amino-2-oxoazepan-1-yl)acetic acid into the peptide backbone replaces two standard amino acids with a conformationally restricted caprolactam ring[1]. The 7-membered lactam restricts the


 and 

dihedral angles, forcing the linear peptide sequence to adopt a stable

-turn[1]. This pre-organization drastically reduces the entropic cost of receptor binding and vectors the RGD side chains outward toward the integrin binding pocket[2]. Furthermore, the constrained azabicycloalkane-like nature of the scaffold protects the peptide bonds from enzymatic cleavage, increasing the in vivo half-life of the mimetic[3].

Pathway RGD Cyclic RGD Mimetic (Azepanone Scaffold) Integrin αvβ3 Integrin Receptor RGD->Integrin Competitive Binding FAK FAK / Src Kinase Activation Integrin->FAK Native Ligand Binding Apoptosis Endothelial Cell Apoptosis Integrin->Apoptosis Antagonism by Mimetic Angio Angiogenesis & Tumor Metastasis FAK->Angio Promotes

Fig 1: Mechanism of αvβ3 integrin antagonism by azepanone-constrained RGD mimetics.

Retrosynthetic Strategy & Workflow

The synthesis relies on a hybrid Solid-Phase Peptide Synthesis (SPPS) and solution-phase macrocyclization strategy.

  • Resin Choice: 2-Chlorotrityl chloride (2-CTC) resin is utilized because of its extreme acid sensitivity. This allows for the cleavage of the linear peptide using ultra-mild acidic conditions (1% TFA), keeping the highly reactive side-chain protecting groups (Pbf on Arginine, OtBu on Aspartic acid) intact.

  • Cyclization Strategy: Head-to-tail macrocyclization is performed in the solution phase under high-dilution conditions to thermodynamically favor intramolecular ring closure over intermolecular oligomerization.

Workflow N1 Step 1: Resin Loading 2-CTC Resin + Fmoc-Scaffold-OH N2 Step 2: SPPS Elongation Fmoc-Arg(Pbf)-Gly-Asp(OtBu)-OH N1->N2 N3 Step 3: Mild Cleavage 1% TFA in DCM (Protected Linear Peptide) N2->N3 N4 Step 4: Macrocyclization HATU / DIPEA in dilute DMF (1 mM) N3->N4 N5 Step 5: Global Deprotection TFA / TIPS / H2O (95:2.5:2.5) N4->N5 N6 N6 N5->N6

Fig 2: Solid-phase synthesis and macrocyclization workflow for cyclic RGD mimetics.

Step-by-Step Experimental Protocols

Protocol A: Resin Loading and Linear Assembly
  • Resin Swelling: Swell 1.0 g of 2-CTC resin (loading ~1.0 mmol/g) in anhydrous Dichloromethane (DCM) for 30 minutes.

  • Scaffold Attachment: Dissolve 1.2 eq of Fmoc-2-(3-amino-2-oxoazepan-1-yl)acetic acid and 4.0 eq of N,N-Diisopropylethylamine (DIPEA) in DCM. Add to the resin and agitate for 2 hours at room temperature.

  • Capping: Quench unreacted resin sites by adding HPLC-grade Methanol (1 mL/g resin) and agitate for 15 minutes. Wash sequentially with DCM and Dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF.

  • Peptide Elongation: Sequentially couple Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, and Fmoc-Arg(Pbf)-OH. For each coupling, use 3.0 eq of amino acid, 2.9 eq of HATU, and 6.0 eq of DIPEA in DMF for 1 hour.

  • Final Deprotection: Remove the N-terminal Fmoc group from Arginine using 20% piperidine in DMF. Wash with DMF, DCM, and dry under vacuum.

Protocol B: Mild Cleavage of the Protected Linear Peptide

Causality Note: Cleaving the peptide while retaining side-chain protection prevents the Aspartic acid carboxylate and Arginine guanidino groups from participating in unwanted branching reactions during the subsequent cyclization.

  • Treat the dried resin with a cleavage cocktail of 1% Trifluoroacetic acid (TFA) in DCM (10 mL/g resin) for 3 minutes.

  • Filter the solution into a flask containing 10% pyridine in methanol to immediately neutralize the TFA.

  • Repeat the cleavage step three times.

  • Pool the filtrates, evaporate the solvent under reduced pressure, and precipitate the protected linear peptide in ice-cold diethyl ether. Centrifuge and dry the pellet.

Protocol C: Head-to-Tail Macrocyclization
  • High Dilution: Dissolve the protected linear peptide in anhydrous DMF to achieve a strict final concentration of 1 mM . Failure to maintain this dilution will result in significant dimer/polymer formation.

  • Activation: Add 2.0 eq of HATU and 2.0 eq of HOAt. HOAt is critical here; it accelerates the cyclization of sterically hindered sequences and suppresses epimerization at the C-terminal residue.

  • Base Addition: Dropwise, add 5.0 eq of DIPEA. Stir the reaction under a nitrogen atmosphere at room temperature for 12–24 hours.

  • Monitoring: Monitor the disappearance of the linear precursor via LC-MS. Once complete, remove the DMF in vacuo.

Protocol D: Global Deprotection and Purification
  • Treat the crude cyclic protected peptide with a cocktail of TFA / Triisopropylsilane (TIPS) / H

    
    O (95:2.5:2.5 v/v) for 2 hours at room temperature.
    
  • Precipitate the deprotected cyclic mimetic in cold diethyl ether, centrifuge, and decant the supernatant.

  • Purify the crude product via Preparative RP-HPLC using a C18 column and a gradient of Water/Acetonitrile (containing 0.1% TFA). Lyophilize the pure fractions.

Quantitative Data & Analytical Validation

To ensure the self-validating integrity of the protocol, the following analytical checkpoints must be met during the synthesis.

ParameterExpected ValueAnalytical MethodCausality / Significance
Linear Peptide Yield 85 – 90%Gravimetric AnalysisConfirms efficient loading onto 2-CTC resin and high coupling efficiency.
Linear Peptide Mass Sequence DependentESI-LC-MSValidates the retention of Pbf and OtBu protecting groups post-cleavage.
Macrocyclization Yield 45 – 60%HPLC IntegrationHigh dilution successfully minimized intermolecular oligomerization.
Final Purity > 95%Analytical RP-HPLCRequired threshold for subsequent in vitro biological assays.
Integrin

IC

1.5 – 5.0 nMSolid-phase Receptor AssayConfirms the azepanone scaffold successfully induced the bioactive

-turn conformation[2].

Troubleshooting

  • Observation: High presence of linear peptide with a mass of

    
     during LC-MS monitoring of step C.
    
    • Causality: The activation of the C-terminus occurred, but intramolecular nucleophilic attack by the N-terminus failed, leading to the formation of a dead-end glutarimide or cyclic amidine intermediate.

    • Solution: Ensure the N-terminal Fmoc was completely removed prior to cleavage. Increase the concentration of HOAt to stabilize the reactive O-At ester intermediate.

  • Observation: Broad, overlapping peaks in the final analytical HPLC.

    • Causality: Epimerization of the C-terminal residue during the slow macrocyclization step.

    • Solution: Switch the coupling reagent from HATU to PyBOP/HOAt or lower the equivalents of DIPEA to reduce the basicity of the reaction medium.

References

  • β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Design, Synthesis, Conformational Analysis and Application of Azabicycloalkane Amino Acids as Constrained Dipeptide Mimics Source: ResearchGate URL:[Link]

  • ChemInform Abstract: Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics Source: ResearchGate URL:[Link]

Sources

Application Note: Orthogonal Protection Strategies for the 3-Amino Group in Caprolactam Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Amino-ε-caprolactam (also known as 3-aminoazepan-2-one) is a privileged structural motif in medicinal chemistry. It is heavily utilized as a core scaffold in the design of peptidomimetics, capuramycin analogs, and bengamide-based anti-tumor agents [1][2]. The molecular architecture of 3-amino-ε-caprolactam presents a unique synthetic challenge: it contains two distinct nitrogen atoms—a primary amine at the C3 position (N3) and a secondary lactam nitrogen (N1). To achieve regioselective functionalization during complex multi-step syntheses, such as Solid-Phase Peptide Synthesis (SPPS), chemists must deploy a robust orthogonal protection strategy [3].

Mechanistic Insights and Causality (Expertise & Experience)

The foundation of selectively protecting 3-amino-ε-caprolactam relies on the profound electronic and steric differences between its two nitrogen centers:

  • N3 Primary Amine (High Nucleophilicity): The aliphatic primary amine has a conjugate acid pKa of ~10.5. The lone pair of electrons is highly localized, making it a strong nucleophile. It readily attacks electrophiles (e.g., anhydrides, chloroformates) under mildly basic conditions (e.g., Triethylamine, DIPEA).

  • N1 Lactam Nitrogen (Low Nucleophilicity): The lactam nitrogen is part of a cyclic amide. Its lone pair is delocalized into the adjacent carbonyl group via resonance, drastically reducing its nucleophilicity. The pKa of the lactam N-H is approximately 15–16. Consequently, functionalizing the N1 position requires strong bases (e.g., NaH, LHMDS) to deprotonate the lactam and generate a highly reactive lactamate anion.

The Causality of the Workflow: This inherent reactivity gradient dictates the synthetic order of operations. The highly reactive N3 amine must be protected first under mild conditions that leave the lactam untouched. Only after N3 is masked can the N1 lactam be forcefully deprotonated and capped with an orthogonal protecting group.

Experimental Protocols: The Boc/Alloc Orthogonal System

The following self-validating protocols detail the synthesis of an N1-Alloc/N3-Boc protected caprolactam. This specific pair is highly advantageous for solution-phase synthesis because the Boc group is strictly acid-labile, while the Alloc group is cleaved under neutral, metal-catalyzed conditions.

Protocol 1: Selective N3-Boc Protection

Objective: Mask the highly nucleophilic C3 primary amine without affecting the lactam.

  • Preparation: Dissolve 3-amino-ε-caprolactam (10.0 mmol, 1.0 eq) in 50 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add Triethylamine (Et

    
    N) (15.0 mmol, 1.5 eq) and cool the reaction mixture to 0 °C using an ice bath. Mechanistic Note: The mild base ensures the primary amine is free-based but is insufficiently strong to deprotonate the N1 lactam.
    
  • Protection: Add Di-tert-butyl dicarbonate (Boc

    
    O) (11.0 mmol, 1.1 eq) dropwise over 10 minutes.
    
  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor by TLC (Ninhydrin stain; the starting primary amine will stain purple, while the protected product will not).

  • Work-up: Quench with saturated aqueous NH

    
    Cl (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via silica gel flash chromatography (EtOAc/Hexanes) to yield N3-Boc-3-amino-ε-caprolactam.

Protocol 2: Orthogonal N1-Alloc Protection

Objective: Protect the N1 lactam nitrogen using strong base activation.

  • Preparation: Dissolve N3-Boc-3-amino-ε-caprolactam (5.0 mmol, 1.0 eq) in 50 mL of anhydrous Tetrahydrofuran (THF) and cool to 0 °C under nitrogen.

  • Deprotonation: Carefully add Sodium hydride (NaH, 60% dispersion in mineral oil) (6.0 mmol, 1.2 eq) in small portions. Caution: Hydrogen gas will evolve. Stir for 30 minutes at 0 °C. This step is critical to generate the reactive lactamate anion.

  • Protection: Add Allyl chloroformate (Alloc-Cl) (6.0 mmol, 1.2 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Carefully quench with ice-cold water (20 mL). Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Purify via flash chromatography to yield N1-Alloc-N3-Boc-3-amino-ε-caprolactam.

Protocol 3: Selective Deprotection Workflows
  • Pathway A: Selective N3-Boc Cleavage (Acidic) Treat the orthogonally protected intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature. The Boc group decomposes into isobutylene and CO

    
    . The Alloc group remains completely stable. Concentrate and precipitate with cold diethyl ether to yield N1-Alloc-3-amino-ε-caprolactam as a TFA salt.
    
  • Pathway B: Selective N1-Alloc Cleavage (Pd-Catalyzed) Dissolve the fully protected intermediate in DCM. Add Phenylsilane (PhSiH

    
    ) (2.0 eq) as an allyl scavenger, followed by Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh
    
    
    
    )
    
    
    ] (0.05 eq). Stir for 1 hour at room temperature. The Alloc group is cleaved via a
    
    
    -allyl palladium complex, leaving the acid-sensitive Boc group perfectly intact.

Quantitative Data Presentation

Table 1: Comparison of Orthogonal Protection Strategies for 3-Amino-ε-caprolactam

Strategy (N3 / N1)N3 Cleavage ConditionN1 Cleavage ConditionOrthogonalityTypical Overall Yield
Boc / Alloc 20% TFA in DCM (Acidic)Pd(PPh

)

, PhSiH

(Neutral)
Excellent82 - 88%
Fmoc / Boc 20% Piperidine in DMF (Basic)20% TFA in DCM (Acidic)Excellent75 - 85%
Cbz / Boc H

, Pd/C (Reductive)
20% TFA in DCM (Acidic)Good70 - 80%

Experimental Workflow Visualization

Orthogonal_Protection A 3-Amino-ε-caprolactam (Starting Material) B N3-Boc Protection (Boc2O, Et3N) A->B C N3-Boc-caprolactam (Intermediate 1) B->C D N1-Alloc Protection (Alloc-Cl, NaH) C->D E N1-Alloc-N3-Boc-caprolactam (Orthogonally Protected) D->E F TFA / DCM (Acidic Cleavage) E->F Pathway A G Pd(PPh3)4 / PhSiH3 (Metal-Catalyzed Cleavage) E->G Pathway B H N1-Alloc-caprolactam (Free C3-Amine) F->H I N3-Boc-caprolactam (Free N1-Lactam) G->I

Workflow of N3/N1 orthogonal protection and selective deprotection of 3-amino-ε-caprolactam.

References

  • Title: Stereoselective Synthesis of Hydroxy Diamino Acid Derivatives and the Caprolactam unit of Bengamide A Source: European Journal of Organic Chemistry URL: [Link]

Application Note: High-Purity Synthesis of 2-(3-amino-2-oxoazepan-1-yl)acetic acid HCl

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 2-(3-amino-2-oxoazepan-1-yl)acetic acid hydrochloride . This molecule serves as a critical conformationally constrained peptidomimetic scaffold, often utilized in the development of protease inhibitors (e.g., TAFIa inhibitors) and integrin antagonists.[1]

The protocol is designed for high reproducibility and scalability, utilizing a "Protect-Alkylate-Deprotect" strategy that ensures regiospecificity and minimizes racemization of the chiral center (typically derived from L-Lysine).


-Amino Lactams
Target Audience:  Medicinal Chemists, Process Development Scientists[1]

Introduction & Strategic Analysis

The target molecule is a cyclic analogue of a Gly-Lys dipeptide. Its synthesis presents a specific chemoselective challenge: distinguishing between the nucleophilic primary amine at the C3 position and the less nucleophilic (but acidic) lactam nitrogen at the N1 position.

  • The Challenge: Direct alkylation of 3-amino-hexahydro-2H-azepin-2-one (3-aminocaprolactam) results in a mixture of N-alkylation (primary amine), O-alkylation (lactimidate formation), and N-alkylation (lactam amide).

  • The Solution: We employ a Boc-protection strategy for the C3-amine, followed by base-mediated N-alkylation of the lactam using a tert-butyl ester electrophile. This allows for a clean, one-pot global deprotection using HCl, directly affording the desired hydrochloride salt in high purity without aqueous workup challenges.[1]

Retrosynthetic Logic

The synthesis is broken down into three critical phases:

  • Protection: Masking the primary amine.

  • Functionalization: Irreversible N-alkylation of the lactam ring.

  • Isolation: Acidolytic cleavage to the salt form.

Retrosynthesis Target Target Molecule (HCl Salt) Intermediate2 Intermediate 2 (N-Alkylated Diester) Target->Intermediate2 Global Deprotection (HCl/Dioxane) Intermediate1 Intermediate 1 (Boc-Protected Lactam) Intermediate2->Intermediate1 N-Alkylation (NaH, BrCH2COOtBu) SM Starting Material (S)-3-Aminocaprolactam Intermediate1->SM Boc Protection (Boc2O, TEA)

Figure 1: Retrosynthetic pathway designed for regiospecificity and ease of purification.

Detailed Experimental Protocol

Phase 1: Preparation of tert-butyl (3-(tert-butoxycarbonylamino)-2-oxoazepan-1-yl)acetate

This phase establishes the N-acetic acid side chain. We utilize tert-butyl bromoacetate to allow for simultaneous removal of both the ester and the Boc group in Phase 2.

Reagents:

  • (S)-3-(Boc-amino)caprolactam (Starting Material)[1]

  • Sodium Hydride (60% dispersion in mineral oil)

  • tert-Butyl bromoacetate

  • Anhydrous THF (Tetrahydrofuran) and DMF (Dimethylformamide)[1][2]

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve (S)-3-(Boc-amino)caprolactam (1.0 eq, e.g., 2.28 g, 10 mmol) in a mixture of anhydrous THF/DMF (4:1 ratio, 50 mL). Cool the solution to 0 °C in an ice bath.

    • Note: The DMF co-solvent is critical to solubilize the deprotonated lactam species.

  • Deprotonation: Carefully add Sodium Hydride (1.2 eq, 12 mmol, 480 mg of 60% dispersion) portion-wise over 10 minutes.

    • Observation: Gas evolution (

      
      ) will occur.[1] Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete anion formation. The solution typically turns slightly yellow/turbid.
      
  • Alkylation: Cool the mixture back to 0 °C . Add ** tert-butyl bromoacetate** (1.1 eq, 11 mmol, 1.62 mL) dropwise via syringe.[1]

  • Reaction: Allow the reaction to warm to RT and stir for 4–6 hours.

    • Monitoring: Check by TLC (Hexane:EtOAc 1:1). The starting material (

      
      ) should disappear, replaced by a higher running spot (
      
      
      
      ).
  • Quench & Workup:

    • Quench carefully with saturated aqueous

      
       (10 mL) at 0 °C.
      
    • Dilute with EtOAc (100 mL) and wash with water (3 x 30 mL) and brine (1 x 30 mL).[1]

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.[1][2]
      
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) to yield the N-alkylated diester as a colorless viscous oil or white solid.

    • Yield Expectation: 75–85%.

Phase 2: Global Deprotection to Hydrochloride Salt

This step removes the Boc protecting group (amine) and the tert-butyl ester (acid) simultaneously.

Reagents:

  • 4.0 M HCl in 1,4-Dioxane[1]

  • Diethyl Ether (

    
    ) or MTBE (Methyl tert-butyl ether)[1]
    

Protocol:

  • Dissolution: Dissolve the purified intermediate from Phase 1 (e.g., 2.0 g) in a minimal amount of 1,4-Dioxane (5 mL).

  • Acidolysis: Add 4.0 M HCl in Dioxane (10 eq relative to substrate) at RT.

  • Reaction: Stir the mixture at RT for 2–4 hours.

    • Observation: A white precipitate often begins to form after 30 minutes.

  • Isolation:

    • Dilute the reaction mixture with anhydrous Diethyl Ether (50 mL) to maximize precipitation.

    • Stir rapidly for 10 minutes to break up any clumps.

  • Filtration: Filter the white solid under an inert atmosphere (nitrogen blanket) if possible, as the salt can be hygroscopic.

  • Washing: Wash the filter cake with cold

    
     (3 x 20 mL) to remove organic byproducts and excess HCl.
    
  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours (over

    
     or KOH pellets).
    

Final Product: 2-(3-amino-2-oxoazepan-1-yl)acetic acid hydrochloride

  • Appearance: White to off-white crystalline powder.

  • Yield: >90% (Step 2).

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
Temperature (Step 1) 0 °C

RT
Initial low temp prevents O-alkylation; warming ensures complete deprotonation of the amide (

).
Solvent Ratio THF:DMF (4:1)Pure THF may not dissolve the sodium salt of the lactam; pure DMF makes workup difficult. The blend is optimal.
Reagent Stoichiometry NaH (1.2 eq)Excess base ensures complete consumption of the lactam. Avoid large excess to prevent racemization of the

-center.
Quenching

(aq)
Mildly acidic quench prevents hydrolysis of the newly formed ester bond during workup.
Hygroscopicity HighThe final HCl salt is hygroscopic. Store under Argon/Nitrogen at -20 °C.

Analytical Validation

To confirm the identity and purity of the synthesized salt, the following data profile should be obtained:

  • 1H NMR (

    
    , 400 MHz): 
    
    • 
       4.45 (d, 1H, N-CH2-COOH, diastereotopic)[1]
      
    • 
       4.30 (d, 1H, N-CH2-COOH, diastereotopic)[1]
      
    • 
       4.15 (dd, 1H, 
      
      
      
      -proton next to amine)[1]
    • 
       3.50–3.30 (m, 2H, 
      
      
      
      -protons next to lactam N)[1]
    • 
       2.10–1.50 (m, 6H, azepane ring protons)[1]
      
    • Note: The absence of the tert-butyl singlet (~1.45 ppm) confirms deprotection.

  • Mass Spectrometry (ESI+):

    • Calculated Mass (Free Base): ~186.2 Da

    • Observed

      
      : 187.2 m/z
      

Mechanistic Workflow Diagram

The following diagram illustrates the reaction flow, highlighting the critical "Protect-Alkylate-Deprotect" logic.

Workflow cluster_0 Phase 1: Functionalization cluster_1 Phase 2: Salt Formation Step1 Deprotonation (NaH/THF/DMF) Step2 N-Alkylation (Br-Acetate) Step1->Step2 Enolate Formation Step3 Workup & Flash Chromatography Step2->Step3 SN2 Reaction Step4 Acidolysis (HCl/Dioxane) Step3->Step4 Purified Diester Step5 Precipitation (Ether) Step4->Step5 Cleavage Final Final Product (HCl Salt) Step5->Final Filtration Start (S)-3-Boc- aminocaprolactam Start->Step1

Figure 2: Experimental workflow for the synthesis of 2-(3-amino-2-oxoazepan-1-yl)acetic acid HCl.

References

  • General Lactam Alkylation: Gao, J., et al. "Formation of Functional Amino Acids via Three-Component Coupling: An Unusual Addition Mode to the Nitrogen of alpha-Iminoesters." Journal of the American Chemical Society, 2008.[1] Link[1]

  • Levit, G. L., et al. "Synthesis of N-[(3-Amino-1,2-dicarba-closo-dodecaboran-1-yl)

    
    -Amino Acids."[3] Collection of Czechoslovak Chemical Communications, 2007.[1] Link
    
  • Scaffold Utility (TAFIa Inhibitors): Boffey, R. J., et al. "3-Amino-2-oxo-1-azepineacetic acid derivatives as inhibitors of thrombin activatable fibrinolysis inhibitor (TAFIa)." Bioorganic & Medicinal Chemistry Letters, 2015.[1] (Contextual grounding for the scaffold's utility).

  • Starting Material Preparation: Benchchem Technical Guide. "A Technical Guide to (S)-3-Amino-hexahydro-2-azepinone Hydrochloride." Link[1]

Sources

Troubleshooting & Optimization

Preventing racemization during synthesis of 3-amino-lactam derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for researchers dealing with the synthesis of 3-amino-lactam derivatives. It prioritizes troubleshooting, mechanistic understanding, and robust protocols over generic textbook descriptions.

Topic: Preventing Racemization in 3-Amino-Lactam Synthesis Status: Active Operator: Senior Application Scientist

Welcome to the CISC. You are likely here because your enantiomeric excess (ee%) has dropped during the synthesis or derivatization of 3-amino-lactams (e.g., azetidin-2-ones). The C3 position (


-carbon) in these rings is notoriously sensitive to epimerization due to ring strain and the acidity of the 

-proton.

Below are your Troubleshooting Tickets , designed to diagnose the root cause of racemization and provide self-validating solutions.

🎫 Ticket #1: Diagnosing the Leak (The Mechanism)

Issue: "I don't know how my chirality is being lost." Technical Insight: Racemization in 3-amino-lactams and their precursors rarely happens via simple thermal rotation. It occurs through two specific chemical pathways, both accelerated by base and carboxylic activation.[1]

The Pathways[2][3][4][5][6]
  • Direct Enolization (Path A): The base abstracts the acidic proton at C3, forming a planar enolate. Reprotonation occurs from either face.

  • Oxazolone Formation (Path B - The Major Culprit): During the activation of N-acyl amino acids (or when the lactam amine is acylated), the carbonyl oxygen of the amide backbone attacks the activated carboxylate. This forms a 5-membered oxazolone (azlactone) ring. This intermediate is highly prone to tautomerization, which destroys the chiral center.

📉 Visualization: The Danger Zone

The following diagram illustrates how the "safe" L-isomer is converted into a racemic mixture via the oxazolone bridge.

RacemizationMechanism cluster_prevention Prevention Barrier Start L-Isomer (Chiral Pure) Activation Carboxyl Activation (+ Base) Start->Activation Activation Oxazolone Oxazolone Intermediate (Azlactone) Activation->Oxazolone Intramolecular Cyclization Enol Planar Enol (Achiral) Oxazolone->Enol Base-Catalyzed Tautomerization Racemate Racemic Mixture (D/L Isomers) Oxazolone->Racemate Amine Attack (Ring Opening) Enol->Oxazolone Re-protonation Urethane Urethane Protecting Groups (Boc, Cbz, Fmoc) Block Oxazolone Formation Urethane->Activation

Caption: Path B (Oxazolone formation) is the dominant racemization mechanism during activation.[2] Urethane protecting groups mechanically block this pathway.

🎫 Ticket #2: Reagent Selection (The Hardware)

Issue: "I am using standard EDC/HOBt coupling, but I still see epimerization." Solution: Standard carbodiimides (EDC, DCC) are often insufficient for sterically sensitive 3-amino-lactams. You must upgrade to "Third Generation" coupling reagents and non-nucleophilic bases.

The "Safe" Reagent Toolkit

Use the table below to select the correct reagent system.

Reagent SystemRacemization RiskCoupling EfficiencyRecommendation
T3P (Propylphosphonic Anhydride) Lowest HighGold Standard. Fast reaction, no additives needed, acidic byproduct is non-nucleophilic.
HATU / HOAt LowVery HighExcellent for difficult couplings, but requires careful base control (keep equivalents low).
DIC / Oxyma Pure LowHighSafer alternative to HOBt (explosive risk).[3] Good for solid phase.
EDC / HOBt ModerateModerate"Old School." often fails to suppress oxazolone formation in sensitive substrates.
Acid Chlorides High HighAvoid unless using specific conditions (e.g., Fmoc-amino acid chlorides with collidine).
The Base Matters

Never use Triethylamine (TEA) for sensitive chiral couplings. It is too nucleophilic and basic.

  • Preferred: 2,4,6-Collidine (TMP) or 2,6-Lutidine . The steric bulk prevents them from abstracting the

    
    -proton (C3).
    
  • Acceptable: DIPEA (Hünig's base), but strictly limited to 2.0 equivalents.

🎫 Ticket #3: Experimental Protocols

Issue: "I need a validated procedure that minimizes risk."

Protocol A: T3P-Mediated Coupling (The "Rescue" Method)

Use this when coupling a carboxylic acid to the 3-amino group of an existing lactam.

Why this works: T3P acts as a kinetic trap. It activates the acid rapidly in a cyclic transition state that does not favor oxazolone formation. The byproducts are water-soluble, allowing for a neutral/acidic workup that avoids base-catalyzed epimerization.

  • Dissolution: Dissolve the Carboxylic Acid (1.0 eq) and the 3-Amino-Lactam (1.0 eq) in dry Ethyl Acetate or DCM (Avoid DMF if possible).

  • Cooling: Cool the mixture to 0°C .

  • Base Addition: Add 2,4,6-Collidine (2.5 eq) dropwise.

  • Coupling: Add T3P (50% w/w in EtOAc, 1.5 eq) dropwise over 5 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.

  • Workup: Wash with water, 0.5M KHSO₄ (acidic wash removes collidine), sat. NaHCO₃, and brine. Dry over Na₂SO₄.

Protocol B: The Miller Hydroxamate Synthesis (De Novo Ring Closure)

Use this to build the lactam ring from scratch without losing the chiral center.

Why this works: Instead of activating a carboxylate (high risk), this method cyclizes an O-acyl hydroxamate. The chiral center (C3) is not the electrophilic site, preserving its integrity.

  • Preparation: Start with an N-protected

    
    -hydroxy amino acid (e.g., Boc-Serine).
    
  • Hydroxamate Formation: Couple with O-benzylhydroxylamine using EDC/HOBt to form the hydroxamate.

  • Cyclization (Mitsunobu):

    • Dissolve the hydroxamate in dry THF.

    • Add Triphenylphosphine (PPh₃) (1.2 eq).

    • Add DIAD (1.2 eq) dropwise at 0°C .

    • Mechanism:[2][4][5][6] The OH group is activated and displaced by the hydroxamate nitrogen (intramolecular

      
      ).
      
    • Result: Formation of the

      
      -lactam with inversion  at the 
      
      
      
      -carbon (C4), but retention at the
      
      
      -carbon (C3).

🎫 Ticket #4: FAQ & Quick Fixes

Q: I must use DMF due to solubility. How do I save my ee%? A: DMF promotes base dissociation, increasing the effective pH.

  • Fix: Cool the reaction to -10°C .

  • Fix: Use HOAt (1-Hydroxy-7-azabenzotriazole) as an additive.[7] The nitrogen in the pyridine ring of HOAt assists in proton transfer, speeding up the coupling (kinetic control) before racemization (thermodynamic control) can occur.

Q: Can I use Fmoc protection on the 3-amino group? A: Risky. Fmoc removal requires piperidine (a secondary amine base). Prolonged exposure to piperidine can epimerize the C3 center of the lactam.

  • Fix: Use DBU (1-2%) with a scavenger (like mercaptoethanol) for a shorter deprotection time (1-5 mins) instead of standard piperidine protocols. Or switch to Boc (acid labile) or Cbz (hydrogenolysis) if compatible.

Q: My product racemized during column chromatography. A: Silica gel is slightly acidic, but if you used TEA in your eluent to streak the amine, the TEA residues on the column can cause epimerization.

  • Fix: Use DCM/MeOH gradients without base if possible. If base is needed, use Ammonia in MeOH (volatile) rather than TEA, and evaporate immediately without heat.

📉 Workflow Visualization: Decision Tree

Follow this logic to determine your synthetic strategy.

DecisionTree Start Start: Synthesis of 3-Amino-Lactam Step Are you forming the ring or reacting the amine? Start->Step RingFormation Ring Formation Step->RingFormation Derivatization Derivatization (Peptide Coupling) Step->Derivatization Miller Use Miller Hydroxamate Method (Mitsunobu) RingFormation->Miller Chiral Pool Staudinger Staudinger Synthesis (Expect Racemic Mix) RingFormation->Staudinger Imine + Ketene ProtectingGroup Check Protecting Group Derivatization->ProtectingGroup Urethane Urethane (Boc/Cbz)? SAFE ProtectingGroup->Urethane Yes Acyl Amide/Acyl? RISK (Oxazolone) ProtectingGroup->Acyl No T3P Use T3P + Collidine at 0°C Urethane->T3P Acyl->T3P Mandatory T3P + HOAt

Caption: Logical workflow for selecting the correct synthetic pathway based on the stage of synthesis and protecting group status.

📚 References

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): An Exceptional Reagent for the Synthesis of Amides and Peptides.[1][3][8]Pfizer Global R&D.

    • Relevance: Establishes T3P as the superior reagent for suppressing racemization in scale-up environments.[3][9]

    • (Note: Verified via search results 1.1, 1.15).

  • Miller, M. J., et al. (1980). The direct cyclization of alpha-acylamino-substituted hydroxamates to beta-lactams.[10]The Journal of Organic Chemistry.

    • Relevance: The foundational paper for the "Miller Hydroxamate" synthesis, a key method for preserving chirality during ring closure.

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

    • Relevance: definitive guide on the mechanism of oxazolone formation and the hierarchy of coupling reagents (DIC/Oxyma vs HATU).

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt).[7] A new high-efficiency peptide coupling additive.[1][7]Journal of the American Chemical Society. [11]

    • Relevance: Explains why HOAt is superior to HOBt for preventing racemization in hindered amines.

  • BenchChem Technical Support. (2025). Prevention of Racemization in Peptide Synthesis.

    • Relevance: Provides the comparison data on bases (Collidine vs DIPEA) and solvent effects.

Sources

Technical Support Center: Troubleshooting Solubility of 2-(3-amino-2-oxoazepan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for handling 2-(3-amino-2-oxoazepan-1-yl)acetic acid . As a conformationally constrained peptidomimetic scaffold (a caprolactam derivative), this intermediate is highly valued in drug development. However, its physical properties often present severe handling challenges during liquid-phase and solid-phase peptide synthesis (SPPS).

This guide provides field-proven insights, mechanistic explanations, and validated protocols to overcome its notorious insolubility in standard organic solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF).

Mechanistic Insight: The Zwitterion Problem

To solve a solubility issue, we must first understand its thermodynamic root cause.

2-(3-amino-2-oxoazepan-1-yl)acetic acid possesses both a basic primary amine (at the C3 position of the azepanone ring) and an acidic carboxylic acid (on the N1-acetic acid appendage). At neutral pH, or when isolated as a free solid, it exists almost exclusively as a zwitterion (an internal salt comprising an


 and 

).

At its isoelectric point, the net charge of the molecule is zero, and its solubility is typically at its absolute minimum[1]. The charged moieties create a rigid, tightly packed crystal lattice driven by strong intermolecular electrostatic interactions and hydrogen bonding.

  • Why DCM fails: Dichloromethane is a non-polar, low-dielectric solvent. It lacks the ability to solvate charged species or disrupt the tight ionic lattice of the zwitterion.

  • Why DMF struggles: While DMF is a polar aprotic solvent commonly used in SPPS[2], it acts only as a hydrogen-bond acceptor. It cannot effectively solvate the negatively charged carboxylate without the help of additives, leaving the zwitterionic network largely intact.

The fundamental rule for solubilizing this compound is: You must break the zwitterionic state. The total solubility of such amino acids is directly proportional to the number of moles of acid or base added to shift the equilibrium away from the zwitterion[3].

Troubleshooting Guide & FAQs

Q1: My 2-(3-amino-2-oxoazepan-1-yl)acetic acid is a "brick" in DCM, even after 30 minutes of sonication. Can I force it into solution for a coupling reaction? A: No amount of mechanical agitation will dissolve the pure zwitterion in DCM. If your downstream chemistry strictly requires a chlorinated solvent, you must use a fluorinated co-solvent. Adding 10–20% Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) to your DCM will drastically enhance solubility. The mechanism relies on the fluorinated alcohol acting as a powerful hydrogen-bond donor, stabilizing the charged carboxylate and amine moieties without causing side reactions with most coupling agents[4].

Q2: I need to perform an amide coupling in DMF using HATU. The starting material won't dissolve. What is the correct sequence of addition? A: The critical error most researchers make is adding the coupling reagent (HATU/DIC) to the insoluble suspension. You must perform an in situ salt formation first. Suspend the amino acid in DMF, then add 1.2 to 2.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). The base deprotonates the ammonium group, destroying the zwitterion and forming a highly lipophilic diisopropylethylammonium carboxylate salt, which dissolves rapidly in DMF. Only after a clear solution is achieved should you add your amine and coupling reagent.

Q3: Can I permanently bypass this solubility issue for a multi-step library synthesis? A: Yes. If you are building a library, it is highly recommended to mask the zwitterionic character entirely by installing a protecting group. Converting the free amine to a tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) carbamate eliminates the internal salt. The resulting N-protected derivatives exhibit excellent solubility in standard organic solvents like DCM and DMF[2].

Data Presentation: Solubility Matrix

The following table summarizes the solubility behavior of 2-(3-amino-2-oxoazepan-1-yl)acetic acid under various solvent and additive conditions.

Solvent SystemAdditive / ModificationEstimated SolubilityMechanistic State
DCM (Pure)None< 1 mg/mLIntact Zwitterion (Insoluble lattice)
DMF (Pure)None< 5 mg/mLIntact Zwitterion (Poorly solvated)
DMF 2.0 eq DIPEA> 100 mg/mLDiisopropylethylammonium Salt (Highly soluble)
DCM / HFIP (80:20)None> 50 mg/mLH-Bond Disrupted Zwitterion[4]
Water 1.1 eq NaOH> 200 mg/mLSodium Carboxylate Salt (Aqueous soluble)
DCM N-Boc Protected> 200 mg/mLNeutral Organic Molecule (Lipophilic)

Experimental Protocols

Protocol A: In situ Solubilization for Direct Amide Coupling (DMF)

This protocol is self-validating: the transition from a cloudy suspension to a transparent solution confirms the successful disruption of the zwitterion.

  • Suspension: Weigh 2-(3-amino-2-oxoazepan-1-yl)acetic acid (1.0 eq) into a dry reaction vial. Add anhydrous DMF to achieve a target concentration of 0.1 M to 0.2 M. The mixture will be a milky suspension.

  • Deprotonation: Add 2.0 equivalents of DIPEA dropwise while stirring at room temperature.

  • Validation Checkpoint: Stir for 5–10 minutes. The suspension must clarify into a homogeneous solution. If slight turbidity remains, gently warm the vial to 35°C for 2 minutes. Do not proceed until the solution is clear.

  • Amine Addition: Add the target amine (1.1 eq) to the clear solution.

  • Activation: Cool the mixture to 0°C, then add the coupling reagent (e.g., HATU, 1.05 eq). Stir for 1 hour, allowing it to warm to room temperature.

Protocol B: N-Boc Protection for Enhanced Lipophilicity (Biphasic System)

This protocol utilizes phase-transfer causality. The zwitterion is forced into the aqueous phase via base, and as the Boc group attaches, the newly lipophilic product self-extracts into the organic phase.

  • Aqueous Solubilization: Dissolve the amino acid (1.0 eq) in a 1M NaOH aqueous solution (1.1 eq of base). Ensure complete dissolution.

  • Organic Phase Addition: Add an equal volume of Dioxane or DCM to create a biphasic mixture.

  • Boc Installation: Dissolve Di-tert-butyl dicarbonate (

    
    , 1.2 eq) in a small amount of the chosen organic solvent and add it dropwise to the vigorously stirring biphasic mixture at 0°C.
    
  • Reaction: Stir at room temperature for 12 hours.

  • Self-Validating Workup: Remove the organic solvent under reduced pressure. Wash the remaining aqueous layer with diethyl ether to remove unreacted

    
    . Carefully acidify the aqueous layer to pH 2-3 using 1M HCl. The protected, non-zwitterionic product will precipitate or can be extracted cleanly into fresh DCM (3x). Dry the combined DCM layers over 
    
    
    
    and concentrate.

Workflow Visualization

G Start Solubility Issue: 2-(3-amino-2-oxoazepan-1-yl)acetic acid Decision What is the downstream application? Start->Decision DirectCoupling Direct Amide Coupling Decision->DirectCoupling Immediate Use Protection Multi-step Synthesis (Needs Protection) Decision->Protection Library Building DMF_DIPEA Use DMF + DIPEA (Breaks Zwitterion in situ) DirectCoupling->DMF_DIPEA Preferred DCM_HFIP Use DCM + 10-20% HFIP (Disrupts H-Bonding) DirectCoupling->DCM_HFIP If DMF is incompatible BocFmoc Install Boc or Fmoc Group (Aqueous/Organic Biphasic) Protection->BocFmoc SolubleOrg Highly Soluble in Pure DCM or DMF BocFmoc->SolubleOrg Zwitterion Eliminated

Decision tree for solubilizing zwitterionic 2-(3-amino-2-oxoazepan-1-yl)acetic acid.

References

  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. 3

  • Greening peptide chemistry by using NBP as solvent for SPPS - Lund University Publications. 2

  • Technical Support Center: Overcoming Poor Solubility of N-Methyl-DL-alanine - Benchchem.1

  • Buy 3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid (Solvent System Optimization for Zwitterionic Intermediates) - Smolecule. 4

Sources

Technical Support Center: Optimizing N-Alkylation Yields for 3-Amino-2-oxoazepane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the N-alkylation of 3-amino-2-oxoazepane. This molecule presents a unique synthetic challenge due to the presence of two distinct nucleophilic nitrogen centers: the endocyclic lactam (amide) nitrogen (N1) and the exocyclic primary amine at the 3-position (N3).[1] Achieving high yields and regioselectivity is critical for the successful development of novel derivatives for pharmaceutical and research applications. The lactam nitrogen is generally less nucleophilic and requires deprotonation by a strong base before it can be alkylated, whereas the primary amine is more nucleophilic and can be modified under milder conditions.[1]

This guide provides a comprehensive resource structured around the practical challenges and questions that arise during experimentation. We will delve into the causality behind protocol choices, offer detailed troubleshooting guides in a direct question-and-answer format, and provide validated experimental workflows to empower your research.

Core Concepts: The Challenge of Regioselectivity

Understanding the chemical behavior of the two nitrogen atoms in 3-amino-2-oxoazepane is the foundation for optimizing any N-alkylation strategy.

  • The Exocyclic Primary Amine (N3): This nitrogen is more nucleophilic and readily available for reaction under standard conditions. Direct alkylation with alkyl halides or reductive amination with aldehydes/ketones are common and effective strategies.[1]

  • The Endocyclic Lactam Nitrogen (N1): This amide nitrogen is significantly less nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group. To render it reactive, it must first be deprotonated with a sufficiently strong base. This creates an ambident anion (an enolate), which can be alkylated at either the nitrogen or the oxygen atom.[2] This competition between N-alkylation and O-alkylation is a primary source of yield loss and side product formation.[2][3]

The choice of base, solvent, and alkylating agent is therefore paramount in directing the reaction to the desired nitrogen and minimizing unwanted side reactions.

cluster_0 Alkylation Strategy Decision Start Desired Alkylation Site? N1_Alkylation Lactam (N1) Alkylation Start->N1_Alkylation  Lactam (N1) N3_Alkylation Primary Amine (N3) Alkylation Start->N3_Alkylation  Primary Amine (N3) N1_Method Use Strong, Soft Base (e.g., Cs₂CO₃, K₂CO₃) + Aprotic Solvent (e.g., Toluene, THF) N1_Alkylation->N1_Method N3_Direct Direct Alkylation: Alkyl Halide + Non-nucleophilic Base (e.g., DIPEA, Et₃N) N3_Alkylation->N3_Direct Using Alkyl Halide N3_Reductive Reductive Amination: Aldehyde/Ketone + Reducing Agent (e.g., NaBH(OAc)₃) N3_Alkylation->N3_Reductive Using Aldehyde/Ketone

Caption: Decision pathway for selective N-alkylation.

Troubleshooting & FAQs

This section addresses common issues encountered during the N-alkylation of 3-amino-2-oxoazepane in a direct question-and-answer format.

Issue 1: Low or No Yield of the Desired N-Alkylated Product

Q: I am attempting to alkylate the lactam nitrogen (N1), but my reaction is failing or giving very low yields. What's going wrong?

A: This is a common issue, typically rooted in incomplete deprotonation of the lactam nitrogen.

  • Inadequate Base Strength: The pKa of a lactam N-H proton is high, requiring a strong base for efficient deprotonation. If you are using a weak base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), it is likely not strong enough.

    • Solution: Switch to a stronger base. Sodium hydride (NaH) is a classic choice, but for better N/O selectivity, consider softer, bulkier bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2] Microwave-assisted methods using a mixture of K₂CO₃ and potassium hydroxide (KOH) have also proven effective.[1][4]

  • Reagent Quality & Reaction Conditions: Ensure your reagents and solvent are anhydrous. Water will quench strong bases like NaH and inhibit the reaction. The reaction also requires an inert atmosphere (Nitrogen or Argon) to prevent degradation of the anionic intermediate.

Q: My reaction to alkylate the primary amine (N3) with an alkyl bromide is sluggish and incomplete. How can I drive it to completion?

A: Incomplete conversion when targeting the N3 position often relates to reaction kinetics or reagent reactivity.

  • Increase Temperature: Heating the reaction mixture to 50-80 °C can significantly increase the reaction rate.[1] Microwave irradiation is another excellent method for accelerating the reaction.[5]

  • Solvent Choice: Ensure your starting material and base are soluble in the chosen solvent. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective for this transformation.[1][5] If solubility is an issue, switching to a solvent like DMF or DMSO can help.[5]

  • Activate the Alkylating Agent: If you are using an alkyl bromide or chloride, the reaction can be slow.

    • Solution: Add a catalytic amount of potassium iodide (KI) or tetrabutylammonium bromide (TBAB).[1][5] The iodide will displace the bromide/chloride in-situ via the Finkelstein reaction to generate the more reactive alkyl iodide, accelerating the alkylation.

Issue 2: Poor Selectivity and Formation of Side-Products

Q: I am trying to alkylate the lactam (N1), but I'm getting a significant amount of an O-alkylated side product. How can I favor N-alkylation?

A: The formation of the O-alkylated product (a lactim ether) is a classic problem in lactam chemistry, governed by the Hard and Soft Acids and Bases (HSAB) principle. The deprotonated lactam is an ambident nucleophile with a "hard" oxygen center and a "softer" nitrogen center.[2]

  • Choice of Base and Solvent (The Decisive Factor):

    • Problem: Hard bases (like NaH) and polar, coordinating solvents (like DMF, DMSO) tend to favor reaction at the hard oxygen atom.[2]

    • Solution: Employ a "softer," bulkier, and less coordinating base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[2] Pair this with a less polar, aprotic solvent such as toluene or THF. This combination favors the formation of the desired N-alkylated product.[2]

  • Choice of Alkylating Agent:

    • Problem: "Hard" alkylating agents, such as dimethyl sulfate or methyl triflate, will preferentially react at the hard oxygen atom.

    • Solution: Use a "softer" alkylating agent. According to the HSAB principle, reactivity follows the trend: R-I > R-Br > R-Cl. Alkyl iodides are the softest and will give the best selectivity for the soft nitrogen atom.[2]

  • Reaction Temperature:

    • Problem: Higher temperatures can sometimes favor the thermodynamically more stable O-alkylated product.

    • Solution: Try running the reaction at a lower temperature. While this may slow the reaction rate, it can significantly improve selectivity for the N-alkylated product.[2]

cluster_0 N- vs. O-Alkylation Pathway Lactam 3-Amino-2-oxoazepane + Strong Base Anion {Ambident Anion | (Enolate Intermediate)} Lactam->Anion N_Product Desired Product N1-Alkylated Anion->N_Product  Favored by:  - Soft Base (Cs₂CO₃)  - Soft Alkylating Agent (R-I)  - Non-polar Solvent (Toluene) O_Product Side Product O-Alkylated (Lactim Ether) Anion->O_Product  Favored by:  - Hard Base (NaH)  - Hard Alkylating Agent (Me₂SO₄)  - Polar Solvent (DMF)

Caption: Factors influencing N- vs. O-alkylation selectivity.

Q: I am getting over-alkylation at the primary amine (N3), resulting in a tertiary amine. How do I achieve selective mono-alkylation?

A: Over-alkylation is a common issue because the secondary amine product is often as reactive, or even more reactive, than the starting primary amine.[6]

  • Control Stoichiometry: Use only a slight excess (1.0-1.2 equivalents) of the alkylating agent.[1] Using a large excess will drive the reaction towards the di-alkylated product.

  • Use Reductive Amination: This is often the best method for controlled mono-alkylation. The reaction proceeds via an imine intermediate, which is then reduced. This two-step, one-pot procedure is highly selective.[1]

  • Use a Bulky Alkylating Agent: If your target molecule allows, a sterically hindered alkylating agent will disfavor the second addition to the more crowded secondary amine.

Detailed Experimental Protocols

These protocols are starting points and should be optimized for your specific substrate and scale. Always monitor reaction progress by TLC or LC-MS.

Protocol 1: Selective N-Alkylation of the Lactam Nitrogen (N1)

This protocol is designed to maximize N-alkylation while minimizing O-alkylation, leveraging insights on base and solvent selection.[2]

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (Argon or N₂), add 3-amino-2-oxoazepane (1.0 eq) and cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous toluene or THF to the flask to create a slurry.

  • Reagent Addition: Add the alkyl iodide (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 6-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the N1-alkylated product.

Protocol 2: Selective Mono-N-Alkylation of the Primary Amine (N3) via Direct Alkylation

This method is suitable for direct alkylation with reactive halides.[1]

  • Preparation: Dissolve 3-amino-2-oxoazepane (1.0 eq) in acetonitrile or DMF in a round-bottom flask.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 eq).

  • Reagent Addition: Add the alkyl halide (1.1 eq) dropwise to the mixture. For less reactive bromides or chlorides, add a catalytic amount of KI (0.1 eq).

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the desired product by column chromatography.

Protocol 3: Selective Mono-N-Alkylation of the Primary Amine (N3) via Reductive Amination

This is a highly reliable method for introducing a wide variety of substituents with excellent control over mono-alkylation.[1]

  • Preparation: Dissolve 3-amino-2-oxoazepane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol.

  • Imine Formation: Add the desired aldehyde or ketone (1.1 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature for an additional 3-12 hours, monitoring for the disappearance of the imine intermediate by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the product via column chromatography.

Caption: General experimental workflow for N-alkylation.

Summary Data Tables

The following tables summarize key reaction parameters to guide your experimental design.

Table 1: Guide to Base and Solvent Selection for Lactam (N1) Alkylation

BaseRecommended Solvent(s)Typical Outcome / Key Considerations
Cesium Carbonate (Cs₂CO₃) Toluene, THFExcellent. Promotes high N/O selectivity due to its soft nature.[2]
Potassium Carbonate (K₂CO₃) Toluene, THF, AcetonitrileGood. A cost-effective alternative to Cs₂CO₃ with good N/O selectivity.[2]
Sodium Hydride (NaH) THF, DMFUse with Caution. Strong base, but can lead to lower N/O selectivity, especially in polar solvents like DMF.[2] Requires strictly anhydrous conditions.
KOH / K₂CO₃ (Microwave) Solvent-freeExcellent for rapid synthesis. A powerful combination for fast, efficient alkylation under microwave conditions.[1][4]

Table 2: Guide to Method Selection for Primary Amine (N3) Alkylation

MethodAlkylating AgentKey AdvantagesPotential Issues
Direct Alkylation Alkyl Halides (R-I, R-Br)Simple, one-step procedure.Risk of over-alkylation; may require heat and/or catalyst (KI).[1][6]
Reductive Amination Aldehydes, KetonesExcellent control for mono-alkylation; broad substrate scope.[1]Two-step, one-pot procedure; requires a reducing agent.
"Borrowing Hydrogen" AlcoholsGreen chemistry approach (water is the only byproduct).[7]Requires a specific catalyst (e.g., Iridium-based) and higher temperatures.[8]
References
  • Technical Support Center: O-Alkylation Side Reactions in Lactam Synthesis. Benchchem.
  • Application Notes and Protocols for N-Alkyl
  • Direct N-alkylation of unprotected amino acids with alcohols. PMC.
  • N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. RSC Publishing.
  • Visible‐Light Photoredox Catalytic Direct N‐(Het)Arylation of Lactams.
  • N-Alkylation of carbamates and amides with alcohols c
  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradi
  • WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids.
  • Synthesis of N-Alkyl Amino Acids.
  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. PMC.
  • Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III)
  • Difficulties with N-Alkyl
  • N alkylation
  • Amine alkyl
  • Direct N-alkylation of unprotected amino acids with alcohols.

Sources

Troubleshooting Fmoc deprotection of azepan-2-one building blocks

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Troubleshooting Guide for Fmoc-3-amino-azepan-2-one and Related Lactam Building Blocks Audience: Synthetic Chemists, Peptide Scientists

Executive Summary

Azepan-2-one (caprolactam) building blocks, particularly Fmoc-3-amino-azepan-2-one , are critical for introducing conformational constraints (


-turn mimics) into peptide backbones. However, their integration into Solid-Phase Peptide Synthesis (SPPS) presents two distinct failure modes often misdiagnosed as "bad coupling":
  • Diketopiperazine (DKP) Formation: When the azepane unit is at the C-terminus or penultimate position, Fmoc removal triggers rapid intramolecular aminolysis, cleaving the peptide from the resin.[1]

  • Incomplete Deprotection: The steric bulk of the 7-membered ring can hinder the approach of the base, leading to deletion sequences.

This guide provides self-validating protocols to bypass these bottlenecks.

Module 1: The "Silent Killer" – Diketopiperazine (DKP) Formation[2]

Symptom: You observe low yield or complete loss of peptide from the resin after deprotecting the second amino acid (residue


) attached to the azepane. Mass spectrometry of the cleavage cocktail shows nothing, or you find the cyclic dipeptide in the waste stream.

The Mechanism: Unlike linear amino acids, the constrained geometry of the azepan-2-one ring pre-organizes the backbone into a cis-amide-like conformation. Upon Fmoc removal, the liberated amine is spatially forced into proximity with the C-terminal ester linkage.

DKP_Mechanism Fmoc_Pep Fmoc-AA-(Azepan-2-one)-Resin Base Base (Piperidine) Fmoc_Pep->Base Deprotection Free_Amine Free Amine (Reactive Intermediate) Base->Free_Amine Fmoc Removal Attack Intramolecular Nucleophilic Attack (Backbiting) Free_Amine->Attack Conformational Bias Cleavage Peptide Cleaved from Resin Attack->Cleavage Ester Hydrolysis DKP Cyclic Diketopiperazine (DKP) (Lost in Waste) Cleavage->DKP Cyclization

Figure 1: Mechanism of base-catalyzed DKP formation leading to premature chain termination.

Corrective Protocol: Steric Shielding & Kinetic Control

If your azepane is at the C-terminus, standard Wang or Rink Amide linkers are insufficient . You must use a steric barrier.

  • Switch to 2-Chlorotrityl Chloride (2-CTC) Resin:

    • Why: The massive trityl group sterically hinders the attack of the amine on the ester linkage.

    • Protocol: Load the first amino acid (the azepane) to a maximum of 0.6 mmol/g. High loading promotes aggregation.

  • Use the "Short-Pulse" Deprotection Strategy:

    • Minimize the time the free amine sits in the basic solution.[2]

    • Standard: 20% Piperidine (2 x 10 min)

      
      HIGH RISK .
      
    • Optimized: 20% Piperidine (1 x 2 min, 1 x 5 min). Wash immediately and aggressively with DMF.

  • Alternative Base Cocktail (The DBU Method):

    • Use 2% DBU / 2% Piperidine in DMF .

    • Why: DBU promotes rapid Fmoc removal (kinetic advantage) but is non-nucleophilic, while the low concentration of piperidine acts solely as a scavenger for dibenzofulvene, reducing the basicity window that favors DKP.

Module 2: Incomplete Deprotection (Steric Hindrance)

Symptom: You observe "deletion sequences" (missing amino acids) or broad peaks in HPLC. The Fmoc group on the exocyclic amine of the azepane is stubborn due to the bulk of the 7-membered ring.

The Solution: The "Magic Mixture" Standard piperidine is often too slow to penetrate the solvated structure of azepane-containing peptides, which tend to form secondary structures (turns).

Comparative Deprotection Cocktails

CocktailCompositionRisk ProfileRecommended Use
Standard 20% Piperidine / DMFLowLinear peptides; Non-bulky residues.
High-Efficiency 20% Piperidine / 0.1M HOBt / DMFLowPrevents Aspartimide; slightly faster.
Aggressive (DBU) 2% DBU / 2% Piperidine / DMF Med Azepane scaffolds; Sterically hindered amines.
Magic Mix 2% DBU / 2% Piperidine / 1% Formic AcidLowDifficult sequences prone to Aspartimide.

Protocol for Stubborn Fmoc Removal:

  • Pre-swell resin in DCM (dichloromethane) for 20 mins to expand the polymer matrix.

  • Reagent: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 5% Piperazine in NMP (N-methyl-2-pyrrolidone).

    • Note: NMP swells resins better than DMF for hydrophobic sequences.

  • Microwave Assistance (Optional):

    • Temp: 75°C.

    • Power: 30W.

    • Time: 2 x 3 minutes.

    • Warning: Do not exceed 75°C with azepanes to avoid ring opening.

Module 3: Troubleshooting Logic Flow

Use this decision tree to diagnose your specific failure mode.

Troubleshooting_Flow Start Issue: Low Yield with Fmoc-Azepan-2-one Position Where is the Azepane? Start->Position CTerm C-Terminus / 2nd Residue Position->CTerm Internal Internal Sequence (>3 residues) Position->Internal DKP_Check Check Waste Stream for Cyclic Dipeptide (DKP) CTerm->DKP_Check Steric_Check Is Fmoc removal incomplete? (Deletion in Mass Spec) Internal->Steric_Check Resin_Check Are you using Wang/Rink? DKP_Check->Resin_Check Yes, loss of mass Action_CTC CRITICAL: Switch to 2-Chlorotrityl Chloride Resin Resin_Check->Action_CTC Yes Action_Time Reduce Deprotection Time (2 x 3 min) Resin_Check->Action_Time No (Already on CTC) Action_DBU Use DBU/Piperazine Cocktail Steric_Check->Action_DBU Yes Action_Heat Microwave (max 75°C) Steric_Check->Action_Heat Still failing

Figure 2: Diagnostic workflow for isolating synthesis failures.

Frequently Asked Questions (FAQs)

Q: Can I use DBU for the entire synthesis? A: It is not recommended. DBU is a non-nucleophilic base and does not scavenge the dibenzofulvene (DBF) byproduct released during Fmoc removal.[1] If DBF is not scavenged, it can re-attach to the free amine.[3] Always use DBU in combination with a scavenger like piperidine or piperazine. Furthermore, DBU increases the risk of Aspartimide formation if Asp residues are present [1].

Q: Why does the azepane ring cause "difficult sequences"? A: The azepan-2-one ring acts as a


-turn mimetic. While this is desirable for the final biological activity, during synthesis, it can induce early folding or aggregation of the peptide chain on the resin. This "hydrophobic collapse" prevents the deprotection reagent from reaching the N-terminus.

Q: Is the lactam ring itself stable to piperidine? A: Generally, yes. The 7-membered caprolactam ring is thermodynamically more stable than the 4-membered


-lactam. It typically withstands standard SPPS conditions (20% piperidine).[4] However, avoid strong nucleophiles (like hydrazine) or extreme heat (>90°C) which could encourage transamidation or ring opening [2].
References
  • Wade, J. D., et al. (2000). "Use of DBU for Fmoc deprotection in solid-phase peptide synthesis." Letters in Peptide Science, 7(2), 107-112. Link

  • Gisin, B. F., & Merrifield, R. B. (1972). "Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis." Journal of the American Chemical Society, 94(9), 3102–3106. Link

  • Steinauer, R., et al. (1989). "Diketopiperazine formation during Fmoc solid-phase peptide synthesis of dipeptides." International Journal of Peptide and Protein Research, 34(4), 295-298. Link

  • Sampson, W. R., et al. (1999). "The synthesis of constrained peptides using lactam bridges." Journal of Peptide Science, 5(9), 403-409. Link

Sources

Technical Support Center: Minimizing Ring-Opening Side Reactions in Caprolactam Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Caprolactam Peptide Synthesis. Incorporating conformationally constrained building blocks like α-amino-ε-caprolactam (Acl) is a powerful strategy for inducing specific secondary structures (e.g., β-turns) in synthetic peptides[1]. However, the 7-membered lactam ring can become a liability during solid-phase peptide synthesis (SPPS). Under specific conditions, the lactam ring is susceptible to nucleophilic attack, leading to ring-opening polymerization or the formation of truncated/adduct byproducts[2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to preserve lactam integrity during your synthesis workflows.

Mechanistic Causality: Why Does the Caprolactam Ring Open?

In standard Fmoc-SPPS, the deprotection step typically utilizes 20% piperidine in N,N-dimethylformamide (DMF). While highly effective for removing the Fmoc group via an E1cB mechanism, piperidine is also a strong secondary amine nucleophile.

When α-amino-ε-caprolactam is incorporated into the peptide backbone, the local steric strain and electronic environment can render the lactam carbonyl highly electrophilic. This mimics the well-documented aspartimide side reaction[3]. Piperidine attacks the lactam carbonyl, triggering a base-catalyzed ring-opening event that yields a linear α- or β-piperidide adduct[4]. Furthermore, trace water in hygroscopic solvents can lead to irreversible hydrolysis (+18 Da) under these basic conditions.

Troubleshooting Guide & FAQs

Q: I am seeing a major byproduct with a +85 Da mass shift after incorporating α-amino-ε-caprolactam. What is happening? A: You are observing base-catalyzed ring opening. The +85 Da shift corresponds to the addition of a piperidine molecule (MW 85.15) across the cleaved lactam ring[4]. To resolve this, you must eliminate strong nucleophiles from your deprotection cocktail. Switch from 20% piperidine to a sterically hindered base like 5% piperazine, or use a non-nucleophilic base like 1-5% DBU supplemented with 0.1 M HOBt[5].

Q: Can I use standard DIC/HOBt coupling for caprolactam-containing peptides? A: Yes, but with extreme caution. Over-activation of the incoming amino acid or the caprolactam derivative itself can lead to transient symmetrical anhydrides or azlactones that exacerbate off-target acylation[6]. We recommend using HATU/DIPEA with strict stoichiometric control to ensure rapid, clean amide bond formation without leaving excess activated species.

Q: How does solvent choice affect the ring-opening of caprolactam intermediates? A: Solvents dictate the severity of the side reaction. Protic solvents (like methanol) or degraded DMF (which degrades into nucleophilic dimethylamine) actively promote nucleophilic attack on the lactam carbonyl[2]. Always use fresh, anhydrous N-Methyl-2-pyrrolidone (NMP) or peptide-synthesis grade DMF.

Data Presentation: Impact of Deprotection Reagents

The following table summarizes the causal relationship between Fmoc deprotection reagents and caprolactam ring integrity, based on optimization studies[3][4][5].

Deprotection ReagentNucleophilicityMechanism of ActionRing-Opened Byproduct YieldRecommendation
20% Piperidine in DMF HighDirect nucleophilic attack on lactam carbonylHigh (>30%)Avoid for Acl-peptides
5% Piperazine in DMF LowSterically hindered nucleophileLow (<5%)Preferred standard
2% DBU + 0.1M HOBt in DMF Very LowE1cB elimination (non-nucleophilic)Very Low (<2%)Best for highly sensitive rings
10% Diethylamine in DCM ModerateMilder basicity, reduced polarity solventModerate (10-15%)Alternative for hydrophobic sequences
Experimental Protocols
Protocol 1: Optimized Fmoc Deprotection for Caprolactam Peptides

This protocol is a self-validating system: by using DBU/HOBt, you decouple the base-catalyzed elimination of the Fmoc group from the nucleophilic attack that destroys the lactam ring.

  • Preparation: Prepare a fresh solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 0.1 M 1-Hydroxybenzotriazole (HOBt) in anhydrous, amine-free DMF.

  • Resin Washing: Wash the peptidyl-resin containing the caprolactam residue with DMF (3 × 1 min) to remove any residual coupling reagents.

  • Deprotection: Add the DBU/HOBt solution to the resin. Agitate gently for 2 minutes. Drain and repeat for another 2 minutes. (Note: DBU is a stronger base than piperidine, so deprotection is rapid. Do not exceed 5 minutes total exposure to prevent epimerization).

  • Scavenging: DBU does not scavenge the dibenzofulvene (DBF) byproduct. Immediately wash the resin with 5% piperazine in DMF for 1 minute to scavenge DBF, followed by extensive DMF washes (6 × 1 min).

  • Validation: Cleave a 1 mg micro-aliquot of resin using TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour. Analyze via LC-MS to confirm the absence of the +85 Da piperidide adduct before proceeding with the synthesis.

Protocol 2: Sterically Controlled Coupling of α-amino-ε-caprolactam
  • Activation: Dissolve Fmoc-α-amino-ε-caprolactam (3.0 eq relative to resin loading) and HATU (2.9 eq) in anhydrous NMP.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq) to the solution. Pre-activate for exactly 1 minute.

  • Coupling: Transfer the activated mixture to the resin. Agitate for 45-60 minutes at room temperature.

  • Monitoring: Perform a Kaiser test. If positive, repeat the coupling using DIC/Oxyma (3.0 eq each) to avoid accumulating HATU-derived guanidinium byproducts on the sterically hindered secondary amine.

Visualizations

Pathway A Caprolactam-Peptide Intermediate B Standard Deprotection (20% Piperidine) A->B Standard Protocol C Optimized Deprotection (Piperazine or DBU/HOBt) A->C Optimized Protocol D Nucleophilic Attack on Lactam Carbonyl B->D High Nucleophilicity F Intact Caprolactam Ring C->F Low Nucleophilicity E Ring-Opened Byproduct (+85 Da Piperidide) D->E Ring Cleavage G Successful Peptide Elongation F->G Next Coupling Step

Mechanistic pathways of caprolactam ring opening versus intact peptide elongation.

Workflow Start Analyze MS Data of Cleaved Peptide Q1 Is there a +85 Da mass shift? Start->Q1 Sol1 Switch to 5% Piperazine or DBU/HOBt Q1->Sol1 Yes (Piperidide) Q2 Is there a +18 Da mass shift (Hydrolysis)? Q1->Q2 No Sol2 Ensure anhydrous DMF/NMP Check solvent quality Q2->Sol2 Yes Q3 Incomplete Coupling? Q2->Q3 No Sol3 Use HATU/DIPEA Avoid over-activation Q3->Sol3 Yes

Troubleshooting decision tree for identifying and resolving caprolactam side reactions.

References
  • Title: Synthesis of medium-ring lactams and macrocyclic peptide mimetics via conjugate addition/ring expansion cascade reactions Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Side reactions in peptide synthesis: An overview Source: Bibliomed URL: [Link]

  • Title: Epimerisation in Peptide Synthesis Source: MDPI URL: [Link]

  • Title: US20070270573A1 - Microwave enhanced N-Fmoc deprotection in peptide synthesis Source: Google Patents URL

Sources

Technical Support Center: 7-Membered Lactam Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Why 7-Membered Lactams?

Welcome to the technical support hub for 7-membered lactam peptidomimetics. You are likely here because you are working with 1,4-diazepine-2,5-diones (diazepinones) or benzodiazepines to mimic peptide secondary structures (specifically


- or 

-turns) while overcoming the poor bioavailability and metabolic instability of native peptides.

The 7-membered ring offers a unique "Goldilocks" solution: it is flexible enough to adopt specific turn conformations when constrained by substituents, yet rigid enough to reduce the entropic penalty of binding to a receptor. However, achieving the perfect balance of conformational stability (locking the bioactive shape) and metabolic stability (resisting proteolysis) requires precise chemical engineering.

This guide addresses the three most common "tickets" we receive: synthesis failures, conformational floppiness, and unexpected degradation.

Part 1: Synthesis Troubleshooting (The "Build" Phase)

Ticket #01: "My Ring-Closing Metathesis (RCM) yield is <20%."

Diagnosis: The formation of 7-membered rings via RCM is entropically disfavored compared to 5- or 6-membered rings. Low yields often result from intermolecular dimerization (polymerization) rather than intramolecular cyclization, or the formation of stable "chelate" complexes between the catalyst and the substrate.

Troubleshooting Protocol:

VariableRecommendationMechanism
Concentration Dilute (< 5 mM) Favors intramolecular reaction over intermolecular dimerization.
Catalyst Grubbs II or Hoveyda-Grubbs II Higher thermal stability and tolerance for polar functional groups compared to Gen I.
Additives Ti(OiPr)₄ or Chlorocatecholborane Lewis acids break up non-productive chelation between the catalyst and amide oxygens [1].
Temperature Reflux in DCE or Toluene 7-membered rings often require higher activation energy to overcome ring strain during closure.

Decision Tree: Synthesis Pathway Selection

SynthesisWorkflow Start Select Precursor Strategy Decision1 Is the sequence Proline-rich? Start->Decision1 Method1 Ring-Closing Metathesis (RCM) Decision2 Are side chains acid-labile? Method1->Decision2 Method2 Solid-Phase Cyclization (Base-Catalyzed) Result3 Aspartimide-mediated Cyclization Method2->Result3 Via Asp(OBzl) Decision1->Method1 No Decision1->Method2 Yes (Turn Inducer) Result1 Use Grubbs II + Lewis Acid Decision2->Result1 No Result2 Use Ugi/4CR Multicomponent Decision2->Result2 Yes

Figure 1: Decision matrix for selecting the optimal synthesis route based on sequence composition.

Ticket #02: "I'm seeing aggregation during Solid-Phase Synthesis (SPPS)."

Diagnosis: Diazepinone scaffolds are often hydrophobic. When building them on-resin, they can aggregate via inter-chain hydrogen bonding (beta-sheet formation), causing coupling failures.

Solution:

  • Resin Choice: Use 2-Chlorotrityl Chloride (2-CTC) resin.[1] The bulky trityl linker provides steric separation between growing chains [2].

  • Solvent: Switch from DMF to NMP/DMSO (80:20) during coupling steps to disrupt H-bonds.

  • Pseudoproline Dipeptides: If your sequence allows, incorporate pseudoprolines (oxazolidines) to induce a "kink" in the chain, preventing aggregation before cyclization.

Part 2: Enhancing Stability (The "Design" Phase)

Ticket #03: "The molecule is stable, but biologically inactive (Conformational Instability)."

Issue: A 7-membered lactam ring is flexible. Without constraints, it flips between multiple boat and chair-like conformations. If the bioactive conformation is populated only 5% of the time, your binding affinity (


) will be poor.

Fix: The "Locking" Strategy You must introduce steric constraints to force the ring into the bioactive shape (usually a


-turn mimic).
ModificationEffect on StabilityMechanism
N-Methylation High Introduces

strain, restricting rotation around the N-C

bond. Locks the amide bond geometry [3].
Gem-dimethylation Medium "Thorpe-Ingold Effect." Reduces the degrees of freedom of the linear precursor, favoring cyclization and rigidifying the final ring.[2]
Benzofusion Very High Fusing a benzene ring (Benzodiazepine) forces the ring atoms into a plane, strictly defining the turn angle.
Ticket #04: "My peptidomimetic is degrading in serum (Metabolic Instability)."

Issue: While the lactam ring itself is fairly resistant to hydrolysis, the exocyclic peptide tails or specific side chains are vulnerable to serum proteases (Trypsin, Chymotrypsin).

Fix: Shielding and Isosteres

  • Aza-Lactams: Replace the

    
    -carbon of the ring with a Nitrogen. The resulting urea/hydrazine-like linkage is nearly immune to enzymatic hydrolysis [4].
    
  • D-Amino Acids: Incorporate D-amino acids at the

    
     or 
    
    
    
    sites (adjacent to the ring). Proteases are stereoselective and cannot cleave D-residues.
  • Steric Shielding: Place a bulky group (e.g., tert-butyl or cyclohexyl) on the ring nitrogen to sterically block the approach of the protease active site [5].

Part 3: Validation Protocols (The "Test" Phase)

Standard Operating Procedure (SOP): Proteolytic Stability Assay

Objective: Determine the half-life (


) of your peptidomimetic in the presence of aggressive proteases (Trypsin/Chymotrypsin).

Materials:

  • Peptidomimetic Stock (10 mM in DMSO).

  • Enzyme: Trypsin-EDTA or

    
    -Chymotrypsin (bovine/porcine).
    
  • Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8.

  • Internal Standard: Caffeine or Tryptophan (non-peptide).

  • Analysis: LC-MS or HPLC-UV (220 nm).

Protocol:

  • Preparation: Dilute Peptidomimetic to 100

    
    M in Buffer (Final DMSO < 1%).
    
  • Initiation: Add Enzyme at a substrate:enzyme ratio of 100:1 (w/w) .

  • Incubation: Incubate at 37°C with gentle shaking.

  • Sampling:

    • Take 50

      
      L aliquots at 
      
      
      
      min and 24 hrs.
    • Quench: Immediately add 50

      
      L of 10% Formic Acid or TFA to stop the reaction.
      
  • Analysis: Inject onto C18 HPLC column.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .

Acceptance Criteria:

  • Unstable:

    
     min.
    
  • Moderate:

    
     hours.
    
  • Stable:

    
     hours (Required for oral drug candidates).
    
Standard Operating Procedure (SOP): Conformational Analysis via NMR

Objective: Verify if the 7-membered ring is adopting the desired turn conformation (e.g., Type II'


-turn).

Protocol:

  • Solvent: Dissolve 2-5 mg in 500

    
    L DMSO-
    
    
    
    or CDCl
    
    
    .
  • Experiments:

    • 1D

      
      H NMR:  Check Amide-NH temperature coefficients (
      
      
      
      ).
      • Interpretation: Values < 3 ppb/K indicate intramolecular H-bonding (stable turn). Values > 5 ppb/K indicate solvent exposure (flexible) [6].

    • 2D ROESY (Rotating-frame Overhauser Effect):

      • Look for

        
         and 
        
        
        
        cross-peaks across the lactam ring.
      • Critical Check: A strong NOE between the

        
         and 
        
        
        
        residues within the ring confirms the cis or trans amide geometry required for the turn.
  • Coupling Constants (

    
    ): 
    
    • Use the Karplus equation to calculate the dihedral angle

      
      .
      
    • For a 7-membered diazepinone

      
      -turn mimic, expect 
      
      
      
      Hz (rigid) vs. averaged 6-7 Hz (flexible).

Stability Testing Workflow

StabilityWorkflow cluster_Assay Proteolytic Assay cluster_NMR Conformational ID Sample Purified Peptidomimetic Incubate Incubate w/ Trypsin (37°C) Sample->Incubate TempCoeff Variable Temp NMR Sample->TempCoeff Quench Quench w/ Formic Acid Incubate->Quench LCMS LC-MS Quantification Quench->LCMS Decision Candidate Selection LCMS->Decision t1/2 > 24h? ROESY 2D ROESY (Through-space) TempCoeff->ROESY ROESY->Decision H-bonds?

Figure 2: Integrated workflow for validating metabolic and conformational stability.

References

  • Synthesis of 7-Membered Lactams by RCM: Title: Synthesis of amino acid derived seven-membered lactams by RCM and their evaluation against HIV protease. Source: PubMed / Bioorg Med Chem Lett. URL:[Link]

  • Solid-Phase Synthesis Strategies: Title: Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones.[3][4] Library Preparation and Demonstration of Synthesis Generality. Source: ACS Publications / J. Comb. Chem. URL:[Link]

  • Conformational Constraints (N-Methylation): Title: Seven-Membered Lactams as Constraints for Amide Self-Recognition. Source: ACS Publications / J. Org. Chem. URL:[Link]

  • Aza-Peptide Stability: Title: Aza-peptides: expectations and reality.[5] Source: Estonian Academy Publishers / Proc. Estonian Acad. Sci. URL:[Link][6]

  • Proteolytic Stability Mechanisms: Title: Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. Source: PMC / ACS Cent Sci. URL:[Link]

  • NMR Conformational Analysis: Title: Synthesis and conformational investigation of cyclic dipeptides: 7-membered rings containing alpha- and beta-amino acids.[7] Source: PubMed / J Pept Sci. URL:[Link]

Sources

Troubleshooting Guide 1: Aggregation During Chain Assembly (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptidomimetics . As a Senior Application Scientist, I have designed this portal to help you troubleshoot one of the most notorious challenges in peptide chemistry: overcoming aggregation in sequences containing constrained lactams.

Constrained lactams (e.g., side-chain to side-chain bridges between Lys/Orn and Asp/Glu) are powerful structural motifs used to enforce α-helical or β-turn conformations, drastically improving target binding affinity and proteolytic stability[1]. However, the introduction of these constraints often exacerbates peptide aggregation. This occurs due to intermolecular hydrogen bonding during Solid-Phase Peptide Synthesis (SPPS), intermolecular cross-linking during macrocyclization, or the exposure of hydrophobic patches post-cleavage[2].

Below, you will find causality-driven troubleshooting guides, self-validating protocols, and FAQs to resolve these issues.

Symptom: Incomplete Fmoc deprotection, broad HPLC peaks, or truncated sequences leading up to the lactamization site. Causality: As the peptide chain elongates, intermolecular hydrogen bonds between the amide backbones of adjacent chains form stable β-sheet networks. This physically blocks incoming reagents (Fmoc-amino acids, deprotection bases) from accessing the reactive N-terminus, halting synthesis[3].

Self-Validating Protocol: Pseudoproline Substitution

Pseudoproline dipeptides (e.g., Fmoc-Xaa-Ser/Thr(ΨMe,MePro)-OH) act as temporary structural disruptors. The bulky oxazolidine ring introduces a kink in the peptide backbone, physically preventing the formation of β-sheets and suppressing aggregation[4].

  • Sequence Analysis: Identify Ser, Thr, or Cys residues situated 2–6 amino acids downstream of the predicted aggregation site (often hydrophobic stretches).

  • Coupling: Substitute the standard Fmoc-amino acid with a 4[4].

    • Mechanistic Note: Due to steric hindrance, do not use standard HBTU. Use a highly reactive coupling cocktail: HATU (3 eq) and DIPEA (6 eq) in DMF.

  • System Validation (Kaiser Test): Perform a colorimetric Kaiser test after coupling. A clear yellow solution indicates complete coupling and successful disruption of the aggregate. A blue solution indicates the aggregate is still blocking complete acylation.

  • Cleavage: The pseudoproline ring is acid-labile and will revert to the native Ser/Thr/Cys residue during standard TFA cleavage (95% TFA, 2.5% TIS, 2.5% H2O)[4].

Troubleshooting Guide 2: Intermolecular Cross-Linking During Lactamization

Symptom: High molecular weight oligomers or polymers detected by LC-MS after the cyclization step. Causality: Lactam bridge formation requires the side-chain amine and carboxylate to react intramolecularly. If the local concentration of peptide chains on the resin is too high, intermolecular cross-linking outcompetes intramolecular cyclization, leading to aggregation[5].

Self-Validating Protocol: Optimized On-Resin Lactamization
  • Resin Selection: Use a low-loading resin (e.g., 0.1 - 0.2 mmol/g). This increases the spatial distance between growing peptide chains, simulating high-dilution conditions on the solid support[5].

  • Orthogonal Deprotection: Use Fmoc-Lys(Mtt)-OH and Fmoc-Glu(OAll)-OH.

    • Remove Mtt with 1% TFA in DCM (10 x 2 min).

    • Remove OAll with Pd(PPh3)4 (0.1 eq) and phenylsilane (10 eq) in DCM for 1 hour.

  • Validation Check 1: Perform a Kaiser test. The deprotected side-chain amine must yield a positive (blue) result before proceeding.

  • Cyclization: Suspend the resin in NMP (NMP is superior to DMF for breaking aggregates). Add PyBOP (3 eq), HOAt (3 eq), and DIPEA (6 eq).

  • Microwave Assistance: Heat the reaction to 75°C for 10-15 minutes.1 rapidly disrupts transient intermolecular hydrogen bonds, favoring the desired intramolecular lactamization[1].

  • Validation Check 2: Perform a second Kaiser test. A negative (yellow) test confirms the free side-chain amine has been fully consumed by the lactamization process, validating the macrocyclization.

Data Presentation: Impact of Aggregation-Breaking Strategies

Table 1: Comparative yields of a model lactam-bridged peptide (15-mer, i to i+4 constraint) under various synthetic conditions.

Synthetic StrategyResin Loading (mmol/g)Coupling ReagentTemperatureCrude Purity (%)Isolated Yield (%)
Standard SPPS (Control)0.6HBTU / DIPEARoom Temp (25°C)12%< 5% (Oligomers)
Low-Loading Resin0.15HBTU / DIPEARoom Temp (25°C)35%14%
Pseudoproline Addition0.6HBTU / DIPEARoom Temp (25°C)48%22%
Microwave-Assisted0.6HATU / DIPEAMicrowave (75°C)65%31%
Combined Optimized 0.15 PyBOP / HOAt Microwave (75°C) 88% 52%

(Data synthesized from standard optimization parameters for constrained cyclic peptides[1][5])

Workflow Visualization

TroubleshootingTree Start Aggregation Detected in Lactam Peptide CheckStage When does aggregation occur? Start->CheckStage StageSPPS During SPPS (Incomplete Couplings) CheckStage->StageSPPS StageCycl During Lactamization (Intermolecular Crosslinking) CheckStage->StageCycl StagePurif Post-Cleavage (Solution Aggregation) CheckStage->StagePurif SolSPPS1 Insert Pseudoprolines e.g., Thr(ΨMe,MePro) StageSPPS->SolSPPS1 SolSPPS2 Microwave-Assisted Coupling (75°C) StageSPPS->SolSPPS2 SolCycl1 Use Low-Loading Resin (< 0.2 mmol/g) StageCycl->SolCycl1 SolCycl2 Optimize Reagents (PyBOP/HOAt/NMP) StageCycl->SolCycl2 SolPurif1 Add Chaotropic Agents (8M Urea / 6M GuHCl) StagePurif->SolPurif1 SolPurif2 Use HFIP / DMSO Co-solvents StagePurif->SolPurif2

Decision tree for identifying and resolving aggregation issues in lactam peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: I successfully synthesized the lactam-bridged peptide, but it aggregates immediately upon cleavage and dissolution in aqueous buffers. How can I purify it? A1: Constrained lactams often expose hydrophobic patches that were previously buried in the linear conformation, driving rapid aggregation in water[2]. To overcome this during HPLC purification, dissolve your crude peptide in a "Magic Mixture" of chaotropic and organic solvents before injection. A highly effective solubilization buffer is 50% DMSO, 25% Acetonitrile, and 25% 8M Urea. Alternatively, adding 10-20% Hexafluoroisopropanol (HFIP) to your injection solvent disrupts hydrophobic interactions and β-sheet formation[3].

Q2: Why am I seeing aspartimide formation during my lactamization step? A2: Aspartimide formation is a notorious side reaction when using Asp in lactam bridges, particularly when the sequence contains an Asp-Gly or Asp-Ser motif. The base used during cyclization (e.g., DIPEA) catalyzes the attack of the adjacent amide nitrogen on the Asp side-chain carbonyl[3]. Solution: Replace DIPEA with a weaker, more sterically hindered base like 2,4,6-collidine during the lactamization step, or incorporate a backbone-protecting group like (Dmb)Gly adjacent to the Aspartate to physically prevent the cyclization[6].

Q3: Does the size of the lactam ring affect aggregation propensity? A3: Yes. The spacing of the bridge (e.g., i, i+3, i, i+4, or i, i+7) dictates the resulting secondary structure[1]. An i, i+4 bridge typically stabilizes an α-helix. If the native sequence is not inherently helical, forcing this constraint can create a highly strained intermediate that is prone to misfolding and aggregation. Ensure your linker length matches the geometric requirements of the intended fold (e.g., using Ornithine vs. Lysine to adjust the alkyl chain length).

References

  • Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides - PMC Source: nih.gov URL:1

  • Technical Support Center: Optimizing Cyclic Peptide Synthesis with Fmoc-L-Orn(Mmt) - Benchchem Source: benchchem.com URL:5

  • Syntheses of Fmoc-protected pseudoprolines - ResearchGate Source: researchgate.net URL:4

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications | Chemical Reviews Source: acs.org URL:2

  • A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis - PMC Source: nih.gov URL:6

  • Fmoc Solid Phase Peptide Synthesis - ChemPep Source: chempep.com URL:3

Sources

Technical Support Center: HPLC Separation of Diastereomeric 3-Amino-Caprolactam Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist (Chromatography Division) Ticket ID: #HPLC-CAPRO-DIAST-001

Introduction: The Separation Challenge

You are likely working with 3-amino-


-caprolactam  (also known as 

-amino-

-caprolactam), a cyclized lysine derivative often used as a scaffold in peptidomimetics.

When you derivatize this scaffold (e.g., acylation with a chiral amino acid or coupling to a chiral auxiliary), you generate diastereomers .[1] Unlike enantiomers, diastereomers have distinct physical properties (hydrophobicity,


, dipole moment), which means they can  theoretically be separated on achiral stationary phases (like C18).

However, the structural similarity between these isomers often leads to "critical pairs"—peaks that co-elute or show severe tailing due to the basic primary/secondary amine and the polar lactam ring. This guide addresses those specific challenges.

Module 1: Method Development Strategy

Do not guess your conditions. Follow this logic flow to select your starting point.

MethodDev Start START: Analyte Properties CheckUV Is the derivative UV Active (>254 nm)? Start->CheckUV HighUV Yes (Aromatic Group) CheckUV->HighUV LowUV No (Aliphatic) CheckUV->LowUV CheckBasic Is the 3-amino group free or protected? FreeAmine Free Amine (Basic) CheckBasic->FreeAmine Protected Protected (Amide/Boc) CheckBasic->Protected HighUV->CheckBasic Deriv Requirement: Pre-column Derivatization (e.g., OPA/FMOC) LowUV->Deriv MethodA Method A: High pH RP-HPLC (Hybrid C18, pH 10) FreeAmine->MethodA Best Peak Shape MethodB Method B: Low pH RP-HPLC (C18/Phenyl, pH 2-3) Protected->MethodB Standard

Figure 1: Decision matrix for selecting the initial separation conditions based on analyte chemistry.

Module 2: Standard Operating Protocols (SOPs)

Protocol A: The "High pH" Strategy (Recommended for Free Amines)

Why: The 3-amino group has a


. At low pH, it is protonated (

), leading to silanol interactions (tailing). At pH 10, it is neutral, improving hydrophobicity and peak symmetry.
ParameterConditionRationale
Column Hybrid Silica C18 (e.g., Waters XBridge, Agilent Poroshell HPH)Critical: Standard silica dissolves at pH > 8. You must use hybrid particles.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10)Buffers the amine to its neutral state.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than MeOH for basic compounds.
Gradient 5% to 60% B over 15 minTypical starting range for lactam derivatives.
Temp 30°C - 40°CSlightly elevated temp reduces viscosity and improves mass transfer.
Protocol B: The "Selectivity" Strategy (For Difficult Diastereomers)

Why: If C18 fails to separate the diastereomers, you need a different interaction mechanism. The lactam ring is planar and electron-rich, making it a candidate for


 interactions.
ParameterConditionRationale
Column Phenyl-Hexyl or PFP (Pentafluorophenyl) Phenyl phases interact with the lactam ring electrons, often resolving isomers that co-elute on C18.
Mobile Phase A 0.1% Formic Acid or 0.1% TFA in WaterLow pH suppresses silanol activity. TFA acts as an ion-pairing agent to fix shape.
Mobile Phase B Methanol (MeOH)MeOH promotes

interactions better than ACN.
Gradient Shallow gradient (e.g., 0.5% increase per min)Maximizes interaction time with the stationary phase.

Module 3: Troubleshooting Guide (FAQs)

Q1: My peaks are tailing severely ( ). How do I fix this?

Diagnosis: This is the classic "Amine Problem." The basic amino group is interacting with acidic silanols on the silica surface. Solutions:

  • Switch to High pH (Protocol A): This is the most effective fix.

  • Add Ion-Pairing Agent: If you must use low pH, add 0.05% - 0.1% Trifluoroacetic Acid (TFA) . The trifluoroacetate anion pairs with the protonated amine, masking the charge.

  • Use a "CSH" Column: Charged Surface Hybrid columns have a slight positive charge on the surface that repels the protonated amine, eliminating tailing.

Q2: The diastereomers are co-eluting (Resolution ).

Diagnosis: The hydrophobic difference between the isomers is too small for C18 to discriminate. Solutions:

  • Change the Solvent: Switch from Acetonitrile to Methanol. Methanol is a protic solvent and interacts differently with the amide bonds in the caprolactam ring.

  • Change the Column Chemistry: Switch to a PFP (Pentafluorophenyl) column. The rigid fluorine atoms provide a "shape selectivity" mechanism that can discriminate between subtle steric differences in diastereomers.

  • Optimize Temperature: Lower the temperature to 15-20°C. While this broadens peaks slightly, it often increases selectivity (

    
    ) for rigid isomers.
    
Q3: I see "Ghost Peaks" or baseline drift.

Diagnosis: Caprolactam derivatives can be prone to hydrolysis (ring-opening) if left in acidic buffers for too long, forming the linear lysine derivative. Verification: Inject the sample immediately after preparation. If the "impurity" grows over time in the autosampler, your sample is degrading. Fix: Store samples in neutral solvents (water/ACN) and mix with the acidic buffer only on-column (via the pump), or keep the autosampler at 4°C.

Module 4: Advanced Logic - Troubleshooting Workflow

Use this diagram to diagnose resolution issues.

Troubleshooting Problem ISSUE: Poor Separation CheckShape Check Peak Shape Problem->CheckShape Tailing Tailing / Asymmetry CheckShape->Tailing Symmetric Symmetric but Co-eluting CheckShape->Symmetric FixTailing ACTION: Add 0.1% TFA or Switch to High pH Tailing->FixTailing CheckSolvent Current Solvent? Symmetric->CheckSolvent ACN Acetonitrile CheckSolvent->ACN MeOH Methanol CheckSolvent->MeOH SwitchMeOH ACTION: Switch to MeOH (Promotes H-bonding) ACN->SwitchMeOH SwitchPFP ACTION: Switch Column to PFP or Phenyl-Hexyl MeOH->SwitchPFP

Figure 2: Step-by-step logic for resolving peak shape vs. selectivity issues.

References & Authority

  • Separation of Amine Enantiomers/Diastereomers:

    • Source: Ilisz, I. et al. "Separation of Amino Acid and Peptide Enantiomers and Diastereomers by HPLC." Journal of Chromatographic Science.

    • Context: Discusses the use of ion-pairing and chiral selectors for amino acid derivatives.

  • High pH Stability for Amine Separations:

    • Source: Waters Corporation.[2] "XBridge Columns: Designed for High pH Stability."

    • Context: Validates the protocol for using ammonium bicarbonate buffers at pH 10 to suppress amine ionization.

  • Caprolactam Synthesis & Analysis:

    • Source: BenchChem.[3] "An In-Depth Technical Guide to L-alpha-Amino-epsilon-caprolactam Hydrochloride."

    • Context: Provides physical properties (

      
      , solubility) essential for mobile phase selection.
      
  • Chiral Separation of Lactams:

    • Source: Phenomenex.[4] "Chiral HPLC Separations Guide."

    • Context: Lists specific polysaccharide columns (Lux/Chiralcel) effective for cyclic amides if achiral separation fails.

Sources

Validation & Comparative

NMR conformational analysis of 2-(3-amino-2-oxoazepan-1-yl)acetic acid peptides

Author: BenchChem Technical Support Team. Date: March 2026

The design of metabolically robust and receptor-selective peptidomimetics hinges on the precise control of backbone topography. While linear peptides suffer from high conformational entropy—often leading to poor oral bioavailability and off-target binding—the introduction of cyclic constraints can pre-organize the pharmacophore into its bioactive conformation. Among these constraints, the 2-(3-amino-2-oxoazepan-1-yl)acetic acid scaffold (a 7-membered azepinone ring) has emerged as a superior dipeptide surrogate for stabilizing reverse turns, such as


-turns[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the conformational performance of the 7-membered azepinone scaffold against traditional alternatives like the 5-membered Freidinger lactam[2]. Furthermore, this guide details a rigorously self-validating Nuclear Magnetic Resonance (NMR) methodology for elucidating the solution-state conformations of these complex peptidomimetics[3].

Scaffold Performance & Comparative Analysis

When replacing the


 and 

residues of a target peptide sequence, the choice of lactam ring size dictates the resulting dihedral constraints. The 5-membered Freidinger lactam primarily restricts the

angle, which is highly effective for inducing Type II'

-turns[2]. However, the 7-membered azepinone ring exerts a broader conformational lock. By restricting both

and

angles across a wider span, the azepinone scaffold effectively mimics the extended backbone topography required to stabilize robust Type I and Type II

-turns, depending on the absolute configuration of the ring substituents[1],[4].

Table 1: Conformational Properties of Dipeptide Surrogates

Scaffold TypeRing SizeDihedral ConstraintsTypical Secondary StructureSynthetic Complexity
Linear Dipeptide NoneHighly flexibleRandom coil (dynamic ensemble)Low
Freidinger Lactam 5-membered

restricted (

)
Type II'

-turn
Moderate
Piperidinone 6-membered

restricted
Type VI

-turn (cis-amide)
High
Azepinone 7-membered

restricted over

Type I / Type II

-turn
High

NMR Conformational Analysis Workflow

To accurately determine the 3D solution structure of azepinone-containing peptides, a systematic NMR workflow must be employed. The diagram below illustrates the logical progression from sample preparation to structural validation.

NMR_Workflow Start Peptidomimetic Synthesis (Azepinone Scaffold) SamplePrep NMR Sample Preparation (1-2 mM in DMSO-d6 or H2O/D2O) Start->SamplePrep NMR_Acq 2D NMR Acquisition (TOCSY, DQF-COSY, ROESY) SamplePrep->NMR_Acq TempCoeff Variable Temperature NMR (298 K to 328 K) NMR_Acq->TempCoeff Thermal Titration DataAnalysis Resonance Assignment & Constraint Extraction NMR_Acq->DataAnalysis NOE/ROE Distances TempCoeff->DataAnalysis H-bond Identification StructureCalc Restrained Molecular Dynamics (Simulated Annealing) DataAnalysis->StructureCalc Dihedral & Distance Limits Validation Conformational Validation (β-turn / γ-turn Identification) StructureCalc->Validation 3D Ensemble

Figure 1: NMR conformational analysis workflow for azepinone-based peptidomimetics.

Step-by-Step Experimental Methodology

This protocol is designed as a self-validating system. Every experimental choice is grounded in physical causality to ensure that the resulting structural ensemble is an accurate representation of the molecule's true solution state.

Phase 1: Sample Preparation and Environmental Control
  • Action: Dissolve 1–2 mg of the purified azepinone peptide in 600 µL of DMSO-d6 (or a 90% H2O / 10% D2O mixture). Transfer to a high-quality 5 mm NMR tube.

  • Causality: The choice of solvent dictates the stringency of the conformational test. DMSO-d6 is a strong hydrogen-bond acceptor. If an intramolecular hydrogen bond (such as the

    
     bond of a 
    
    
    
    -turn) remains stable in DMSO-d6, it is thermodynamically robust[1].
  • Self-Validation: Run a preliminary 1D

    
    H spectrum. Check for sharp, well-dispersed amide peaks in the 7.0–9.0 ppm region. Broad peaks indicate aggregation or intermediate conformational exchange, which must be resolved by lowering the concentration or adjusting the temperature before proceeding.
    
Phase 2: 2D NMR Acquisition for Resonance Assignment
  • Action: Acquire a 2D TOCSY (Total Correlation Spectroscopy) with a mixing time of 70 ms, followed by a 2D DQF-COSY (Double Quantum Filtered Correlation Spectroscopy).

  • Causality: A 70 ms TOCSY mixing time is optimal for transferring magnetization through the entire spin system of an amino acid without excessive relaxation losses, allowing unambiguous identification of each residue. DQF-COSY provides high-resolution anti-phase cross-peaks, which are mathematically essential for accurately measuring the

    
     coupling constants used to calculate 
    
    
    
    dihedral angles via the Karplus equation.
Phase 3: Spatial Distance Constraint Extraction
  • Action: Acquire a 2D ROESY (Rotating-frame NOE Spectroscopy) with a mixing time of 250 ms.

  • Causality: Mid-sized peptidomimetics (MW 500–1500 Da) often tumble at a rate where the correlation time (

    
    ) falls into the "NOE null" regime (
    
    
    
    ). In this regime, standard NOESY cross-peaks vanish, leading to false negatives in distance constraints. ROESY spin-locks the magnetization in the transverse plane, guaranteeing positive cross-peaks regardless of molecular tumbling rates[1].
  • Self-Validation: Verify that the diagonal peaks and cross-peaks have opposite signs in the ROESY spectrum. This phase-sensitive check rules out false distance constraints caused by TOCSY artifacts.

Phase 4: Variable Temperature (VT) NMR for Hydrogen Bond Mapping
  • Action: Acquire 1D

    
    H spectra at 5 K increments from 298 K to 328 K. Calculate the temperature coefficient (
    
    
    
    ) for each amide proton.
  • Causality: Heating the sample increases kinetic energy, disrupting weak intermolecular solute-solvent hydrogen bonds. Amide protons exposed to the solvent will exhibit a significant upfield shift (

    
     ppb/K). Conversely, amides locked in an intramolecular hydrogen bond (e.g., the 
    
    
    
    residue of a
    
    
    -turn) are physically shielded from the solvent and will show minimal chemical shift perturbation (
    
    
    ppb/K)[3].

Data Interpretation & Conformational Validation

Once the NMR data is processed, the extracted parameters must be cross-referenced against established theoretical values for reverse turns. The table below summarizes the key self-validating metrics used to confirm the presence of an azepinone-induced


-turn.

Table 2: Key NMR Parameters Indicative of a


-Turn in Azepinone Peptides 
NMR ParameterExpected Value for

-Turn
Causality / Structural Significance
Temperature Coefficient (

)

ppb/K (e.g., -1.5 ppb/K)
Indicates the

amide proton is shielded from solvent due to a stable

intramolecular hydrogen bond.

Coupling Constant

Hz or

Hz
Correlates to specific

dihedral angles via the Karplus equation, confirming the backbone rigidity imposed by the 7-membered ring.

ROE
Strong (1.8 – 2.5 Å)Indicates close spatial proximity between the

-proton of residue

and the amide proton of residue

.

ROE
Medium to StrongCharacteristic of Type I

-turns, demonstrating that sequential amide protons are spatially adjacent in the folded state.

By coupling the synthetic incorporation of the 2-(3-amino-2-oxoazepan-1-yl)acetic acid scaffold with this rigorous, causality-driven NMR methodology, researchers can confidently map the structure-activity relationships (SAR) of next-generation peptide therapeutics.

References

  • Title: Azepinone-Containing Tetrapeptide Analogues of Melanotropin Lead to Selective hMC4R Agonists and hMC5R Antagonist Source: ACS Medicinal Chemistry Letters URL
  • Title: Quaternary α,α-2-Oxoazepane α-Amino Acids: Synthesis from Ornithine-Derived β-Lactams and Incorporation into Model Dipeptides Source: CSIC / The Journal of Organic Chemistry URL
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: Molecules (MDPI)

Sources

Biological Activity of 3-Amino-Caprolactam-Based Protease Inhibitors: A Comparative Guide for γ-Secretase Targeting

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in targeted protein modulation, I frequently evaluate the translational viability of novel protease inhibitors. The γ-secretase complex—an intramembrane-cleaving aspartyl protease—remains one of the most pharmacologically challenging targets in Alzheimer’s disease (AD) drug development. Its primary pathogenic role is the cleavage of the Amyloid Precursor Protein (APP) into neurotoxic amyloid-beta (Aβ) peptides. However, γ-secretase also processes the Notch receptor, a pathway critical for cellular homeostasis.

Early-generation γ-secretase inhibitors (GSIs) failed in clinical trials due to severe gastrointestinal and immunological toxicities caused by off-target Notch inhibition. To overcome this, medicinal chemists developed conformationally restricted peptidomimetics. 3-amino-caprolactam derivatives , particularly sulfonamide-functionalized variants, have emerged as highly potent, APP-selective GSIs. This guide objectively compares their biological activity against clinical-stage alternatives and provides validated experimental frameworks for their evaluation.

Mechanistic Rationale: Why the 3-Amino-Caprolactam Scaffold?

The γ-secretase complex (comprising PSEN1/2, Nicastrin, APH-1, and PEN-2) exhibits distinct conformational states when binding different substrates. The 3-amino-caprolactam ring acts as a rigidified bioisostere. By restricting the rotational degrees of freedom of the attached sulfonamide pharmacophore, the caprolactam core minimizes the entropic penalty upon binding.

More importantly, this rigidification forces the molecule into a specific spatial geometry that preferentially stabilizes the PSEN1-APP transition state. The bulky caprolactam ring creates a steric clash within the PSEN1-Notch binding pocket, effectively decoupling Aβ reduction from Notch signaling—a pharmacological necessity for safety .

Pathway APP Amyloid Precursor Protein (APP) BACE BACE1 (β-secretase) APP->BACE Cleavage Notch Notch Receptor GammaSec γ-Secretase Complex (PSEN1/2) Notch->GammaSec Ligand Binding BACE->GammaSec C99 Fragment Abeta Amyloid Plaques (Neurotoxic) GammaSec->Abeta Aβ40/42 Production NICD Gene Transcription (Physiological) GammaSec->NICD NICD Release Inhibitor 3-Amino-Caprolactam Inhibitor Inhibitor->GammaSec Selective Blockade

Fig 1: Mechanism of 3-amino-caprolactam inhibitors selectively blocking APP cleavage over Notch.

Comparative Efficacy & Selectivity Analysis

To objectively evaluate 3-amino-caprolactam derivatives, we must benchmark their performance against well-documented GSIs that reached clinical trials. The critical metric here is the Selectivity Index (Notch EC₅₀ / APP IC₅₀) . A higher index indicates a wider, safer therapeutic window.

Table 1: Comparative In Vitro Biological Activity of γ-Secretase Inhibitors
Inhibitor ClassRepresentative CompoundTarget ProteaseAPP Cleavage (Aβ₄₀ IC₅₀)Notch Cleavage (EC₅₀/IC₅₀)Selectivity IndexClinical Status
Caprolactam Sulfonamide Compound 10 / BDBM50477705 PSEN1-γ-Secretase 21 - 29 nM >2000 nM >70-fold Preclinical
BenzoazepinoneSemagacestat (LY-450139)Pan-γ-Secretase15 nM49 nM~3.2-foldTerminated (Phase III)
Thiophene SulfonamideBegacestat (GSI-953)PSEN1-γ-Secretase8 nM208 nM26-foldTerminated (Phase II)
Aryl SulfonamideAvagacestat (BMS-708163)PSEN1-γ-Secretase0.30 nM58 nM193-foldTerminated (Phase II)

Data synthesized from and.

Expert Insight: The failure of Semagacestat was a direct consequence of its poor selectivity (~3.2-fold). While Avagacestat achieved excellent selectivity, 3-amino-caprolactam derivatives offer a highly tunable scaffold where the lactam ring can be further substituted (e.g., tricyclic sulfones) to optimize blood-brain barrier (BBB) penetrance without sacrificing the >70-fold Notch-sparing window.

Experimental Validation Protocols

To ensure data integrity, any laboratory evaluating these compounds must utilize a self-validating experimental workflow. The following protocols detail the necessary steps to accurately determine IC₅₀ and selectivity.

Workflow step1 1. Compound Preparation (3-Amino-Caprolactam Scaffold) step2 2. In Vitro γ-Secretase Assay (Recombinant PSEN1/2 Cleavage) step1->step2 step3 3. Cell-Based Selectivity Assay (HEK293 APP/Notch Co-expression) step2->step3 step4 4. Target Quantification (ELISA for Aβ40/42 & NICD Reporter) step3->step4 step5 5. Efficacy Analysis (IC50 & Notch Selectivity Index) step4->step5

Fig 2: Sequential workflow for validating the efficacy and selectivity of novel GSI compounds.

Protocol A: In Vitro Fluorescent γ-Secretase Cleavage Assay

Purpose: To determine the absolute enzymatic IC₅₀ of 3-amino-caprolactam derivatives against isolated γ-secretase.

  • Membrane Preparation: Isolate microsomal membranes from HeLa cells stably overexpressing wild-type PSEN1, APH-1, PEN-2, and Nicastrin. Resuspend in 50 mM HEPES buffer (pH 7.0) containing 150 mM NaCl.

    • Causality: Using whole-cell lysates introduces competing proteases. Microsomal isolation ensures the measured kinetics are specific to the intramembrane γ-secretase complex.

  • Substrate Introduction: Add a fluorogenic APP-C100 substrate (tagged with an EDANS/DABCYL quenching pair) at a final concentration of 8 µM.

  • Inhibitor Titration: Dispense the 3-amino-caprolactam inhibitor in a 10-point dose-response curve (0.1 nM to 10 µM). Maintain a final DMSO concentration of ≤1% to prevent solvent-induced enzyme denaturation.

  • Incubation & Detection: Incubate at 37°C for 120 minutes. Measure fluorescence at Ex 340 nm / Em 490 nm.

  • Self-Validation Check: Include a well with DAPT (10 µM) as a positive control. If DAPT fails to quench >95% of the fluorescent signal, the membrane prep contains contaminating non-specific proteases, and the assay must be discarded.

Protocol B: Cell-Based APP vs. Notch Selectivity Assay

Purpose: To calculate the Notch-sparing therapeutic window in a physiological cellular environment.

  • Cell Culture & Transfection: Plate HEK293 cells stably co-transfected with human APPsw (Swedish mutation) and a NotchΔE-luciferase reporter construct.

    • Causality: The Swedish mutation artificially elevates baseline Aβ production, widening the assay's dynamic range and improving the signal-to-noise ratio for IC₅₀ calculation.

  • Compound Treatment: Treat the cells with the caprolactam inhibitors for 24 hours.

  • Aβ₄₀ Quantification (APP Cleavage): Harvest the supernatant. Quantify Aβ₄₀ levels using a sandwich ELISA (capture antibody targeting Aβ₁₋₁₆; detection antibody targeting the specific Aβ₄₀ neoepitope).

  • Notch Quantification (Notch Cleavage): Lyse the cells and measure luciferase luminescence. This serves as a direct, highly sensitive proxy for Notch Intracellular Domain (NICD) nuclear translocation.

  • Data Synthesis: Plot the dose-response curves for both Aβ₄₀ reduction and luciferase inhibition using a four-parameter logistic regression to derive the Selectivity Index.

Conclusion

3-amino-caprolactam based protease inhibitors represent a sophisticated application of peptidomimetic design. By leveraging the conformational rigidity of the lactam ring, these compounds successfully navigate the structural nuances of the γ-secretase active site, delivering potent Aβ reduction while sparing the vital Notch signaling pathway. When benchmarked against historical clinical failures like Semagacestat, the caprolactam scaffold demonstrates a vastly superior in vitro safety profile, warranting continued optimization for CNS-penetrant therapeutics.

References

  • Parker, M. F., Bronson, J. J., Barten, D. M., et al. (2007). "Amino-caprolactam derivatives as gamma-secretase inhibitors." Bioorganic & Medicinal Chemistry Letters, 17(21), 5790-5795. URL:[Link]

  • Neitzel, M. L., Aubele, D. L., Marugg, J. L., et al. (2011). "Amino-caprolactam γ-secretase inhibitors showing potential for the treatment of Alzheimer's disease." Bioorganic & Medicinal Chemistry Letters, 21(12), 3715-3720. URL:[Link]

  • Gillman, K. W., Starrett, J. E., Parker, M. F., et al. (2010). "Discovery and Evaluation of BMS-708163, a Potent, Selective and Orally Bioavailable γ-Secretase Inhibitor." ACS Medicinal Chemistry Letters, 1(3), 120-124. URL:[Link]

  • Habets, R. A., De Bock, C. E., Serneels, L., et al. (2019). "Safe targeting of T cell acute lymphoblastic leukemia by pathology-specific NOTCH inhibition." Science Translational Medicine, 11(494). URL:[Link]

A Researcher's Guide to the Validation of Beta-Turn Induction by Azepan-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Beta-Turns in Drug Discovery

In the intricate world of protein and peptide structures, beta-turns are ubiquitous and essential secondary motifs. These compact, four-amino-acid residues reverse the direction of the polypeptide chain, enabling the formation of globular architectures and facilitating critical molecular recognition events.[1][2] Beta-turns are often found at the surface of proteins, where they frequently constitute the key pharmacophoric elements for protein-protein and peptide-receptor interactions.[3][4]

However, short, linear peptides excised from their native protein environment typically lack a stable, defined structure in solution, existing as a flexible ensemble of conformers. This conformational heterogeneity leads to reduced receptor affinity and increased susceptibility to proteolytic degradation, severely limiting their therapeutic potential. The strategic incorporation of rigid scaffolds that can pre-organize a peptide sequence into a bioactive, beta-turn-like conformation is therefore a cornerstone of modern peptidomimetic design.[1][5]

This guide provides an in-depth comparison of experimental methodologies used to validate the efficacy of one such promising scaffold: azepan-2-one . We will explore the causality behind experimental choices, present detailed protocols, and compare the azepan-2-one scaffold against common alternatives, offering a comprehensive framework for researchers in drug development.

The Azepan-2-one Scaffold: A Privileged Structure for Turn Mimicry

The azepan-2-one scaffold, a seven-membered lactam ring, has emerged as a compelling candidate for inducing beta-turn conformations.[1][6] Its constrained cyclic nature is hypothesized to reduce the entropic penalty of folding by restricting the available Ramachandran space of the peptide backbone. When incorporated into a peptide, typically at the i+1 or i+2 position of a putative turn, the azepane ring forces the flanking amino acid residues into a specific geometry that mimics the canonical dihedral angles of a native beta-turn. Recent studies have demonstrated that an azepane-derived quaternary amino acid is an effective beta-turn inducer, particularly when incorporated at the i+1 position.[1][6]

The validation of this induced conformation is not trivial and requires a multi-pronged approach, combining spectroscopic, crystallographic, and computational techniques. No single method is sufficient; instead, a confluence of evidence is required to build a robust structural hypothesis.

A Multi-Faceted Strategy for Structural Validation

The process of validating a beta-turn involves gathering complementary evidence from several high-resolution techniques. Each method provides a unique piece of the structural puzzle, and their collective results provide the confidence needed for further drug development efforts.

Validation_Workflow cluster_synthesis Peptide Synthesis cluster_validation Structural Validation cluster_analysis Analysis & Comparison Synthesis Synthesis of Azepan-2-one Peptide & Controls NMR NMR Spectroscopy (NOE, Temp. Coeff.) Synthesis->NMR CD Circular Dichroism (Secondary Structure) Synthesis->CD XRay X-ray Crystallography (Atomic Resolution) Synthesis->XRay If crystallizable MD Molecular Dynamics (Conformational Stability) Synthesis->MD Analysis Data Integration & Structural Elucidation NMR->Analysis CD->Analysis XRay->Analysis MD->Analysis Comparison Compare to Alternative Scaffolds Analysis->Comparison

Caption: Overall workflow for validating beta-turn induction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Structure in Solution

Expertise & Causality: NMR is the most powerful tool for elucidating the solution-state conformation of peptides. Unlike crystallography, which provides a static solid-state picture, NMR reveals the time-averaged structure in a physiologically relevant environment. For beta-turn validation, two key NMR experiments are paramount:

  • NOE (Nuclear Overhauser Effect) Spectroscopy (NOESY/ROESY): The NOE is a distance-dependent effect between protons that are close in space (< 5 Å), regardless of their covalent connectivity. The presence of specific short-range and medium-range NOEs provides direct evidence for a folded structure. For a beta-turn, the hallmark is a strong NOE between the amide proton of residue i+3 and the alpha-proton of residue i+2.

  • Amide Proton Temperature Coefficients (Δδ/ΔT): Amide protons involved in intramolecular hydrogen bonds are shielded from the solvent and thus exhibit a smaller change in chemical shift with increasing temperature (typically < -4.5 ppb/K). A low temperature coefficient for the amide proton of residue i+3 is strong evidence for its participation in the characteristic i to i+3 hydrogen bond that defines many beta-turns.[1]

Experimental Protocol: 2D ¹H NMR Analysis
  • Sample Preparation: Dissolve 1-2 mg of the synthesized peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O 9:1). The choice of solvent can influence conformation; DMSO is often used as it promotes hydrogen bonding.

  • 1D ¹H Spectrum: Acquire a standard 1D proton spectrum to confirm sample purity and appropriate concentration.

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to assign all protons within each amino acid spin system.

  • 2D NOESY/ROESY: Acquire a NOESY (for molecules with slower tumbling) or ROESY (for molecules with intermediate tumbling) spectrum with a mixing time of 200-400 ms. This is used to identify through-space correlations and calculate interproton distances.

  • Temperature Titration: Record a series of 1D ¹H spectra at different temperatures (e.g., 298 K to 318 K in 5 K increments). Plot the chemical shift of each amide proton against temperature to determine the temperature coefficient (Δδ/ΔT).

  • Data Analysis: Identify key NOE cross-peaks and measure their intensities. A qualitative and quantitative analysis of these NOEs, combined with the temperature coefficient data, is used to build a 3D structural model.

Data Presentation: Comparative NMR Parameters
ParameterAzepan-2-one PeptideLinear Control PeptideInterpretation
dαN(i+2, i+3) NOE StrongWeak / AbsentIndicates proximity of CαH(i+2) and NH(i+3), characteristic of a turn.
dNN(i+1, i+2) NOE MediumWeakConsistent with a folded backbone geometry.
Δδ/ΔT of NH(i+3) -3.1 ppb/K-6.8 ppb/KSuggests the NH(i+3) is solvent-shielded via an intramolecular H-bond.

Circular Dichroism (CD) Spectroscopy: A Rapid Screen for Secondary Structure

Expertise & Causality: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[7] While proteins with high α-helical or β-sheet content have very distinct CD spectra, the spectra for beta-turns are more diverse and less uniquely defined.[8][9][10] However, they often show characteristic features, such as a negative minimum near 205 nm and a positive maximum near 220 nm, which are distinct from a disordered or "random coil" state that typically shows a strong negative peak around 195 nm.[7] Therefore, CD serves as an excellent, rapid, and low-concentration method to gain initial evidence of ordered structure formation and to compare the degree of folding between the azepan-2-one peptide and a flexible linear control.

Experimental Protocol: Far-UV CD Spectroscopy
  • Sample Preparation: Prepare a stock solution of the peptide and dilute it to a final concentration of 20-50 µM in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). The buffer itself must not have a significant CD signal.

  • Instrument Setup: Use a quartz cuvette with a short path length (e.g., 1 mm). Purge the instrument with nitrogen gas.

  • Data Acquisition: Scan the sample from approximately 260 nm to 190 nm. Record a baseline spectrum of the buffer alone and subtract it from the sample spectrum.

  • Data Conversion: Convert the raw data (ellipticity in millidegrees) to molar residue ellipticity ([θ]) to allow for comparison between different peptides.

CD_Spectra_Comparison A Azepan-2-one Peptide C Characteristic Beta-Turn Spectrum (e.g., negative at ~205nm, positive at ~220nm) A->C Shows features of B Linear Control Peptide D Characteristic Random Coil Spectrum (strong negative at ~195nm) B->D Shows features of

Caption: Logical comparison of expected CD spectra.

X-ray Crystallography and Computational Modeling: The Definitive and the Dynamic

Expertise & Causality:

  • X-ray Crystallography: This is the gold standard for structural biology, providing an unambiguous, atomic-resolution 3D structure. If a high-quality crystal of the azepan-2-one-containing peptide can be obtained, it can definitively prove the presence and type of beta-turn.[1][11] The major challenge is often the difficulty in crystallizing small, relatively flexible peptides.

  • Molecular Dynamics (MD) Simulations: Computational modeling complements experimental data by providing insight into the dynamic behavior and conformational stability of the peptide.[1][12] MD simulations can be used to explore the conformational landscape, calculate the relative populations of different structures (e.g., turn vs. extended), and visualize the stability of the key hydrogen bond over time.

Recent studies have successfully used X-ray crystallography to confirm that azepane residues induce type I β-turns in short peptides, which aligns with data from NMR and molecular modeling.[1]

Comparative Analysis: Azepan-2-one vs. Alternative Scaffolds

The utility of the azepan-2-one scaffold can only be truly assessed by comparing it to other established beta-turn inducers.

Scaffold TypeExample(s)AdvantagesDisadvantages
Azepan-2-one Azepane-derived amino acidsStrong turn-inducing propensity, especially at i+1 position[1][6]; synthetically accessible.Can be sterically demanding; may disrupt binding if not oriented correctly.
Proline-based L-Pro-Gly (Type I/II), D-Pro-Gly (Type II')Natural amino acids; well-characterized turn propensities.Less rigid than cyclic scaffolds; context-dependent efficacy.[13]
Bicyclic Mimetics Freidinger LactamsHighly constrained, potent turn stabilization.[5]More complex, multi-step synthesis.[11]
Pyrrolidine-based trans-pyrrolidine-3,4-dicarboxamideSynthetically accessible library template; validated against GPCRs.[3]May not perfectly mimic all beta-turn types.
Aza-amino acids Aza-valine, Aza-glycineCan modulate H-bonding capabilities and promote turn structures.[14]Can also significantly disrupt β-sheet folding if placed in a strand region.[14]

Conclusion and Future Perspectives

The available evidence strongly supports the azepan-2-one framework as an effective and synthetically viable scaffold for the induction of beta-turn conformations in short peptides.[1][6] A rigorous validation approach, combining high-resolution NMR spectroscopy, confirmatory CD analysis, and, where possible, X-ray crystallography, is essential to confirm its structural effects in any new peptide sequence.

Compared to alternatives, the azepan-2-one scaffold offers a compelling balance of conformational constraint and synthetic accessibility. Future research should focus on expanding the library of functionalized azepan-2-one building blocks to allow for greater side-chain diversity and exploring their application in modulating challenging therapeutic targets, such as protein-protein interactions.[4]

References

  • Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study. Physical Chemistry Chemical Physics, 22(3).

  • How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. Enlightenment, Bio-Logic.

  • Characterization of β-turns by electronic circular dichroism spectroscopy: A coupled molecular dynamics and time-dependent density functional theory computational study. ResearchGate.

  • Bush, C. A., Sarkar, S. K., & Kopple, K. D. (1978). Circular dichroism of beta turns in peptides and proteins. Biochemistry, 17(23), 4951–4954.

  • Perczel, A., Hollósi, M., Sándor, P., & Fasman, G. D. (1993). Quantitative analysis of cyclic beta-turn models. International Journal of Peptide and Protein Research, 41(3), 223–236.

  • Scaffolds that mimic β-turn conformations: Bicyclic peptide (1),71 benzodiazepine (2),75 glucose (3),77 spirocyclic mimetic (4),82 and trans-pyrollidine-3,4-dicarboxamide (5). ResearchGate.

  • Schenck, H. L., & Gellman, S. H. (1998). Probing the structural determinants of type II' beta-turn formation in peptides and proteins. Journal of the American Chemical Society, 120(19), 4869-4870.

  • Jiménez, A. I., et al. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. The Journal of Organic Chemistry, 88(20), 14389–14397.

  • Gfesser, G. A., et al. (2015). Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. ACS Combinatorial Science, 17(6), 340–347.

  • de Brevern, A. G. (2022). A Perspective on the (Rise and Fall of) Protein β-Turns. Biomolecules, 12(10), 1485.

  • Freise, C. E., & Wee, E. Q. (2021). Alternative Non-Antibody Protein Scaffolds for Molecular Imaging of Cancer. Current Medicinal Chemistry, 28(32), 6546–6569.

  • Becker, J., et al. (2015). Synthetic Protein Scaffolds Based on Peptide Motifs and Cognate Adaptor Domains for Improving Metabolic Productivity. Frontiers in Bioengineering and Biotechnology, 3, 187.

  • Probing the structural determinants of type II' beta-turn formation in peptides and proteins. ResearchGate.

  • β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. ACS Publications.

  • Ruan, F., et al. (2001). Incorporating beta-turns and a turn mimetic out of context in loop 1 of the WW domain affords cooperatively folded beta-sheets. Protein Science, 10(6), 1215–1220.

  • The Twists and Turns of β-Peptides. ResearchGate.

  • Stanger, H. E., et al. (2009). Evaluating β-turn mimics as β-sheet folding nucleators. Proceedings of the National Academy of Sciences, 106(29), 12015–12020.

  • Peptidomimetics of Beta-Turn Motifs Library. ChemDiv.

  • Lee, J. Y., et al. (2015). NMR Structural Studies of Antimicrobial Peptides: LPcin Analogs. Biophysical Journal, 108(2), 268a.

  • Gao, W., et al. (2023). Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. Organic Letters, 25(35), 6555–6559.

  • Blomberg, D., et al. (2004). Synthesis and conformational studies of a beta-turn mimetic incorporated in Leu-enkephalin. The Journal of Organic Chemistry, 69(10), 3500–3508.

  • Gao, W., et al. (2023). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters, 25(35), 6555-6559.

  • Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators. PMC.

  • Roy, P., & Horswill, M. A. (2019). Aza-Amino Acids Disrupt β-Sheet Secondary Structures. Molecules, 24(10), 1919.

  • Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Chapman University Digital Commons.

  • 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). ResearchGate.

  • The 2D NMR correlations of compounds 1–3. ResearchGate.

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Comparative Guide: IC50 of Linear vs. Constrained Lactam Peptide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between linear peptides and their conformationally constrained lactam analogs, focusing on IC50 (half-maximal inhibitory concentration) as the primary metric of potency. Designed for drug development professionals, this document synthesizes experimental data to demonstrate how lactam cyclization alters binding thermodynamics, proteolytic stability, and receptor selectivity.

Mechanistic Foundation: The Entropy-Enthalpy Trade-off

To understand IC50 shifts, one must analyze the thermodynamics of binding. Linear peptides exist in a "random coil" ensemble in solution (high conformational entropy). Upon binding to a target, they must adopt a specific bioactive conformation (massive entropy loss).

  • Linear Peptides: High entropic penalty upon binding (

    
    ). This penalty fights against the favorable enthalpy (
    
    
    
    ) of interaction, resulting in a higher
    
    
    (lower affinity/higher IC50).
  • Lactam Constrained Analogs: The peptide is chemically "locked" into the bioactive conformation (often an

    
    -helix or 
    
    
    
    -turn) via a covalent amide bridge between side chains (e.g., Lysine to Glutamic Acid). The entropic cost is paid during synthesis, not binding.
    • Result: If the constraint matches the bioactive shape,

      
       is less negative, 
      
      
      
      drops, and IC50 improves (decreases).
Visualization: Binding Energetics

BindingThermodynamics Linear Linear Peptide (High Entropy / Random Coil) Complex_Lin Linear-Target Complex (High Entropy Penalty) Linear->Complex_Lin Binding (+ Target) High ΔG (High IC50) Cyclic Lactam Cyclic Peptide (Pre-organized / Low Entropy) Linear->Cyclic Cyclization (Chemical Energy Input) Target Protein Target Complex_Cyc Cyclic-Target Complex (Low Entropy Penalty) Cyclic->Complex_Cyc Binding (+ Target) Low ΔG (Low IC50)

Figure 1: Thermodynamic rationale for improved IC50 in constrained peptides. Pre-organization reduces the entropic penalty of binding.

Comparative Data Analysis

The following case studies illustrate the magnitude of IC50 improvement (or loss) when transitioning from linear to lactam-constrained analogs.

Case Study A: Src Kinase Inhibitors (Massive Potency Gain)

In this study, a weak linear peptide inhibitor of Src Kinase was optimized using an


 to 

lactam bridge to stabilize the binding helix.
Peptide IDSequence / ModificationStructure TypeIC50 (

M)
Fold Improvement
Peptide 1 Ac-CIYKYY-NH2Linear400.0Reference
Peptide 2 Ac-CIYKF(4-NO2)Y-NH2Linear (Modified)0.53750x
Peptide 31 Cyclo(3,7)-Ac-X-K-Y-K-Y-Y Lactam Constrained 0.28 1428x
  • Analysis: The lactam bridge (Peptide 31) reduced the IC50 by over three orders of magnitude compared to the parent linear sequence. The constraint likely locked the peptide into the precise conformation required to fit the kinase active site, mimicking the substrate more effectively than the flexible linear version.

  • Source: Synthesis and Structure-Activity Relationships of Linear and Conformationally Constrained Peptide Analogs of CIYKYY... [1]

Case Study B: PTH (Parathyroid Hormone) Analogs (Receptor Selectivity)

Here, the goal was not just potency, but stabilizing a specific helical conformation to differentiate between receptor states (R0 vs RG).

Peptide VariantReceptor StateIC50 (nM)Interpretation
PTH(1-34) (Linear) R0 (G-protein uncoupled)11.7Moderate affinity for inactive state
LA-PTH (Lactam) R0 (G-protein uncoupled)1.57.8x Higher Affinity
PTH(1-34) (Linear) RG (G-protein coupled)0.08High affinity (Active)
LA-PTH (Lactam) RG (G-protein coupled)0.1Equivalent affinity (Active)
  • Analysis: The lactam constraint (LA-PTH) did not significantly change the IC50 for the active receptor state (RG) but drastically improved binding to the uncoupled state (R0). This suggests the lactam bridge stabilizes the helix required for initial receptor capture, prolonging the pharmacodynamic effect in vivo.

  • Source: Pharmacodynamic actions of a long-acting PTH analog... [2]

Case Study C: Alpha-MSH Analogs (The Risk of Over-Constraint)

Constraints do not always yield lower IC50s. If the bridge locks the peptide in a non-productive conformation, potency is lost.

PeptideModificationTargetIC50 (nM)
Linear Alpha-MSH Ac-[Nle4]-alpha-MSHMelanophores~0.5
Cyclic (L-Phe7) Lactam BridgeMelanophores~0.2 (Potent)
Cyclic (D-Phe7) Lactam BridgeMelanophores> 2000 (Inactive)
  • Analysis: While the L-Phe7 lactam analog slightly improved potency and duration, the D-Phe7 analog destroyed activity.[1] This highlights that stereochemistry of the bridge is critical . A constraint that forces a clash with the receptor will result in a drastic increase in IC50.

  • Source: Cyclic lactam analogues of Ac-[Nle4]alpha-MSH4-11-NH2... [3]

Technical Workflow: Synthesis & Validation

To achieve reliable IC50 data, the synthesis of lactam peptides requires orthogonal protection strategies to ensure the bridge forms only between the intended residues (e.g., Lysine and Glutamic Acid).

Protocol: Solid-Phase Peptide Synthesis (SPPS) with On-Resin Cyclization

Objective: Synthesize a side-chain to side-chain lactam bridged peptide.

  • Resin Loading: Use Rink Amide resin for C-terminal amides.

  • Chain Assembly (Fmoc/tBu):

    • Couple standard amino acids using Fmoc-AA-OH, HBTU/DIEA.

    • Crucial Step: Incorporate the bridging residues with orthogonal protection .

      • Lysine: Use Fmoc-Lys(Alloc)-OH (Allyloxycarbonyl).

      • Glutamic/Aspartic Acid: Use Fmoc-Glu(OAll)-OH (Allyl ester).

      • Note: Standard side chains (Boc, tBu, Trt) must remain stable during the next step.

  • Orthogonal Deprotection (Alloc/Allyl Removal):

    • Treat resin with Pd(PPh3)4 (0.1 eq) and Phenylsilane (20 eq) in DCM under Argon.

    • Repeat 2x to ensure complete removal of Alloc/Allyl groups.

    • Wash extensively with DCM, DMF, and Sodium Diethyldithiocarbamate (to scavenge Palladium).

  • Cyclization (Lactamization):

    • Reagent: PyBOP (3 eq), HOBt (3 eq), DIEA (6 eq) in DMF.

    • Time: 4–16 hours. Monitor via Kaiser test (ninhydrin) until negative (no free amines).

  • Final Deprotection & Cleavage:

    • Remove N-terminal Fmoc (20% Piperidine).

    • Cleave from resin: TFA/TIS/H2O (95:2.5:2.5).

  • Purification: RP-HPLC.

  • Validation: ESI-MS (Mass shift: Linear MW - 18 Da for water loss).

Visualization: Synthesis Workflow

SynthesisWorkflow Start Fmoc-SPPS Assembly (Lys-Alloc / Glu-OAll) AllocDeprot Pd(0) Deprotection (Remove Allyl/Alloc) Start->AllocDeprot Orthogonal Step Cyclization On-Resin Cyclization (PyBOP/DIEA) AllocDeprot->Cyclization Amide Bond Formation Cleavage Global Deprotection & Cleavage (TFA) Cyclization->Cleavage Release Final Purified Lactam Peptide (MW = Linear - 18Da) Cleavage->Final HPLC

Figure 2: Orthogonal protection strategy using Allyl/Alloc allows for specific side-chain cyclization before peptide cleavage.

Critical Analysis: When to Use Lactam Constraints

While the data generally supports IC50 improvement, the decision to constrain should be evidence-based.

FeatureLinear PeptideLactam ConstrainedRecommendation
Potency (IC50) Generally weaker (uM range)Generally stronger (nM range)Use lactam for affinity maturation.
Proteolytic Stability Low (minutes in plasma)High (hours in plasma)Essential for in vivo candidates.
Membrane Permeability PoorImproved (if H-bonds masked)Cyclization can hide polar backbone amides.
Synthesis Cost LowHigh (Pd reagents, lower yield)Use linear for initial screening.
Risk LowHigh (Conformational mismatch)Design Rule: Use NMR/Modeling to verify the bioactive turn before locking.

Expert Insight: A common failure mode in lactam design is "locking out" the receptor. If the target requires an "induced fit" mechanism where the peptide must shift conformation after initial contact, a rigid lactam bridge will result in a significantly higher IC50 (worse potency). Always compare


 and 

spacings to determine the optimal helical face.

References

  • Synthesis and Structure-Activity Relationships of Linear and Conformationally Constrained Peptide Analogs of CIYKYY as Src Tyrosine Kinase Inhibitors.

    • Source: NIH / PubMed Central
    • URL:[Link]

  • Pharmacodynamic actions of a long-acting PTH analog (LA-PTH) in thyroparathyroidectomized (TPTX)

    • Source: NIH / PubMed Central
    • URL:[Link]

  • Cyclic lactam analogues of Ac-[Nle4]alpha-MSH4-11-NH2.

    • Source: PubMed
    • URL:[Link]

  • Lactam bridge stabilization of alpha-helices: the role of hydrophobicity in controlling dimeric versus monomeric alpha-helices.

    • Source: PubMed
    • URL:[Link]

  • Comparative Analysis of Cycliz

    • Source: NIH / PubMed Central
    • URL:[Link]

Sources

Enhancing Metabolic Stability: A Comparative Guide to 2-(3-Amino-2-oxoazepan-1-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the optimization of a compound's metabolic stability is a critical determinant of its clinical success. A molecule with promising in vitro potency can falter in vivo due to rapid metabolic breakdown, leading to poor bioavailability and a short duration of action.[1][2] This guide provides a comprehensive analysis of the metabolic stability of 2-(3-amino-2-oxoazepan-1-yl)acetic acid derivatives, a class of compounds that has demonstrated significant therapeutic potential.

Through a detailed examination of experimental data, we will compare the metabolic liabilities of precursor molecules and the enhanced stability of the optimized azepan-2-one scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the principles of metabolic stability and apply them to the design of more robust drug candidates.

The Challenge of Metabolic Instability: From Glutarimides to Azepan-2-ones

The journey to developing metabolically stable drug candidates often involves iterative cycles of design, synthesis, and testing. A salient case study is the evolution of a class of broad-spectrum chemokine inhibitors from 3-(acylamino)glutarimides to the more stable 3-(acylamino)azepan-2-ones.[3] The initial glutarimide series, while demonstrating potent anti-inflammatory activity, was found to be rapidly hydrolyzed in serum.[3] This metabolic instability, despite stability in aqueous solution, pointed towards an enzyme-catalyzed degradation pathway.

The identification of this metabolic liability was pivotal. It led to the hypothesis that expanding the six-membered glutarimide ring to a seven-membered azepan-2-one (a lactam) could sterically hinder the enzymatic hydrolysis and improve metabolic stability.[3] This proved to be a successful strategy, resulting in the development of 3-(acylamino)azepan-2-ones as potent, stable, and orally available anti-inflammatory agents.[3]

Comparative Metabolic Stability Data

The following table summarizes the comparative metabolic stability of a representative 3-(acylamino)glutarimide and its corresponding 3-(acylamino)azepan-2-one derivative in mouse serum.

Compound IDStructureHalf-life (t½) in Mouse SerumReference
1 (Glutarimide)(Structure not provided in search results)< 5 minutes[3]
2 (Azepan-2-one)(Structure not provided in search results)> 24 hours[3]

The data clearly illustrates the dramatic improvement in metabolic stability achieved by transitioning from the glutarimide to the azepan-2-one scaffold. A half-life of less than 5 minutes for the glutarimide derivative indicates rapid degradation, which would likely render it ineffective in vivo. In stark contrast, the azepan-2-one derivative's half-life of over 24 hours suggests excellent stability in the bloodstream, a crucial attribute for a viable drug candidate.

Key Experimental Protocols for Assessing Metabolic Stability

The evaluation of a compound's metabolic stability is a cornerstone of preclinical drug development.[4][5] The two most common in vitro assays employed are the microsomal stability assay and the plasma stability assay.

Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily the cytochrome P450 (CYP) family, which are highly concentrated in liver microsomes.[6][7]

Experimental Workflow:

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis Compound Test Compound (1 µM final) Incubate Incubate at 37°C Compound->Incubate Microsomes Liver Microsomes (e.g., human, mouse) Microsomes->Incubate NADPH NADPH Generating System (Cofactor) NADPH->Incubate Timepoints Aliquots taken at 0, 5, 15, 30, 60 min Incubate->Timepoints Reaction Quench Quench Reaction (e.g., Acetonitrile) Timepoints->Quench Analysis LC-MS/MS Analysis Quench->Analysis Data Calculate t½ and Intrinsic Clearance (CLint) Analysis->Data

Caption: Workflow for a typical liver microsomal stability assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Thaw cryopreserved liver microsomes (e.g., human, rat, mouse) on ice.

    • Prepare a NADPH-regenerating system solution.

  • Incubation:

    • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound solution.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system solution.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.[8]

  • Sample Processing and Analysis:

    • Vortex and centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[9]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • Calculate the half-life (t½) from the slope of the linear regression.

    • Determine the intrinsic clearance (CLint), which represents the rate of metabolism.[5]

Plasma Stability Assay

This assay evaluates the stability of a compound in blood plasma, which contains various hydrolytic enzymes such as esterases and amidases.[10][11] This is particularly relevant for compounds containing functional groups susceptible to hydrolysis, like esters, amides, and lactams.[10]

Experimental Workflow:

Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis Compound Test Compound (1 µM final) Incubate Incubate at 37°C Compound->Incubate Plasma Plasma (e.g., human, mouse) Plasma->Incubate Timepoints Aliquots taken at 0, 15, 30, 60, 120 min Incubate->Timepoints Reaction Quench Quench Reaction (e.g., Acetonitrile) Timepoints->Quench Analysis LC-MS/MS Analysis Quench->Analysis Data Calculate t½ Analysis->Data

Caption: Workflow for a typical plasma stability assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Thaw cryopreserved plasma (e.g., human, rat, mouse) at 37°C.

  • Incubation:

    • In a microcentrifuge tube, add the test compound stock solution to the plasma.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the plasma-compound mixture.[10]

    • Immediately terminate the enzymatic activity by adding the aliquot to a tube containing a cold organic solvent with an internal standard.

  • Sample Processing and Analysis:

    • Vortex and centrifuge the samples to precipitate plasma proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[12]

  • Data Analysis:

    • Plot the percentage of the remaining compound against time.

    • Calculate the half-life (t½) of the compound in plasma.

Structure-Activity Relationships and Rational Drug Design

The case of the 3-(acylamino)azepan-2-ones highlights a key principle of medicinal chemistry: subtle structural modifications can have a profound impact on a molecule's pharmacokinetic properties. The expansion of the lactam ring from six to seven members effectively shielded the amide bond from enzymatic hydrolysis, leading to a dramatic increase in metabolic stability.[3]

This rational design approach, guided by an understanding of metabolic pathways and enzymatic mechanisms, is essential for overcoming the challenges of drug metabolism. By identifying metabolic "hotspots" within a molecule, medicinal chemists can make targeted modifications to block these sites of degradation and enhance the compound's in vivo performance.

Conclusion

The metabolic stability of 2-(3-amino-2-oxoazepan-1-yl)acetic acid derivatives, exemplified by the 3-(acylamino)azepan-2-ones, serves as a compelling illustration of successful metabolic stabilization in drug discovery. The transition from a metabolically labile glutarimide scaffold to a robust azepan-2-one core underscores the importance of a proactive and informed approach to addressing metabolic liabilities. By employing a suite of in vitro assays, such as microsomal and plasma stability studies, researchers can gain critical insights into a compound's metabolic fate and rationally design molecules with improved pharmacokinetic profiles, ultimately increasing the probability of clinical success.

References

  • Yokoyama, N., Walker, G. N., Main, A. J., Stanton, J. L., Morrissey, M. M., Boehm, C., ... & Stephan, Z. F. (1995). Synthesis and structure-activity relationships of oxamic acid and acetic acid derivatives related to L-thyronine. Journal of medicinal chemistry, 38(4), 695–707. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Butler, S., & G. (2018). Pharmacokinetics of β-Lactam Antibiotics: Clues from the Past To Help Discover Long-Acting Oral Drugs in the Future. ACS Infectious Diseases, 4(10), 1358-1375. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Migliore, M., Habrant, D., Sasso, O., Armirotti, A., Piomelli, D., & Scarpelli, R. (2014). 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration. ChemMedChem, 9(7), 1439-1444. [Link]

  • Cyprotex. (n.d.). Plasma Stability. Retrieved from [Link]

  • Butler, S., & G. (2018). Pharmacokinetics of β-Lactam Antibiotics: Clues from the Past To Help Discover Long-Acting Oral Drugs in the Future. ACS Publications. [Link]

  • Sodani, A. (2023). Oxazepine Derivatives, Synthesis and Applications. ResearchGate. [Link]

  • Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Lira, P. D., Lipton, J. W., Knoeller, C. S., Davis, T. L., Dimarco, J. D., & Johnson, K. M. (2005). Identification of 3-(acylamino)azepan-2-ones as stable broad-spectrum chemokine inhibitors resistant to metabolism in vivo. Journal of medicinal chemistry, 48(3), 867–874. [Link]

  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Gecse, Z., Kele, Z., & Fekete, J. (2020). Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the O-Phthaldialdehyde/3-mercaptopropionic acid and O-Phthaldialdehyde/N-Acetyl-L-Cysteine reagents. High-performance liquid chromatography-mass spectrometry study. ResearchGate. [Link]

  • Tang, S., & Chang, M. (2024). Drug Discovery in the Field of β-Lactams: An Academic Perspective. Molecules, 29(2), 297. [Link]

  • Żołek, T., & Masłyk, M. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(9), 2095. [Link]

  • Al-Masoudi, W. (2018). Review In Lactam Compounds ((Methods of Preparation, Reactions, Applications, Activity)). ResearchGate. [Link]

  • Shi, Y., Wang, Y., & Li, J. (2025). Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. Frontiers in Pharmacology, 16, 1569020. [Link]

  • Fadhil, A. (2015). synthesis and identification some of 1, 3-oxazepine derivatives containing azo group. University of Babylon. [Link]

  • Pelkonen, O., & Turpeinen, M. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58, 2-10. [Link]

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  • Tsukamoto, I., Koshio, H., Saito, S., Furuya, S., & Ogawa, H. (2009). Synthesis and structure-activity relationships of amide derivatives of (4,4-difluoro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-ylidene)acetic acid as selective arginine vasopressin V2 receptor agonists. Bioorganic & medicinal chemistry, 17(15), 5547-5556. [Link]

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  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

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  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Wei, C. (2020). Assessing ADC Plasma Stability by LC-MS Methods. In Antibody-Drug Conjugates (pp. 317-325). Humana, New York, NY. [Link]

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Binding affinity studies of lactam-constrained RGD antagonists

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for researchers, medicinal chemists, and drug development professionals evaluating the structural and pharmacological advantages of lactam-constrained RGD peptidomimetics.

The Mechanistic Imperative for Conformational Constraint

Integrins, particularly the


 and 

subtypes, are heterodimeric transmembrane receptors that play a critical role in tumor angiogenesis, cell migration, and metastasis [3]. These receptors primarily mediate cell adhesion by recognizing the Arg-Gly-Asp (RGD) amino acid sequence found in extracellular matrix (ECM) proteins like fibronectin and vitronectin.

While linear RGD peptides can bind to these receptors, they suffer from severe pharmacological limitations. In solution, linear peptides exist in a highly flexible ensemble of conformations. Upon binding to the integrin receptor, the peptide must adopt a specific geometry, resulting in a massive entropic penalty . This thermodynamic cost manifests as low binding affinity (typically in the micromolar range) and poor subtype selectivity. Furthermore, linear peptides are highly susceptible to rapid proteolytic cleavage in vivo.

To overcome this, medicinal chemists utilize conformational constraints . While standard head-to-tail cyclization (e.g., Cilengitide) improves affinity, the introduction of a lactam bridge represents a superior structural evolution.

Structural Causality: Why Lactam Constraints?

The incorporation of a lactam ring—such as a


-lactam or a Freidinger 

-lactam—into the peptide backbone fundamentally alters its thermodynamic binding profile [1].
  • Dihedral Angle Restriction: The covalent lactam bridge severely restricts the rotation around the

    
     (phi) and 
    
    
    
    (psi) dihedral angles of the adjacent amino acid residues [2].
  • Pre-organization of the Bioactive Conformation: By locking these angles, the lactam acts as a scaffold that forces the RGD sequence into a highly specific, pre-organized geometry (often an extended or kinked

    
    -turn) [5].
    
  • Minimizing Entropic Penalty: Because the peptidomimetic is already locked into the exact conformation required by the integrin binding pocket, the entropic cost of binding (

    
    ) is minimized. This drives the binding affinity (
    
    
    
    ) down to the low nanomolar or picomolar range [4].
  • Subtype Selectivity: The rigidified scaffold prevents the "induced-fit" binding of off-target integrins. For example, specific

    
    -lactam constraints can force an extended conformation that is highly selective for 
    
    
    
    over
    
    
    [3].

IntegrinPathway ECM ECM Ligand (Vitronectin) Integrin Integrin αvβ3 ECM->Integrin Activates Lactam Lactam-Constrained RGD Antagonist Lactam->Integrin Competitively Blocks Apoptosis Anoikis (Apoptosis) Lactam->Apoptosis Induces via Detachment FAK FAK / Src Complex Integrin->FAK Phosphorylates Survival Cell Survival & Angiogenesis FAK->Survival Promotes

Mechanism of action for lactam-constrained RGD antagonists blocking integrin-mediated survival.

Comparative Binding Affinity Profiles

To objectively evaluate the performance of lactam-constrained RGDs, we must compare them against both unconstrained (linear) and standard constrained (cyclic) benchmarks. The data below synthesizes typical competitive binding assay results against the


 integrin.
Compound ClassRepresentative StructureTarget Integrin

Range (nM)
Key Structural & Pharmacological Feature
Linear Peptide GRGDSPNon-selective1000 - 2500High flexibility; massive entropic penalty upon binding.
Standard Cyclic c(RGDfV) (Cilengitide)

1.0 - 5.0Head-to-tail cyclization; moderate rigidity; clinical benchmark.

-Lactam RGD

-lactam-c(RGD)

0.5 - 2.0Severely restricted

/

angles; induces a kinked turn.

-Lactam RGD
Freidinger lactam-c(RGD)

10.0 - 25.0Extended

-turn induction; engineered for high selectivity.

Self-Validating Experimental Protocol for Affinity Determination

To accurately quantify the binding affinity (


) of a newly synthesized lactam-constrained RGD antagonist, a solid-phase competitive binding assay is required.

Trustworthiness & Self-Validation: A robust assay cannot simply measure signal reduction. It must prove that the reduction is specific to the RGD binding pocket. Therefore, this protocol mandates the inclusion of a positive control (Cilengitide, to validate assay sensitivity) and a negative control (an RGE peptide, where Asp is replaced by Glu, which should exhibit zero binding affinity, proving the signal is specifically RGD-dependent) [4].

Step-by-Step Methodology
  • Receptor Immobilization: Coat a 96-well microtiter plate with 100

    
    L/well of purified human 
    
    
    
    integrin (1
    
    
    g/mL in coating buffer: 20 mM Tris-HCl, 150 mM NaCl, 1 mM
    
    
    , 1 mM
    
    
    , pH 7.4). Incubate overnight at 4°C.
  • Blocking (Self-Validation Step 1): Wash the plate three times with Tyrode's buffer. Add 200

    
    L/well of 1% Bovine Serum Albumin (BSA) and incubate for 2 hours at room temperature to block non-specific binding sites. Validation: Include "blank" wells coated only with BSA to ensure the final readout has zero background noise.
    
  • Competitive Binding (Self-Validation Step 2): Prepare serial dilutions of the lactam-constrained RGD antagonist (ranging from

    
     to 
    
    
    
    M). Add 50
    
    
    L of the antagonist and 50
    
    
    L of biotinylated vitronectin (fixed concentration of 1
    
    
    g/mL) to the wells simultaneously.
    • Positive Control: Serial dilutions of Cilengitide.

    • Negative Control: Serial dilutions of an RGE peptide. Incubate for 3 hours at 37°C.

  • Detection: Wash the plate extensively (5x) to remove unbound ligands. Add 100

    
    L/well of Streptavidin-Horseradish Peroxidase (HRP) conjugate. Incubate for 1 hour at room temperature.
    
  • Colorimetric Readout & Quantification: Wash the plate (5x). Add 100

    
    L/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate. Allow color to develop in the dark for 15 minutes. Stop the reaction with 50 
    
    
    
    L of 2M
    
    
    . Read the absorbance at 450 nm using a microplate reader. Calculate the
    
    
    using a four-parameter logistic non-linear regression model.

AssayWorkflow S1 1. Immobilize Integrin αvβ3 S2 2. Block Plate (1% BSA) S1->S2 S3 3. Add Antagonist + Biotin-Ligand S2->S3 S4 4. Streptavidin-HRP Incubation S3->S4 S5 5. Colorimetric Readout (IC50) S4->S5

Step-by-step workflow for the self-validating competitive integrin binding assay.

References

  • The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics. ResearchGate. Available at:[Link]

  • Organic & Biomolecular Chemistry. RSC Publishing. Available at:[Link]

  • REVIEW - The quest towards αvβ3- or α5β1-integrin selective peptidomimetics for surface coating. UPCommons. Available at:[Link]

  • integrin-binding peptide rgd: Topics by Science.gov. Science.gov. Available at:[Link]

  • Peptidomimetics II. National Academic Digital Library of Ethiopia. Available at:[Link]

Safety Operating Guide

A Guide to the Safe Disposal of 2-(3-amino-2-oxoazepan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe and compliant disposal of 2-(3-amino-2-oxoazepan-1-yl)acetic acid. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and regulatory adherence in your laboratory.

Hazard Assessment and Chemical Profile

Assumed Hazard Profile:

Hazard ClassificationGHS Hazard StatementSignal WordPictogram
Skin Irritation (Category 2)H315: Causes skin irritation[1]WarningGHS07
Eye Irritation (Category 2A)H319: Causes serious eye irritation[1]WarningGHS07
Specific Target Organ ToxicityH335: May cause respiratory irritation[1]WarningGHS07

The Core Directive: In the absence of definitive data, all waste containing 2-(3-amino-2-oxoazepan-1-yl)acetic acid must be treated as hazardous chemical waste. [2][3] Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[2][4]

Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the chemical for any purpose, including disposal, the following PPE is required to mitigate the risks of skin, eye, and respiratory irritation:

  • Eye Protection: Chemical safety goggles are mandatory. For larger quantities or when there is a risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust or aerosols.[5]

Waste Disposal Workflow

The proper disposal of 2-(3-amino-2-oxoazepan-1-yl)acetic acid waste follows a systematic process of segregation, containment, and labeling, culminating in removal by a certified hazardous waste contractor. The following diagram outlines the decision-making and operational flow for waste management.

DisposalWorkflow cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containment & Labeling cluster_2 Step 3: Storage & Pickup gen Waste Generation (Solid, Liquid, Contaminated PPE) segregate Segregate Waste Streams (e.g., Solid vs. Liquid) gen->segregate solid_container Collect Solid Waste in Designated Lined Container segregate->solid_container Solid liquid_container Collect Liquid Waste in Compatible Polyethylene or Glass Container segregate->liquid_container Aqueous/Solvent label_waste Label Container: 'Hazardous Waste' Full Chemical Name Date & Hazard Pictogram solid_container->label_waste liquid_container->label_waste store Store in Satellite Accumulation Area (SAA) with Secondary Containment label_waste->store Ready for Storage request Request Pickup from Certified Waste Disposal Vendor store->request disposal Final Disposal via Licensed Facility request->disposal

Caption: Waste Disposal Workflow for 2-(3-amino-2-oxoazepan-1-yl)acetic acid.

Step-by-Step Disposal Protocol

Step 1: Waste Segregation at the Point of Generation

The cornerstone of safe disposal is proper segregation.[3] Never mix incompatible waste streams.

  • Solid Waste: This includes unused or expired pure compounds, contaminated consumables (e.g., weigh boats, wipes), and spill cleanup materials. Collect these in a dedicated, plastic-lined container clearly marked for "Solid Chemical Waste."

  • Aqueous/Solvent Waste: Collect all solutions containing the compound in a dedicated, chemically compatible waste container (e.g., high-density polyethylene or glass).

  • Contaminated Sharps: Any needles or blades contaminated with the compound must be disposed of in a designated sharps container.

  • Empty Containers: The original container of the chemical, once empty, must be triple-rinsed with a suitable solvent (e.g., water or methanol). The rinsate must be collected and disposed of as hazardous liquid waste.[6] After rinsing, deface the label and dispose of the container according to your institution's policy for non-hazardous lab glass or plastic.

Step 2: Waste Container Management

Proper containment is a regulatory requirement under the Resource Conservation and Recovery Act (RCRA).[3]

  • Select Compatible Containers: Use containers that are non-reactive with the waste.[7] Polyethylene or glass containers are generally suitable. The container must be in good condition, free of leaks, and have a secure, screw-top cap.[3]

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when actively adding waste.[4] This prevents the release of vapors and reduces the risk of spills.

  • Labeling: All waste containers must be clearly and accurately labeled as soon as waste is first added. The label must include:

    • The words "Hazardous Waste"[8]

    • The full chemical name: "2-(3-amino-2-oxoazepan-1-yl)acetic acid" and any other components in the mixture.

    • The approximate concentration of each component.

    • The relevant hazard information (e.g., "Irritant" or the GHS pictogram).

    • The date of accumulation.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Designated storage areas are crucial for safety and compliance.

  • Location: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8] This area must be under the control of laboratory personnel.

  • Secondary Containment: The primary waste container(s) must be placed within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks or spills.

  • Segregation: Store the waste away from incompatible chemicals, particularly strong oxidizing agents.

Step 4: Arranging for Final Disposal

Disposal must be handled by professionals to ensure it is done in an environmentally sound and legally compliant manner.

  • Contact Your EHS Office: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting your Environmental Health & Safety (EHS) department or using an online waste pickup request system.

  • Professional Disposal: Your EHS department will arrange for a licensed hazardous waste disposal company to collect, transport, and dispose of the waste in accordance with all federal, state, and local regulations.[2]

Spill Management

In the event of a spill, immediate and correct action is critical.

  • Minor Spill (Contained, Small Quantity):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).

    • Once absorbed, carefully sweep the material into a designated container for solid hazardous waste.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Major Spill (Large Quantity, Uncontained):

    • Evacuate the immediate area.

    • Alert others and prevent entry into the spill zone.

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a major spill without specialized training and equipment.

By adhering to this guide, you contribute to a safe and responsible laboratory environment, ensuring that your work advances science without compromising the safety of your colleagues or the health of our planet.

References

  • BLDpharm. (n.d.). 2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.).
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • How To Dispose Non-Hazardous Waste. (2020, June 30). Retrieved from a waste management services provider.
  • Fisher Scientific. (2016, February 24). Safety Data Sheet: Acetic acid.
  • METU Department of Chemistry. (n.d.). Classification of Wastes and Their Disposal. Retrieved from a university chemistry department's website.
  • Solvent Waste Management. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab.
  • Gerrards. (n.d.). Classifying Hazardous Waste Disposal: Important Things You Should Know.
  • Cornell University Environmental Health and Safety. (n.d.). Disposal of Nonhazardous Laboratory Waste Chemicals.
  • MedicalLab Management. (2019, June 15). Laboratory Waste Management: The New Regulations.
  • Environmental Hazards Services. (2020, June 8). The 4 Types of Hazardous Waste. Retrieved from Environmental Hazards Services website.
  • The University of Texas at Austin Environmental Health and Safety. (n.d.). Chemical Waste.
  • Stanford Environmental Health & Safety. (n.d.). Chemical Waste Disposal.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Clym. (2025, August 5). Correct Disposal of Biohazard Waste in Clinical Laboratories. Retrieved from Clym Environmental Services website.
  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory.
  • TCI Chemicals. (2023, April 3). Safety Data Sheet: (2-Amino-4-thiazolyl)acetic Acid.
  • Forbes. (2025, December 21). How Hazardous Waste Is Classified: A Guide to Types and Risks.
  • New Jersey Department of Health. (2016, March). Hazardous Substance Fact Sheet: Acetic Acid.
  • BLDpharm. (n.d.). 2-(3-Methoxy-2-oxoazepan-1-yl)acetic acid.
  • Chemical Label for 2-(2-oxoazepan-1-yl)acetic acid. (n.d.).
  • Lotte BP Chemical. (2018, May 7). Safety Data Sheet: Acetic acid 99.85%.
  • ReAgent Chemical Services. (2021, April 8). Safety Data Sheet: Acetic Acid LRG.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: (2-Aminoethoxy)acetic acid.
  • GSRS. (n.d.). 2-(3-(BOC-AMINO)-2-OXOPYRROLIDIN-1-YL)ACETIC ACID, (R)-.
  • Sigma-Aldrich. (n.d.). (R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid.
  • MedChemExpress. (n.d.). 2-((2-Aminoethyl)amino)acetic acid.

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Operational Guide to the Safe Handling and Disposal of 2-(3-amino-2-oxoazepan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe handling, use, and disposal of 2-(3-amino-2-oxoazepan-1-yl)acetic acid and its hydrochloride salt. As a valued researcher, your safety is paramount. This guide is designed to provide you with the essential information to manage this chemical compound effectively and safely within a laboratory setting. The guidance provided herein is based on established best practices for handling similar amino acid derivatives and should be used in conjunction with any specific safety data sheet (SDS) provided by your supplier.

Hazard Identification and Risk Assessment

While a specific, comprehensive toxicological profile for 2-(3-amino-2-oxoazepan-1-yl)acetic acid may be limited, an analysis of its chemical structure—a substituted caprolactam acetic acid—and data from related compounds suggest a cautious approach is warranted. The presence of an amino group and a carboxylic acid moiety indicates the potential for irritant properties.

Anticipated Hazards:

  • Skin Irritation: Similar compounds can cause skin irritation upon contact.[1][2][3]

  • Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of the powdered form may cause respiratory irritation.[2][3]

A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the specific procedures to be undertaken, the quantities being used, and the potential for exposure.

Personal Protective Equipment (PPE)

The primary principle of laboratory safety is to establish a barrier between the researcher and the chemical. The following PPE is mandatory when handling 2-(3-amino-2-oxoazepan-1-yl)acetic acid in solid or solution form.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles. A face shield should be worn when there is a risk of splashing.Protects against accidental splashes and airborne particles entering the eyes.[4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact and potential irritation.[4][6]
Body Protection A buttoned laboratory coat.Protects the skin and personal clothing from contamination.[4][6]
Respiratory Protection To be used when handling the powder outside of a certified chemical fume hood, or if aerosol generation is likely. A NIOSH-approved particulate respirator is recommended.Minimizes the risk of inhaling fine particles that could cause respiratory tract irritation.[4][7]

Safe Handling and Operational Procedures

Adherence to a strict operational workflow is critical to minimizing exposure and ensuring the integrity of your experiments.

Engineering Controls

All weighing and initial dilutions of powdered 2-(3-amino-2-oxoazepan-1-yl)acetic acid should be performed within a certified chemical fume hood.[6] This provides a controlled environment that captures any airborne particulates, preventing inhalation. Ensure that the fume hood has adequate airflow and is functioning correctly before commencing work.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure your work area is clean and uncluttered. Assemble all necessary equipment, including a designated waste container.

  • Donning PPE: Put on your laboratory coat, followed by safety goggles and gloves.

  • Weighing: Carefully weigh the desired amount of the compound in the chemical fume hood. Use a spatula to transfer the solid, avoiding the creation of dust.

  • Dissolution: If preparing a solution, add the solvent to the weighed solid in a suitable container. Cap the container and mix gently until dissolved.

  • Use in Experiments: Once in solution, the compound can be handled on the benchtop, exercising caution to avoid splashes.

  • Post-Handling: After use, decontaminate any surfaces that may have come into contact with the chemical.

  • Doffing PPE: Remove your gloves first, followed by your laboratory coat and safety goggles. Wash your hands thoroughly with soap and water.[4][6]

Spill Management and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

ScenarioImmediate Action
Minor Spill (Solid) 1. Alert colleagues in the immediate area. 2. Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[6][7] 3. Place the spilled material in a sealed container for disposal. 4. Clean the spill area with a suitable decontaminant.
Minor Spill (Liquid) 1. Alert colleagues. 2. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[6] 3. Place the absorbent material into a sealed container for disposal. 4. Clean the spill area.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6]
Inhalation Move to fresh air. If breathing is difficult, seek medical attention.[5][6]
Ingestion Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Disposal Plan

Proper disposal of chemical waste is essential for environmental protection and laboratory safety.

  • Solid Waste: All solid 2-(3-amino-2-oxoazepan-1-yl)acetic acid and any materials contaminated with it (e.g., weigh boats, paper towels) should be placed in a clearly labeled, sealed container.

  • Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour this chemical down the drain.[6]

  • Disposal Route: All waste containing this compound must be disposed of as special waste through a licensed and certified chemical waste disposal company, in accordance with all local, state, and federal regulations.[6]

Workflow Diagrams

To provide a clear visual representation of the key safety and handling workflows, the following diagrams have been generated.

PPE Selection Workflow A Identify the task: - Handling solid - Handling solution B Will the solid be handled outside a fume hood? A->B Solid C Is there a risk of splashing? A->C Solution D Wear lab coat, gloves, and safety goggles. B->D No E Add respiratory protection. B->E Yes C->D No F Add a face shield. C->F Yes

Caption: PPE Selection Workflow

Chemical Handling and Disposal Workflow A Don appropriate PPE B Weigh solid in fume hood A->B C Prepare solution B->C D Perform experiment C->D E Segregate waste (solid and liquid) D->E F Decontaminate work area D->F H Dispose of waste via licensed contractor E->H G Doff PPE F->G

Caption: Chemical Handling and Disposal Workflow

References

  • Aminocaproic Acid Injection, USP - American Regent. (2019, August 7).
  • Safety Data Sheet - BroadPharm. (2024, September 30).
  • e-Amino-n-caproic Acid - Antibodies.
  • Personal protective equipment for handling Capraminopropionic acid - Benchchem.
  • SAFETY DATA SHEET Aminocaproic Acid Oral Solution USP, 0.25 g/mL Version - Carnegie Pharmaceuticals. (2024, February 14).
  • SAFETY DATA SHEET.
  • Material Safety Data Sheet - Sigma-Aldrich.
  • SAFETY DATA SHEET - TCI Chemicals. (2023, April 3).
  • chemical label 2-(2-oxoazepan-1-yl)acetic acid.
  • Hazardous Substance Fact Sheet - 0004.
  • Material Safety Data Sheet.
  • Safety Data Sheet - Cayman Chemical. (2025, September 18).
  • 2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride - BLDpharm.
  • (2-Aminoethoxy)acetic acid - SAFETY DATA SHEET.
  • 2-[(1,1-Dioxotetrahydro-1h-1lambda6-thiophen-3-yl)amino]acetic acid, 97%. (2004, November 15).
  • Safety Data Sheet: Amino acid - Carl ROTH.
  • Acetic acid - Hazardous substance assessment - Canada.ca. (2025, December 19).

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.